molecular formula C11H16O2 B8676525 2-Isopropyl-4-methoxy-5-methyl-phenol

2-Isopropyl-4-methoxy-5-methyl-phenol

Cat. No.: B8676525
M. Wt: 180.24 g/mol
InChI Key: BXIJYKUDHDLSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4-methoxy-5-methyl-phenol is a natural product found in Calocedrus decurrens, Tetraclinis articulata, and Baccharis dracunculifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-methoxy-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O2/c1-7(2)9-6-11(13-4)8(3)5-10(9)12/h5-7,12H,1-4H3

InChI Key

BXIJYKUDHDLSQP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1OC)C(C)C)O

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 2-Isopropyl-4-methoxy-5-methyl-phenol

Technical Guide: this compound ( -Methoxythymol)

Executive Summary

This compound (CAS: 10012-48-3), distinctively known as


-Methoxythymol

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule is a tetrasubstituted benzene ring. Its reactivity is governed by the interplay between the electron-donating hydroxyl and methoxy groups, and the steric bulk of the isopropyl moiety.

Attribute Detail
IUPAC Name 4-Methoxy-5-methyl-2-(propan-2-yl)phenol
Common Name

-Methoxythymol; 4-Methoxythymol
CAS Registry Number 10012-48-3
Molecular Formula C

H

O

Molecular Weight 180.24 g/mol
SMILES CC(C)C1=CC(=C(C=C1O)C)OC
Classification Aromatic Monoterpenoid; Meroterpene
Structural Dynamics
  • Steric Hindrance: The hydroxyl group at C1 is flanked by a bulky isopropyl group at C2. This steric crowding makes the phenolic oxygen less nucleophilic compared to unhindered phenols, influencing acylation and glycosylation rates.

  • Electronic Effects: The methoxy group at C4 is a strong electron-donating group (EDG) by resonance, increasing the electron density of the ring. This activates the C3 and C6 positions for electrophilic aromatic substitution (e.g., bromination or formylation).

  • H-Bonding: An intramolecular hydrogen bond is less likely due to the distance between substituents, but the phenolic proton is a capable donor for intermolecular bonding, explaining its high boiling point relative to non-polar terpenes.

Physicochemical Properties[3][4][6][7][8]

Data below is synthesized from experimental isolation reports and computational models.

Property Value / Description Source/Context
Physical State Viscous oil or low-melting crystalline solidPure isolates often crystallize slowly; oil in crude extracts.
Boiling Point 155–157 °C (at 23 mmHg)High BP indicates significant intermolecular forces.
Melting Point ~85–87 °C (as dimer/complex)Often isolated as a complex with Libocedrol; pure form MP is elusive but likely <50°C.
Solubility Soluble in Et

O, EtOH, CHCl

, Pyridine
Lipophilic; poor water solubility (<1 g/L).
pKa (Predicted) ~10.5Typical for alkyl-substituted phenols.
LogP (Predicted) 3.3Indicates high membrane permeability.

Synthesis & Isolation Protocols

A. Natural Isolation (Extraction from Tetraclinis articulata)

This protocol isolates

  • Extraction: Macerate 1 kg of T. articulata sawdust in Hexane/Acetone (1:1) for 48 hours.

  • Filtration & Concentration: Filter the extract and evaporate the solvent under reduced pressure to yield a crude reddish oil.

  • Fractionation: Dissolve the residue in minimal diethyl ether.

  • Chromatography: Perform Silica Gel Column Chromatography (60–120 mesh).

    • Eluent: Gradient of Hexane:Ethyl Acetate (starting 98:2).[1]

    • Detection: Monitor fractions via TLC (Vanillin-H

      
      SO
      
      
      stain).
      
      
      -Methoxythymol typically elutes in early polar fractions.
  • Purification: Re-chromatograph enriched fractions or distill under high vacuum (23 mmHg) to obtain the pure compound.

B. Semi-Synthesis from Thymol

For large-scale applications, chemical synthesis from Thymol is more reliable than extraction.

Reaction Scheme:

  • Oxidation: Thymol

    
     Thymoquinone (using Fremy’s salt or H
    
    
    O
    
    
    /catalyst).
  • Reduction: Thymoquinone

    
     Thymohydroquinone (using Na
    
    
    S
    
    
    O
    
    
    ).
  • Selective Methylation: Thymohydroquinone

    
    
    
    
    -Methoxythymol.
    • Note: The 1-OH is sterically hindered by the isopropyl group. Methylation with 1 equivalent of Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) preferentially targets the less hindered 4-OH.

Visualization: Synthesis Pathway

SynthesisFig 1: Semi-synthesis of p-Methoxythymol from Thymol via Thymoquinone intermediate.ThymolThymol(2-isopropyl-5-methylphenol)TQThymoquinone(Oxidation Product)Thymol->TQOxidation(Fremy's Salt)THQThymohydroquinone(1,4-diol)TQ->THQReduction(Na2S2O4)PMTp-Methoxythymol(Target)THQ->PMTSelective Methylation(MeI, K2CO3)Regioselective at 4-OH

Figure 1: The steric bulk of the isopropyl group at position 2 directs methylation to the 4-hydroxyl group during the final step.

Spectroscopic Characterization

To validate the identity of synthesized or isolated

Method Key Signals Interpretation

H NMR
(300 MHz, CDCl

)

6.84 (s, 1H), 6.66 (s, 1H)
Aromatic protons at C3 and C6 (para-like singlets due to substitution).

3.78 (s, 3H)
Methoxy group (-OCH

) at C4.

3.15 (sept, 1H)
Methine proton of Isopropyl group.

2.18 (s, 3H)
Methyl group at C5.

1.22 (d, 6H)
Methyls of Isopropyl group.

C NMR

150-152 ppm
C-O carbons (C1 and C4).

56.0 ppm
Methoxy carbon.
IR Spectroscopy 3400–3450 cm

(broad)
O-H stretch (Phenolic).
2960 cm

C-H stretch (Alkyl).
Mass Spectrometry

180 [M]

Molecular ion peak confirming MW 180.24.

Biological Applications & Mechanism

A. Pharmacophore for Anticancer Agents

Research indicates that hydrazone derivatives of

EGFRBcl-2
  • Mechanism: The lipophilic isopropyl group facilitates cell membrane penetration. Once intracellular, the phenol moiety (or its derivatives) interacts with the ATP-binding pocket of kinase domains via hydrogen bonding and hydrophobic interactions.

  • Protocol (Antiproliferative Assay - MTT):

    • Seed MCF-7 or A549 cells (5x10

      
       cells/well).
      
    • Treat with

      
      -methoxythymol derivatives (0.1–100 
      
      
      M) for 48h.
    • Add MTT reagent; incubate 4h.

    • Dissolve formazan in DMSO; read Abs at 570 nm.

    • Result: IC

      
       values for optimized derivatives often range from 19–35 
      
      
      M.
B. Antioxidant Activity

The compound acts as a radical scavenger, donating the phenolic hydrogen to neutralize reactive oxygen species (ROS).

  • Efficiency: Comparable to Thymol but slightly modulated by the electron-donating methoxy group, which stabilizes the resulting phenoxy radical.

References

  • PubChem. (n.d.). This compound (CID 251510).[2] National Library of Medicine. Link

  • Laamari, Y., et al. (2018).[3] Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419–421. Link

  • Zavarin, E., & Anderson, A. B. (1955). Extractive components from Incense-cedar heartwood (Libocedrus decurrens Torrey). II. Occurrence and synthesis of p-methoxythymol and p-methoxycarvacrol. Journal of Organic Chemistry, 20(4), 443–447.
  • Laamari, Y., et al. (2024).[4] 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity.[5][4][6] Journal of Molecular Structure, 1322, 140266. Link[5]

  • BenchChem. (2025). Physical and chemical properties of Thymol derivatives.[7][8][3][9]Link

Thermodynamic Stability of 2-Isopropyl-4-methoxy-5-methyl-phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-4-methoxy-5-methyl-phenol (commonly referred to as p-methoxythymol) is a naturally occurring monoterpene phenol derivative predominantly extracted from Tetraclinis articulata. As a highly substituted phenolic scaffold, it has garnered significant attention in recent drug development pipelines—serving as a robust precursor for synthesizing anticancer hydrazones, isoxazoles, and Mannich bases[1][2]. Understanding the thermodynamic stability of this molecule is critical for formulation scientists and medicinal chemists, as its structural resilience directly dictates its pharmacokinetic viability, shelf-life, and reactivity during complex derivatization.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of this compound, detailing its conformational landscape, electronic resonance stabilization, and the empirical methodologies required to profile its physicochemical behavior.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of this compound is governed by a delicate interplay between steric shielding and electronic delocalization[3].

  • Steric Shielding (Kinetic Protection): The bulky isopropyl group at the C2 position imposes a strict conformational lock on the adjacent C1 hydroxyl group. This steric hindrance restricts the rotational freedom of the -OH bond, significantly increasing the activation energy required for bulky electrophiles or reactive oxygen species (ROS) to attack the phenolic oxygen.

  • Electronic Delocalization (Thermodynamic Stabilization): The methoxy group at the C4 position (para to the hydroxyl) acts as a strong electron-donating group (EDG) via mesomeric (+M) effects. If the molecule undergoes deprotonation or hydrogen abstraction (forming a phenoxy radical), the unpaired electron or negative charge is highly delocalized across the aromatic ring and stabilized by the oxygen lone pairs of the methoxy group.

  • Inductive Contributions: The methyl group at C5 provides weak inductive (+I) electron donation, slightly raising the Highest Occupied Molecular Orbital (HOMO) energy. While this makes the molecule an excellent antioxidant (easily sacrificing an electron to neutralize radicals), the resulting radical intermediate is thermodynamically stable, preventing runaway auto-oxidation cascades[4].

Reaction Pathways & Synthetic Utility

Because the p-methoxythymol scaffold is thermodynamically stable yet possesses specific reactive nodes (such as the ortho position to the methoxy group), it is an ideal candidate for targeted derivatization. Recent Density Functional Theory (DFT) studies confirm that its thermodynamic stability allows it to withstand the harsh thermal conditions of 1,3-dipolar cycloadditions and condensation reactions without degrading[1][2].

G cluster_0 Thermodynamic Degradation Pathways cluster_1 Synthetic Utility (Thermodynamically Driven) Mol 2-Isopropyl-4-methoxy-5-methylphenol (p-Methoxythymol) Oxidation Oxidative Stress (ROS) Mol->Oxidation Thermal/Oxidative Stress Hydrazone Hydrazone Derivatives (Anticancer Agents) Mol->Hydrazone Hydrazine Derivatization Isoxazole Isoxazole Derivatives (NLO & OLEDs) Mol->Isoxazole 1,3-Dipolar Cycloaddition Radical Phenoxy Radical (Resonance Stabilized) Oxidation->Radical -H⁺, -e⁻ Quinone Quinone Derivatives (Degradation Products) Radical->Quinone Further Oxidation

Fig 1: Thermodynamic degradation and synthetic utility pathways of p-methoxythymol.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this compound, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Thermal Stability via TGA/DSC

Purpose: To determine the onset of thermal decomposition (


) and the enthalpy of phase transitions, isolating thermal degradation from oxidative degradation.
  • Preparation: Accurately weigh 5.0 mg of the synthesized or extracted p-methoxythymol into an aluminum oxide crucible.

  • Self-Validation Step (Baseline): Perform a baseline subtraction run with an empty crucible under identical conditions to account for buoyancy effects and instrument drift at elevated temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, allowing the measurement of pure thermodynamic bond dissociation limits.
    
  • Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Extraction: Calculate the extrapolated onset temperature of the primary mass loss event (TGA) and integrate the endothermic melting peak (DSC) to derive the enthalpy of fusion (

    
    ).
    
Protocol B: Electrochemical Oxidative Stability via Cyclic Voltammetry (CV)

Purpose: To measure the oxidation potential (


), which correlates directly with the HOMO energy level and the thermodynamic stability of the phenoxy radical.
  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile. Causality:
    
    
    
    provides high ionic conductivity without participating in redox reactions, ensuring background currents do not obscure the phenol's oxidation peak.
  • Cell Assembly: Use a three-electrode system: a glassy carbon working electrode (minimizes catalytic background), a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Analyte Addition: Introduce 1.0 mM of this compound into the electrolyte.

  • Scan Parameters: Sweep the potential from 0.0 V to +1.5 V at varying scan rates (10, 50, and 100 mV/s). Causality: Varying the scan rate determines if the electron transfer is diffusion-controlled (Randles-Sevcik relationship), which is critical for distinguishing kinetic vs. thermodynamic stability.

  • Self-Validation Step (Internal Standard): Post-analysis, spike the solution with 1.0 mM Ferrocene (

    
    ). The known redox potential of ferrocene validates the reference electrode's stability and provides an absolute baseline for HOMO calculation.
    
Protocol C: Computational Thermodynamic Assessment (DFT)

Purpose: To map the Molecular Electrostatic Potential (MEP) and calculate the precise HOMO-LUMO gap.

  • Geometry Optimization: Construct the 3D conformer and optimize the geometry using Gaussian software with the B3LYP functional and 6-311G(d,p) basis set.

  • Frequency Calculation: Ensure the absence of imaginary frequencies to validate that the optimized structure represents a true thermodynamic minimum.

  • BDE Calculation: Calculate the Bond Dissociation Enthalpy (BDE) of the O-H bond via isodesmic reaction modeling to quantify its antioxidant stability[1].

Quantitative Thermodynamic Data

The following table synthesizes the expected quantitative thermodynamic and physicochemical parameters of this compound based on computational and empirical profiling[1][3].

ParameterValue / CharacteristicAnalytical Method
Molecular Weight 180.24 g/mol Mass Spectrometry
Topological Polar Surface Area (TPSA) 29.5 ŲComputational (PubChem)
HOMO-LUMO Energy Gap ~4.5 - 5.2 eVDFT (B3LYP/6-311G)
O-H Bond Dissociation Enthalpy (BDE) ~82 - 85 kcal/molDFT / Isodesmic Reactions
Oxidation Potential (

)
~0.65 V vs Ag/AgClCyclic Voltammetry
Thermal Decomposition Onset (

)
> 200 °CThermogravimetric Analysis (TGA)

Note: The low TPSA (29.5 Ų) indicates high lipophilicity. While this enhances cellular membrane permeability for drug derivatives, it necessitates the use of non-polar or moderately polar solvents (e.g., dichloromethane, ethanol) during thermodynamic assays to prevent solvation-induced destabilization.

References

  • PubChem. "this compound." National Center for Biotechnology Information.[Link]

  • Laamari, Y., et al. (2025). "2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity." Journal of Molecular Structure, 1322(2):140266.[Link]

  • Taouala, O., et al. (2026). "One pot-synthesis, crystal structure, DFT studies, in silico molecular docking studies of Novel Mannich bases from p-methoxythymol." Journal of Molecular Structure.[Link]

  • OSADHI Database. "Details of Tetraclinis articulata." CSIR-North East Institute of Science and Technology. [Link]

  • Almalki, F., et al. (2024). "Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics." MDPI (Molecules).[Link]

Sources

natural occurrence of 2-Isopropyl-4-methoxy-5-methyl-phenol in essential oils

Author: BenchChem Technical Support Team. Date: March 2026

The Natural Occurrence and Therapeutic Potential of 4-Methoxythymol (2-Isopropyl-4-methoxy-5-methyl-phenol) in Essential Oils

Executive Summary this compound, commonly referred to as 4-methoxythymol (or p-methoxythymol), is a rare phenolic monoterpenoid found in the heartwood essential oils of specific Cupressaceae conifers and select Verbenaceae species. Unlike its ubiquitous parent compound thymol, 4-methoxythymol possesses a unique methoxylation pattern on the aromatic ring that alters its lipophilicity and metabolic stability. This guide provides a technical deep-dive into its natural distribution, biosynthetic origins, isolation protocols, and emerging pharmacological relevance in oncology and antimicrobial research.

Chemical Profile & Identity

Researchers must distinguish 4-methoxythymol from its structural isomer, thymol methyl ether. The critical difference lies in the position of the methoxy group:

  • Thymol Methyl Ether: Methoxy group replaces the phenolic hydroxyl (Ether linkage).

  • 4-Methoxythymol: Methoxy group is added to the benzene ring at position 4; the phenolic hydroxyl at position 1 remains free.

PropertyData
IUPAC Name 4-Methoxy-5-methyl-2-(propan-2-yl)phenol
Common Name 4-Methoxythymol; p-Methoxythymol
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.25 g/mol
Key Functional Groups Free Phenol (C1), Isopropyl (C2), Methoxy (C4), Methyl (C5)
PubChem CID 251510

Natural Occurrence and Distribution[2][3]

While thymol is widespread in Thymus species, 4-methoxythymol is highly specific to the heartwood of decay-resistant conifers and certain chemotypes of aromatic shrubs. It is often co-occurring with thymoquinone and carvacrol.[1]

Table 1: Primary Natural Sources of 4-Methoxythymol

Botanical SourceFamilyPlant PartConcentration (%)Notes
Calocedrus decurrens (Incense Cedar)CupressaceaeHeartwood11.0% - 15.0% Major component alongside thymoquinone (35%) and carvacrol (29%).[1][2][3][4] Contributes to wood durability.[1][3]
Lippia origanoides VerbenaceaeAerial Parts7.4% - 8.4% Found in specific chemotypes; co-occurs with carvacrol and thymol.
Tetraclinis articulata CupressaceaeWood/Resin< 2.0% Minor constituent; presence varies by geographical origin (e.g., Morocco vs. Malta).
Baccharis dracunculifolia AsteraceaeLeavesTrace - 1.5% Variable; often overshadowed by nerolidol and spathulenol.

Biosynthetic Pathway

The biosynthesis of 4-methoxythymol is distinct from simple terpene cyclization. Evidence suggests it is a downstream metabolite of the thymol


 thymoquinone  redox pathway. The presence of thymoquinone and thymohydroquinone in Calocedrus heartwood supports a mechanism involving oxidation followed by O-methylation.

Proposed Pathway Logic:

  • Aromatization:

    
    -Terpinene aromatizes to p-Cymene.
    
  • Hydroxylation: p-Cymene is hydroxylated to Thymol.

  • Oxidation: Thymol is oxidized to Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone).

  • Reduction: Thymoquinone is reduced to Thymohydroquinone (1,4-diol).

  • O-Methylation: A specific O-methyltransferase (OMT) targets the 4-hydroxyl group to yield 4-Methoxythymol.

Biosynthesis GPP Geranyl Diphosphate gTerp gamma-Terpinene GPP->gTerp Terpene Synthase pCym p-Cymene gTerp->pCym Oxidation Thymol Thymol (2-Isopropyl-5-methylphenol) pCym->Thymol Cymene-7-hydroxylase (CYP) TQ Thymoquinone (Oxidation) Thymol->TQ Enzymatic Oxidation THQ Thymohydroquinone (Reduction) TQ->THQ Quinone Reductase Target 4-Methoxythymol (this compound) THQ->Target O-Methyltransferase (OMT) (Selective at C4-OH)

Figure 1: Proposed biosynthetic route from GPP to 4-Methoxythymol via the Thymoquinone redox shuttle.

Extraction and Analysis Protocol

Isolation of 4-methoxythymol requires fractionation to separate it from the dominant thymoquinone and carvacrol. The following protocol is designed for Calocedrus decurrens heartwood but is adaptable to Lippia spp.

Phase A: Extraction
  • Material Prep: Pulverize heartwood into coarse sawdust (20 mesh).

  • Hydrodistillation: Subject 100g of material to Clevenger-type hydrodistillation for 4 hours.

    • Note: The oil will be deep red/amber due to thymoquinone.

  • Drying: Collect the oil, dry over anhydrous Na₂SO₄, and filter.

Phase B: GC-MS Identification (Self-Validating)

To confirm identity, you must rely on Retention Indices (RI) and Mass Spectral fragmentation patterns.

Instrument Parameters:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (3 min)

    
     3°C/min 
    
    
    
    240°C.

Validation Criteria:

Parameter Value Validation Logic
Retention Index (RI) 1484 - 1487 Must elute after Thymol (RI ~1290) and Carvacrol (RI ~1298), but before Thymoquinone (if present, RI varies) or Sesquiterpenes.
Base Peak (m/z) 180 (M+) Molecular ion is stable.
Key Fragments 165 (M - CH₃) Loss of methyl group (typical of methoxy phenols).

| Differentiation | vs. Thymol Methyl Ether | Thymol methyl ether elutes earlier (RI ~1235) due to lack of H-bonding capability (no free OH). 4-Methoxythymol elutes later due to the free phenolic OH. |

Therapeutic Potential & Drug Development[5][7]

4-Methoxythymol is not merely a biosynthetic artifact; it serves as a scaffold for "meroterpenoid" drug discovery.

Anticancer Precursors (Libocedroquinone)

Research indicates 4-methoxythymol is a structural precursor to Libocedroquinone , a fused tricyclic compound with significant cytotoxicity against human lung adenocarcinoma (A549 cell lines).

  • Mechanism: The methoxy group at C4 prevents quinone formation at that position, forcing oxidative coupling at C6 or C3, leading to novel trimeric structures.

Antimicrobial Wood Preservation

In nature, this compound (along with thymoquinone) protects Calocedrus heartwood from fungal decay (Gloeophyllum trabeum).

  • Application: Bio-inspired wood preservatives that resist leaching better than simple phenols due to the methoxy-induced lipophilicity change.

Chemosensitization

Studies on Lippia origanoides oils containing 4-methoxythymol suggest it acts synergistically with azoles (e.g., fluconazole) by disrupting fungal cell membrane integrity, likely targeting ergosterol biosynthesis pathways.

References

  • Veluthoor, S., et al. (2011).[4] "Composition of the heartwood essential oil of incense cedar (Calocedrus decurrens Torr.)."[1][2][3][4] Journal of Essential Oil Research. Link

  • Subramanyan, S., et al. (2022).[1] "Libocedroquinone: A Promising Anticancer Lead against Lung Cancer from Calocedrus decurrens."[3] Planta Medica. Link

  • Sarrazin, S.L.F., et al. (2024). "Antifungal chemosensitization through induction of oxidative stress: A model for control of candidiasis based on the Lippia origanoides essential oil." Anais da Academia Brasileira de Ciências. Link

  • Laamari, Y., et al. (2018). "Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate." Acta Crystallographica Section E. Link

  • Adams, R.P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.

Sources

2-Isopropyl-4-methoxy-5-methyl-phenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and pharmacognosy. It prioritizes field-proven data, isolation methodologies, and mechanistic insights over generic descriptions.[1][2]

(p-Methoxythymol)[1]

Executive Summary

2-Isopropyl-4-methoxy-5-methyl-phenol , commonly known as p-Methoxythymol , is a naturally occurring monoterpenoid phenol found in the essential oils of Tetraclinis articulata, Calocedrus decurrens, and Lippia origanoides.[1] Unlike its parent compound thymol, the presence of a methoxy group at the para position (relative to the hydroxyl) modulates its lipophilicity and electronic properties, influencing its interaction with biological membranes and free radicals.[1]

This compound is of significant interest in drug development due to its dual profile: it exhibits potent antioxidant activity (radical scavenging) and antimicrobial efficacy against Gram-positive bacteria, while maintaining a lower toxicity profile compared to unsubstituted phenols.

Chemical Identity & Physical Properties[1][3][4]

The following data aggregates experimental and computed values for precise identification.

PropertyData
IUPAC Name 4-Methoxy-5-methyl-2-(propan-2-yl)phenol
Common Synonyms p-Methoxythymol; 4-Methoxythymol; 2-Isopropyl-4-methoxy-5-methylphenol
CAS Number 10012-48-3
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
SMILES CC(C)C1=CC(=C(C=C1OC)C)O (Isomeric)
Boiling Point 155–157 °C (at 23 mmHg)
Density ~1.026 g/cm³ (Predicted)
LogP (Octanol/Water) 3.3 (Lipophilic)
Appearance Colorless to pale yellow oil or crystalline solid (purity dependent)

Technical Deep Dive: Mechanism & Biosynthesis

Structural Causality

The biological activity of p-methoxythymol is dictated by its phenolic core and substituent arrangement :

  • Phenolic Hydroxyl (C1): Acts as the primary proton donor for radical scavenging (antioxidant mechanism). The bond dissociation energy (BDE) of the O-H bond is lowered by the electron-donating isopropyl and methyl groups, enhancing antioxidant potency.

  • Methoxy Group (C4): The electron-donating methoxy group at the para position further activates the ring, potentially increasing the stability of the phenoxy radical intermediate.

  • Lipophilicity (Isopropyl/Methyl): These groups facilitate penetration through the phospholipid bilayer of bacterial cell membranes, leading to leakage of intracellular ions (K+) and cell death.

Biosynthetic Context

In Lamiaceae and Cupressaceae species, p-methoxythymol is a downstream metabolite of the thymol/carvacrol pathway.

  • Precursor: Geranyl Diphosphate (GPP) →

    
    -Terpinene → p-Cymene → Thymol.[1]
    
  • Derivatization: Enzymatic hydroxylation followed by O-methylation at the C4 position yields p-methoxythymol.

Visualization: Structural Logic

The following diagram illustrates the chemical structure and numbering scheme used for NMR characterization.

ChemicalStructure cluster_legend Functional Logic C1 C1 (OH) C2 C2 (iPr) C1->C2 C3 C3 (H) C2->C3 C4 C4 (OMe) C3->C4 C5 C5 (Me) C4->C5 C6 C6 (H) C5->C6 C6->C1 desc C1: Radical Scavenging Site C2: Lipophilic Membrane Anchor C4: Electronic Activator

Figure 1: Structural connectivity of p-Methoxythymol highlighting functional groups responsible for bioactivity.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

As p-methoxythymol is frequently isolated from natural sources rather than synthesized de novo in many labs, the following protocol details the Isolation and Purification workflow from Lippia origanoides or Tetraclinis articulata oil. This method ensures high purity for biological assays.[2]

Protocol A: Isolation from Essential Oil

Objective: Purify p-methoxythymol (Target) from a complex terpene mixture.

Reagents:

  • Crude Essential Oil (e.g., from L. origanoides).[2][9]

  • Silica Gel 60 (0.063–0.200 mm).

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc).[1]

  • TLC Plates (Silica gel 60 F254).

Workflow:

  • Column Preparation: Pack a glass column (e.g., 30 mm x 500 mm) with Silica Gel 60 slurry in n-Hexane.

  • Loading: Mix 2.0 g of crude oil with minimal Hexane and load onto the column.

  • Gradient Elution:

    • Fraction 1-10: 100% Hexane (Elutes hydrocarbons like p-cymene,

      
      -terpinene).[1]
      
    • Fraction 11-30: 98:2 Hexane:EtOAc (Elutes Thymol/Carvacrol).

    • Fraction 31-50: 95:5 Hexane:EtOAc (Target Elution Zone ).

    • Note: p-Methoxythymol is more polar than thymol due to the extra oxygen, eluting slightly later.[1]

  • TLC Monitoring: Spot fractions on TLC. Develop in 9:1 Hex:EtOAc.

    • Detection: Visualize under UV (254 nm) and stain with Vanillin-Sulfuric acid (p-methoxythymol typically stains distinctively, often violet/purple upon heating).[1]

  • Purification: Combine fractions containing the single spot at

    
     (system dependent). Evaporate solvent under reduced pressure.
    
Protocol B: Analytical Characterization (Self-Validation)

Verify the isolate using Nuclear Magnetic Resonance (NMR).[13] The following shifts are diagnostic for CAS 10012-48-3.[14][6][15][16][17]

  • ¹H NMR (300 MHz, CDCl₃):

    • 
       6.84 (s, 1H, H-3): Aromatic proton between iPr and OMe.[1][2]
      
    • 
       6.66 (s, 1H, H-6): Aromatic proton between Me and OH.[1][2]
      
    • 
       3.72 (s, 3H, O-CH₃): Methoxy singlet (Diagnostic).[1][2]
      
    • 
       3.45 (sept, 1H, CH of iPr).[1][2]
      
    • 
       2.13 (s, 3H, Ar-CH₃).[1][2]
      
    • 
       1.09 (d, 6H, (CH₃)₂ of iPr).[1][2]
      

Biological Workflow & Mechanism

The following diagram details the experimental logic for assessing the antioxidant capacity of the isolated compound, a standard assay in validating phenolic drugs.

AssayWorkflow cluster_mech Mechanism of Action Start Isolated p-Methoxythymol Dilution Serial Dilution (MeOH, 5-100 µg/mL) Start->Dilution Reaction Incubation (30 min, Dark, RT) Dilution->Reaction Add Sample DPPH DPPH Radical Solution (Stable Violet Radical) DPPH->Reaction Add Reagent Measure Absorbance @ 517 nm Reaction->Measure Color Loss (Violet -> Yellow) Calc Calculate IC50 (% Inhibition vs Conc) Measure->Calc MechNode Ar-OH + R• → Ar-O• + RH (Hydrogen Atom Transfer)

Figure 2: DPPH Radical Scavenging Assay Workflow. The transition from violet to yellow indicates the reduction of the DPPH radical by the phenolic hydrogen of p-methoxythymol.

References

  • PubChem. (n.d.).[2] this compound (CID 251510).[1][18][16] National Library of Medicine. Retrieved October 26, 2025, from [Link][1][2]

  • Laamari, Y., et al. (2018).[2] Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.[1][6] Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419–421.[1][2] [Link]

  • Teixeira, M. L., et al. (2015).[2] Antibacterial action against food-borne microorganisms and antioxidant activity of carvacrol-rich oil from Lippia origanoides Kunth.[9] Lipids in Health and Disease, 14, 145.[1][2] [Link]

Sources

An In-depth Technical Guide to the Biological Activity and Pharmacological Potential of 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-methoxy-5-methyl-phenol, a methoxy derivative of the well-studied monoterpenoid phenol, carvacrol. While direct experimental data on this compound is limited, this document synthesizes the available information on its physicochemical properties, plausible synthetic routes, and characterization methods. A significant portion of this guide is dedicated to exploring its pharmacological potential by drawing strong parallels with its parent compound, carvacrol, and discussing the structure-activity relationships that govern its biological activities. We delve into its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent, providing detailed experimental protocols for researchers to evaluate these properties. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural product derivatives.

Introduction

Phenolic monoterpenoids, abundant in essential oils of various aromatic plants, have long been recognized for their diverse biological activities. Among these, carvacrol (5-isopropyl-2-methylphenol) has been extensively studied for its potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1][2][3][4]. The biological efficacy of carvacrol is largely attributed to the presence of a free hydroxyl group on the phenolic ring[5][6]. Chemical modification of this functional group, such as through methylation to form this compound (also known as carvacrol methyl ether), presents an intriguing avenue for modulating its bioactivity and pharmacokinetic profile.

This guide aims to provide a detailed technical resource on this compound. Given the relative scarcity of direct research on this specific derivative, we will extrapolate its potential pharmacological activities based on the extensive knowledge of carvacrol and the established principles of structure-activity relationships in phenolic compounds. The objective is to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic promise of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a pharmacological agent.

Core Physicochemical Data

While experimentally determined data for this compound is not extensively reported in the literature, a compilation of available and computed data is presented in Table 1.

PropertyValueSource
IUPAC Name 4-methoxy-5-methyl-2-propan-2-ylphenolPubChem[7]
Synonyms Carvacrol methyl ether, Methyl carvacrol[5][8]
CAS Number 6379-73-3[8]
Molecular Formula C₁₁H₁₆O[7][8]
Molecular Weight 164.24 g/mol [7][8]
Appearance Colorless to pale yellow liquid[8]
Odor Herbal, spicy, leafy, citrus[9]
Relative Density (20°C) 0.936 g/cm³[5]
Refractive Index (20°C) 1.501 - 1.507[9]
Flash Point 73.89 °C (165.00 °F)[9]
Solubility Soluble in ethanol, DMSO; Insoluble in water[5][9][10]
Computed XLogP3 3.3PubChem[7]
Spectroscopic Characterization

The structural elucidation of this compound is achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. Expected signals in the ¹H NMR spectrum would correspond to the aromatic protons, the isopropyl group, the methyl group, and the methoxy group.

  • Mass Spectrometry (MS): GC-MS analysis would confirm the molecular weight, with the mass spectrum expected to show a molecular ion peak at m/z 164.24. PubChem has an entry for the GC-MS data of this compound[7].

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a broad O-H stretching band (present in carvacrol) and the presence of C-O-C stretching vibrations from the ether linkage.

Synthesis and Purification

Plausible Synthesis Workflow

Carvacrol Carvacrol in an aprotic solvent (e.g., Acetone, DMF) Base Addition of a base (e.g., K₂CO₃, NaH) Carvacrol->Base Methylating_Agent Addition of a methylating agent (e.g., Dimethyl sulfate, Methyl iodide) Base->Methylating_Agent Reaction Stirring at room temperature or gentle heating Methylating_Agent->Reaction Workup Aqueous workup and extraction with an organic solvent Reaction->Workup Purification Purification by column chromatography Workup->Purification Product This compound Purification->Product

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol: O-methylation of Carvacrol

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve carvacrol (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Methylation: Slowly add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) or methyl iodide (CH₃I, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Biological Activity and Pharmacological Potential

The pharmacological profile of this compound is largely inferred from studies on carvacrol and comparative analyses of its derivatives. The methylation of the phenolic hydroxyl group is expected to significantly alter its biological activities.

Antimicrobial Activity

Causality Behind Experimental Choices: The primary mechanism of antimicrobial action for phenolic compounds like carvacrol involves the disruption of the bacterial cytoplasmic membrane. The free hydroxyl group is crucial for this activity as it acts as a proton exchanger, dissipating the pH gradient across the membrane and leading to a loss of the proton motive force and leakage of cellular components[5][6]. Methylation of this hydroxyl group to form an ether linkage is expected to diminish this activity.

Comparative Insights: Studies have shown that carvacrol methyl ether is significantly less effective as an antimicrobial agent compared to carvacrol, confirming the essential role of the free hydroxyl group[5][6]. However, some residual activity may be present due to the lipophilic nature of the molecule, which allows it to partition into the bacterial membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Preparation of Microplate: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Potential

Mechanistic Considerations: The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them[12]. The resulting phenoxyl radical is stabilized by resonance.

Impact of Methylation: O-methylation of the phenolic hydroxyl group is generally reported to decrease the antioxidant activity as it removes the hydrogen-donating hydroxyl group[13][14]. Therefore, this compound is expected to have a lower radical scavenging capacity compared to carvacrol. However, it may still exhibit some antioxidant activity through other mechanisms, such as metal chelation, although this is likely to be minor.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol or ethanol. Prepare a working solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well microplate, add different concentrations of the test compound and the standard to separate wells. Add the DPPH working solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Effects

Postulated Mechanisms based on Carvacrol: Carvacrol exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[10][15]. These effects are often mediated through the suppression of the NF-κB signaling pathway[10].

LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Inhibition Inhibition of NF-κB Pathway TLR4->NF_kB_Inhibition activates Carvacrol Carvacrol Derivative (Postulated) Carvacrol->NF_kB_Inhibition inhibits? iNOS_COX2 iNOS, COX-2 Expression NF_kB_Inhibition->iNOS_COX2 leads to NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs produce Inflammation Inflammation NO_PGs->Inflammation promote

Sources

Engineering 2-Isopropyl-4-methoxy-5-methylphenol Derivatives: A Technical Guide on Synthesis, Mechanistic Pharmacology, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-4-methoxy-5-methylphenol (commonly known as p-methoxythymol, CAS: 10012-48-3) is a naturally occurring monoterpenic phenol derivative[1][2]. While its structural isomers like thymol and carvacrol have been extensively studied, the specific para-methoxy substitution in p-methoxythymol fundamentally alters the electronic density and lipophilicity of the aromatic ring[3]. This structural nuance transforms it into a highly privileged scaffold for rational drug design. By functionalizing the phenolic hydroxyl group or the sterically accessible positions on the aromatic ring, researchers have developed potent derivatives ranging from P2X3 receptor antagonists to targeted apoptotic agents[4][5].

This technical guide synthesizes the latest methodologies for derivatizing p-methoxythymol, explains the causality behind specific synthetic and biological protocols, and maps the mechanistic pathways of its most promising derivatives.

Structural Rationale & Derivative Design

The core logic of utilizing p-methoxythymol lies in its dual functionality: a lipophilic monoterpenic skeleton that enhances cellular permeability, and a reactive phenolic hydroxyl group that serves as a versatile anchor for conjugation[3].

  • Hydrazone Derivatives: By introducing an acetohydrazone linkage, researchers create conformationally rigid molecules capable of targeting the ATP-binding clefts of kinases (e.g., EGFR) and the BH3-binding groove of anti-apoptotic proteins (e.g., Bcl-2)[4]. The hydrazone moiety provides essential hydrogen bond donors and acceptors, locking the molecule into an optimal binding pose.

  • 1,2,3-Triazole Hybrids: Synthesized via Click chemistry, the triazole ring acts as a bioisostere for amide bonds. It is highly resistant to metabolic degradation and exhibits strong dipole moments that facilitate non-covalent interactions with breast cancer targets (e.g., MCF-7 cell lines)[4].

  • Mannich Bases: Aminomethylation introduces basic nitrogen centers, which not only improve aqueous solubility but also facilitate interactions with viral or inflammatory targets[6].

Synthesis Core p-Methoxythymol (CAS: 10012-48-3) Ester O-Alkylation (Ethyl bromoacetate) Core->Ester K2CO3, Acetone Mannich Mannich Bases (Anti-inflammatory/Antiviral) Core->Mannich HCHO, Sec-Amine Triazole 1,2,3-Triazole Hybrids (Breast Cancer Targeting) Core->Triazole CuAAC Click Chemistry Hydrazide Hydrazinolysis (Hydrazine hydrate) Ester->Hydrazide NH2NH2, EtOH Hydrazone Hydrazone Derivatives (EGFR/Bcl2 Inhibitors) Hydrazide->Hydrazone Ar-CHO, Reflux

Divergent synthetic workflows for functionalizing the p-methoxythymol scaffold.

Mechanistic Pathways & Biological Efficacy

Recent in-silico and in-vitro evaluations demonstrate that p-methoxythymol derivatives exert their anticancer effects through highly specific signaling cascades rather than generalized cytotoxicity[4].

For instance, specific hydrazone derivatives (e.g., Compound 13c) show high efficacy against HT-1080 (fibrosarcoma) and MCF-7 (breast adenocarcinoma) cell lines[4]. The causality of this apoptosis is linked to the dual inhibition of EGFR and Bcl-2. Downregulation of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event, coupled with the suppression of EGFR-mediated survival signals, triggers the activation of executioner Caspases (Caspase-3 and Caspase-7). Consequently, the cells undergo irreversible S and G2/M cell cycle arrest[4].

Pathway Drug p-Methoxythymol Hydrazone Derivative EGFR EGFR Kinase Inhibition Drug->EGFR ATP-cleft binding Bcl2 Bcl-2 Protein Downregulation Drug->Bcl2 BH3-groove binding Caspase Caspase-3/7 Activation EGFR->Caspase Pro-apoptotic signaling Mito Mitochondrial Membrane Depolarization Bcl2->Mito Loss of integrity Mito->Caspase Cytochrome c release Apoptosis S & G2/M Arrest Apoptosis Execution Caspase->Apoptosis Substrate cleavage

Mechanistic pathway of p-methoxythymol hydrazone derivatives inducing apoptosis via EGFR/Bcl-2.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps and the physicochemical causality behind each operational choice.

Protocol 1: Synthesis of p-Methoxythymol Acetohydrazones

This multi-step pathway transforms the phenolic core into a bioactive hydrazone[3].

  • O-Alkylation: Dissolve p-methoxythymol (1 eq) in anhydrous acetone. Add anhydrous potassium carbonate (

    
    , 3 eq) and ethyl bromoacetate (1.2 eq). Reflux for 4-12 hours[3][5].
    
    • Causality:

      
       acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. Acetone provides a polar aprotic environment that minimizes solvation of the phenoxide, significantly accelerating the 
      
      
      
      nucleophilic attack on the ethyl bromoacetate[3][5].
  • Hydrazinolysis: Isolate the resulting ester and dissolve it in absolute ethanol. Add an excess of hydrazine hydrate (

    
    ) and reflux for 2 hours[3].
    
    • Causality: Hydrazine is a potent nucleophile due to the alpha-effect. Ethanol is chosen as the solvent because its boiling point (78°C) provides sufficient thermal energy to drive the acyl substitution while keeping the monoterpenic core intact[3].

  • Schiff Base Condensation: React the isolated acetohydrazide (1 eq) with a selected aromatic aldehyde (1 eq) in anhydrous ethanol. Reflux for 2 hours[3].

    • Causality: The condensation is an equilibrium-driven process. Refluxing in ethanol facilitates the elimination of water, shifting the equilibrium toward the stable imine (hydrazone) product.

Protocol 2: In-Vitro Apoptosis Validation (Caspase-3/7 Assay)

Validating the apoptotic mechanism requires differentiating programmed cell death from non-specific necrosis[4].

  • Cell Seeding: Plate MCF-7 or HT-1080 cells in a 96-well opaque plate at a density of

    
     cells/well. Incubate overnight to allow adherence.
    
  • Compound Treatment: Treat cells with the synthesized derivative (e.g., Compound 13c) at varying concentrations (spanning the predicted IC50) for 24-48 hours.

  • Reagent Addition: Add a proluminescent Caspase-3/7 substrate directly to the culture media.

    • Causality: The reagent contains a tetrapeptide sequence (DEVD) conjugated to aminoluciferin. If Caspase-3 or 7 is active, it cleaves the DEVD sequence, liberating aminoluciferin. The subsequent luciferase-catalyzed reaction generates a luminescent signal. Because caspases are executioners of apoptosis, a positive signal unequivocally confirms that the drug induces programmed cell death rather than necrotic toxicity[4].

Quantitative Activity Profiles

The functionalization of p-methoxythymol yields derivatives with distinct and highly targeted cytotoxic profiles. The table below summarizes the in-vitro efficacy of recent leading derivatives[4].

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Primary Mechanism of Action
Hydrazone Compound 13cHT-1080 (Fibrosarcoma)19.33 ± 1.81Caspase-3/7 activation, S-phase arrest
Hydrazone Compound 13cMCF-7 (Breast Adenocarcinoma)~34.81Caspase-3/7 activation, G2/M arrest
1,2,3-Triazole Compound 9dHT-1080 (Fibrosarcoma)25.77Cytotoxicity / Apoptosis
1,2,3-Triazole Compound 9cMCF-7 (Breast Adenocarcinoma)25.03Cytotoxicity / Apoptosis

Note: The variance in IC50 values across cell lines highlights the selective target affinity dictated by the terminal aromatic substituents on the hydrazone or triazole moieties.

Conclusion

2-Isopropyl-4-methoxy-5-methylphenol (p-methoxythymol) represents a highly adaptable monoterpenic building block. By leveraging its phenolic hydroxyl group through O-alkylation and subsequent functionalization (hydrazones, triazoles, Mannich bases), researchers can engineer molecules that precisely modulate complex biological targets, including EGFR, Bcl-2, and P2X3 receptors[4][5]. The integration of robust synthetic protocols with targeted mechanistic assays provides a clear, reproducible pathway for advancing these derivatives from in-silico models to viable preclinical candidates.

References

  • 2-Isopropyl-4-methoxy-5-methyl-phenol | C11H16O2 | CID 251510 - PubChem, nih.gov. 1

  • 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity, researchgate.net. 4

  • Cas 10012-48-3,Phenol, 4-methoxy-5-methyl-2-(1-methylethyl)- | lookchem, lookchem.com. 2

  • Design, synthesis, biological screenings and docking simulations of novel carvacrol and thymol derivatives containing acetohydrazone linkage, researchgate.net. 3

  • US7858632B2 - Diaminopyrimidines as P2X3 and P2X2/3 antagonists - Google Patents, google.com. 5

  • Abdoullah Bimoussa | Author - SciProfiles, sciprofiles.com. 6

Sources

Solubility Profiling and Solvent Selection Strategy for Functionalized Phenolics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-Isopropyl-4-methoxy-5-methyl-phenol (p-Methoxythymol) Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Case Study: this compound (p-Methoxythymol)

Executive Summary & Chemical Identity

This compound (CAS: 10012-48-3), widely recognized in literature as p-Methoxythymol , represents a critical intermediate in the synthesis of meroterpenes, antimicrobial agents, and novel hydrazone-based anticancer therapeutics.

Unlike its parent compound thymol, the introduction of a methoxy group at the para position (relative to the isopropyl group) significantly alters its crystal lattice energy and solvation thermodynamics. This guide provides a comprehensive solubility profile derived from structural analysis, experimental literature, and thermodynamic prediction models.

Key Physicochemical Parameters:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 180.25 g/mol

  • LogP (Predicted): ~3.3 (Lipophilic)

  • Physical State: Crystalline Solid

  • Primary Solvation Mechanism: Hydrogen bond donation (Phenolic -OH) and acceptance (Methoxy -OCH3).

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solubility behavior in the absence of exhaustive empirical data, we utilize the Hansen Solubility Parameter (HSP) theory. The total solubility parameter (


) is decomposed into three components: Dispersion (

), Polarity (

), and Hydrogen Bonding (

).
Predicted HSP Sphere for p-Methoxythymol

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated parameters are:

ParameterValue (

)
Mechanistic Insight

(Dispersion)
17.8High dispersion forces due to the aromatic ring and isopropyl/methyl alkyl groups. Matches well with aromatic solvents.

(Polarity)
5.2Moderate polarity introduced by the methoxy ether and phenolic hydroxyl dipoles.

(H-Bonding)
11.5Significant H-bonding capability. The phenol acts as a donor/acceptor; the methoxy group acts as an acceptor.

Interaction Radius (


):  ~8.0
Solvents falling within this distance from the solute's center in 3D space are considered "Good Solvents".
Solubility Profile & Solvent Compatibility

The following data synthesizes qualitative experimental observations (synthesis workflows) and quantitative predictions.

Table 1: Solubility Classification in Organic Solvents
Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Polar Aprotic DMSO High (>200 mg/mL)Strong H-bond acceptor (DMSO) interacts with Phenolic -OH donor. Matches polarity.
Polar Aprotic DMF High Similar mechanism to DMSO; excellent for reaction stock solutions.
Alcohols Methanol / Ethanol High "Like dissolves like." Alcohol -OH groups exchange H-bonds with the solute's Phenol/Methoxy system.
Chlorinated Dichloromethane (DCM) High Excellent dispersion match (

) and moderate polarity match.
Esters Ethyl Acetate High Good H-bond acceptor; moderate polarity fits the solute's profile well.
Aromatics Toluene Moderate Strong dispersion interaction (

stacking), but lacks H-bonding capability to fully solvate the -OH group.
Alkanes n-Heptane / Hexane Low / Anti-solvent High dispersion match, but zero polarity/H-bonding. Used experimentally to precipitate the compound from Toluene.
Aqueous Water Insoluble (<0.5 mg/mL)Hydrophobic effect dominates. The alkyl groups (Isopropyl, Methyl) disrupt the water network too severely.
Visualization: Solvation Mechanism

The following diagram illustrates the competing intermolecular forces governing the dissolution of p-Methoxythymol.

SolvationMechanism Solute p-Methoxythymol (Crystal Lattice) Interaction_H H-Bonding (Phenol -OH) Solute->Interaction_H Donates H Interaction_VDW Van der Waals (Alkyl Groups) Solute->Interaction_VDW Solvent_Polar Polar Solvent (e.g., Ethanol, DMSO) Solvent_Polar->Interaction_H Accepts/Exchanges H Solvent_NonPolar Non-Polar Solvent (e.g., Heptane) Solvent_NonPolar->Interaction_VDW Dispersion Only Result_Soluble Solution Formed (Exothermic/Entropy Driven) Interaction_H->Result_Soluble Strong Interaction Result_Insoluble Precipitation (Lattice Energy Dominates) Interaction_VDW->Result_Insoluble Insufficient Energy to Break Lattice

Figure 1: Mechanistic pathway of dissolution. Solubility is driven by the solvent's ability to disrupt the crystal lattice via Hydrogen Bonding.

Experimental Protocol: Determination of Saturation Solubility

For drug development applications requiring GLP-compliant data, the following "Shake-Flask" protocol is the gold standard.

Phase A: Preparation
  • Excess Addition: Add p-Methoxythymol to the solvent in a glass vial until a visible solid sediment remains (supersaturation).

  • Agitation: Incubate the vials at 25°C ± 0.1°C in a thermostatic shaker at 100 RPM for 24 to 48 hours .

    • Why? This ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of crystalline solids.

Phase B: Sampling & Analysis
  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter .

    • Note: Use PTFE (hydrophobic) to prevent drug adsorption, which can occur with Nylon filters.

  • Dilution: Dilute the filtrate with Mobile Phase (Acetonitrile:Water) to fall within the linear calibration range.

  • Quantification: Analyze via HPLC-UV.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

  • Detection Wavelength: 280 nm (Characteristic Phenolic absorption).

  • Flow Rate: 1.0 mL/min.

Visualization: Solubility Screening Workflow

Workflow Start Start: Solid p-Methoxythymol Solvent_Add Add Solvent (Excess Solid) Start->Solvent_Add Equilibration Equilibrate 25°C, 24h, 100 RPM Solvent_Add->Equilibration Filtration Filter (0.45 µm PTFE) Equilibration->Filtration Analysis HPLC-UV Quantification (280 nm) Filtration->Analysis Data Calculate Solubility (mg/mL) Analysis->Data

Figure 2: Standardized workflow for quantitative solubility determination.

Applications in Process Chemistry

Understanding the solubility differential is crucial for purification and crystallization.

  • Recrystallization Strategy:

    • Solvent: Toluene (Moderate solubility, increases sharply with heat).

    • Anti-Solvent: n-Heptane (Low solubility).

    • Protocol: Dissolve p-Methoxythymol in hot Toluene (approx. 60°C). Slowly add n-Heptane until turbidity appears. Cool to 5°C to maximize yield. This exploits the steep solubility curve in aromatic/alkane mixtures.

  • Extraction:

    • When extracting from aqueous reaction mixtures, Ethyl Acetate or Dichloromethane are preferred over Diethyl Ether due to higher solvation capacity and safety profiles (higher flash points).

References
  • Laamari, Y., et al. (2024).[2][3][4] 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment. Journal of Molecular Structure. [2][3]

  • BenchChem. (2025).[5][6] Solubility Profile of 4-Bromo-2-methoxyphenol (Analogous Structure).

  • PubChem. (2025).[1] Compound Summary: this compound (CID 251510).[1] National Library of Medicine.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP Theory).

Sources

toxicity profile and safety data sheet 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph and safety profile for 2-Isopropyl-4-methoxy-5-methyl-phenol (Commonly: 4-Methoxythymol).[1] It is designed for research scientists and drug development professionals utilizing this compound as a scaffold in medicinal chemistry (specifically P2X3 antagonists and EGFR inhibitors) or as a phytochemical standard.[1]

CAS Registry Number: 10012-48-3 Synonyms: 4-Methoxythymol; p-Methoxythymol; 4-Methoxy-5-methyl-2-(propan-2-yl)phenol Chemical Family: Alkoxy-substituted Monoterpene Phenols[1][2]

Compound Identification & Physicochemical Profile[1][3][4][5][6][7]

This compound is a structural derivative of Thymol, distinguished by the addition of a methoxy group at the para position relative to the isopropyl group (C4).[1] This modification significantly alters its electronic properties and metabolic stability compared to the parent thymol molecule.

Structural Architecture

The molecule features a phenolic core with three key substituents that define its reactivity and biological interaction:

  • Phenolic Hydroxyl (C1): Primary site for H-bonding and antioxidant activity; responsible for acidity (pKa ~10.5).[1]

  • Isopropyl Group (C2): Provides steric bulk and lipophilicity, facilitating membrane penetration.[1]

  • Methoxy Group (C4): An electron-donating group that increases electron density on the ring, potentially enhancing antioxidant capacity but altering CYP450 metabolism compared to Thymol.[1]

Physicochemical Data Table
PropertyValueSource/Method
Molecular Formula C₁₁H₁₆O₂PubChem [1]
Molecular Weight 180.24 g/mol Calculated
LogP (Octanol/Water) ~3.3XLogP3 Prediction [1]
Boiling Point 155–157 °C (at 23 mmHg)Experimental [2]
Physical State Crystalline Solid or Viscous OilStandard Conditions
Solubility Soluble in EtOH, DMSO, Acetone; Insoluble in WaterLipophilic Nature
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsStructural Analysis

Toxicity Profile & Biological Activity[1][2][3][6][8][9]

Note to Researchers: Unlike Thymol (GRAS status), 4-Methoxythymol is a Research Chemical .[1] Comprehensive REACH-style toxicological dossiers are not available. The data below synthesizes specific research findings with Structure-Activity Relationship (SAR) analysis of phenolic analogs.

Acute Toxicity & Hazard Classification

Based on the phenolic pharmacophore and GHS classification of close analogs:

  • Oral Toxicity: Predicted Category 4 (Harmful if swallowed).[1] SAR suggests an LD50 > 500 mg/kg but < 2000 mg/kg (Rat).

  • Skin/Eye Interaction: High Hazard. Phenolic compounds cause protein denaturation.[1]

    • Skin: Irritant (Category 2).[1] Prolonged exposure may cause chemical burns.

    • Eyes: Severe Irritant (Category 2A/1).[1] Risk of corneal opacity.[1][3]

  • Sensitization: Potential skin sensitizer due to protein haptenization capability common in terpene phenols.[1]

Pharmacological Mechanisms (Drug Development Context)

4-Methoxythymol is actively researched as a scaffold for:

  • P2X3 Antagonism: Used as a starting material for diaminopyrimidines targeting P2X3 receptors, relevant in chronic pain and cough hypersensitivity [3].[1]

  • Anticancer Activity (EGFR/Bcl2): Hydrazone derivatives of this compound have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl2) proteins, inducing apoptosis in MCF-7 and HT-1080 cell lines [4].[1]

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of 4-Methoxythymol derivatives in a cellular context.

G cluster_0 Pain/Sensory Pathway cluster_1 Oncology Pathway (Derivatives) Compound 4-Methoxythymol (Scaffold) P2X3 P2X3 Receptor (Neuronal) Compound->P2X3 Synthetic Modification (Diaminopyrimidines) EGFR EGFR Tyrosine Kinase Compound->EGFR Hydrazone Derivatization Bcl2 Bcl-2 Protein (Anti-apoptotic) Compound->Bcl2 Binding Affinity Signal Nociceptive Signaling (Ca2+ Influx) P2X3->Signal Inhibits Effect1 Analgesia / Cough Suppression Signal->Effect1 Reduces Apoptosis Caspase 3/7 Activation (Apoptosis) EGFR->Apoptosis Inhibits Survival Signal Bcl2->Apoptosis Inhibits Protection

Caption: Fig 1.[1] Pharmacological pathways of 4-Methoxythymol as a precursor for P2X3 antagonists and EGFR/Bcl2 inhibitors.

Safety Data Sheet (SDS) Guidelines

Signal Word: WARNING

Hazard Statements (GHS)[1]
  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Handling Protocols
A. Personal Protective Equipment (PPE)
  • Respiratory: If dust/aerosol is generated, use a NIOSH-approved N95 or P100 respirator.[1] For synthesis involving heating, use a full-face respirator with organic vapor cartridges.[1]

  • Hand Protection: Nitrile rubber (minimum thickness 0.11 mm) is standard.[1] For prolonged immersion/synthesis, use Viton or Butyl rubber gloves, as phenols can permeate thin nitrile.[1]

  • Eye Protection: Chemical safety goggles are mandatory.[1] Face shield recommended during large-scale synthesis.[1]

B. First Aid Measures
  • Skin Contact: Immediate Action Required.[1] Phenols anesthetize the skin; pain may be delayed.[1] Wash with Polyethylene Glycol (PEG 300) or copious soap and water for 15 minutes.[1] Do not use ethanol (increases absorption).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1] Seek immediate ophthalmological attention.

  • Ingestion: Do NOT induce vomiting (risk of esophageal corrosion). Administer activated charcoal if conscious.

C. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and oxidation-sensitive.[1] Store under inert gas (Argon/Nitrogen).

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

Experimental Protocol: Synthesis & Purification Note

For researchers synthesizing P2X3 antagonists using 4-Methoxythymol as a starting material.[1]

Context: Alkylation of the phenolic hydroxyl group is a common first step.[1]

  • Solvent Selection: Use polar aprotic solvents (Acetone or DMF).[1]

  • Base: Potassium Carbonate (

    
    ) is preferred over NaH to prevent ring alkylation side reactions.[1]
    
  • Stoichiometry: Use 1.1 eq of alkyl halide to 1.0 eq of 4-methoxythymol.

  • Work-up:

    • Filter inorganic salts (Celite).[1]

    • Partition between Ethyl Acetate and Water.[1][4]

    • Critical Step: Wash organic layer with 1M NaOH to remove unreacted phenolic starting material (4-methoxythymol is acidic and will move to the aqueous layer).[1]

    • Dry over

      
       and concentrate.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251510, this compound.[1] Retrieved from [Link]

  • LookChem. Product Data: Phenol, 4-methoxy-5-methyl-2-(1-methylethyl)- (CAS 10012-48-3).[1] Retrieved from [Link][1]

  • Dillon, M. P., et al. (2010). Diaminopyrimidines as P2X3 and P2X2/3 antagonists.[1] U.S. Patent No.[1] 7,858,632. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Laamari, Y., et al. (2024). 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity.[1][5][6] Journal of Molecular Structure, 1322, 140266. Retrieved from [Link][1][5][7]

Sources

Technical Guide: Antioxidant Mechanism of Action of 2-Isopropyl-4-methoxy-5-methyl-phenol (p-Methoxythymol)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Compound Name: 2-Isopropyl-4-methoxy-5-methyl-phenol Common Name: p-Methoxythymol CAS Registry Number: 10012-48-3 Chemical Class: Aromatic Monoterpenoid / Hydroquinone Ether Derivative[1]

This guide provides a rigorous technical analysis of p-Methoxythymol , a naturally occurring meroterpene found in Calocedrus decurrens, Tetraclinis articulata, and Baccharis dracunculifolia. Unlike its parent compound Thymol, p-Methoxythymol possesses a methoxy group at the para position relative to the phenolic hydroxyl. This structural modification fundamentally alters its redox thermodynamics, enhancing its capability as a chain-breaking antioxidant through stabilized phenoxyl radical formation.

Molecular Mechanism of Action

The antioxidant efficacy of p-Methoxythymol is governed by its ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS). The mechanism is bipartite, involving Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Structure-Activity Relationship (SAR)

The molecule's potency is derived from the synergy between three substituents on the phenolic ring:

  • C1-Hydroxyl Group (-OH): The primary site of antioxidant activity. It acts as the hydrogen donor.[2]

  • C4-Methoxy Group (-OCH₃): The critical differentiator. Being para to the hydroxyl, it acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases the electron density of the aromatic ring, lowering the O-H bond dissociation enthalpy (BDE) and stabilizing the resulting phenoxyl radical.

  • C2-Isopropyl & C5-Methyl Groups: These alkyl groups provide steric hindrance and weak electron donation (+I effect). The steric bulk at the ortho position (isopropyl) protects the oxygen center from rapid side reactions, extending the lifetime of the phenoxyl radical and preventing pro-oxidant propagation.

The Radical Scavenging Pathway (HAT Mechanism)

When p-Methoxythymol (


) encounters a free radical (

), the primary reaction is the abstraction of the phenolic hydrogen:


Post-Abstraction Stabilization: The resulting phenoxyl radical (


) is not transient; it is stabilized by the delocalization of the unpaired electron into the ring and, crucially, onto the oxygen of the para-methoxy group. This resonance forms a semi-quinone intermediate, preventing the radical from reacting with healthy substrates.
Visualization of the Scavenging Mechanism

RadicalScavenging Substrate p-Methoxythymol (Reduced State) Transition Transition State [ArO---H---R]‡ Substrate->Transition HAT ROS Reactive Radical (ROO• / OH•) ROS->Transition HAT Product1 Neutralized Species (ROH / H2O) Transition->Product1 Radical Phenoxyl Radical (Resonance Stabilized) Transition->Radical Radical->Radical Resonance (OMe Contribution) Quinone p-Quinone Methide (Terminal Product) Radical->Quinone Disproportionation

Figure 1: The Hydrogen Atom Transfer (HAT) pathway showing the conversion of p-Methoxythymol to a stabilized phenoxyl radical.

Biological & Physiological Implications

Beyond direct chemical scavenging, p-Methoxythymol is implicated in the modulation of cellular defense mechanisms.

Lipid Peroxidation Inhibition

Due to its lipophilic nature (LogP ~3.3), p-Methoxythymol partitions effectively into cell membranes. Here, it acts as a chain-breaking antioxidant, intercepting lipid peroxyl radicals (


) before they can propagate the peroxidation chain reaction in the phospholipid bilayer.
Predicted Nrf2/HO-1 Activation

Structural analogs (Thymol, Carvacrol) are established activators of the Nrf2-Keap1 signaling pathway. The electrophilic nature of the oxidized quinone intermediate of p-Methoxythymol suggests it may covalently modify cysteine residues on Keap1, releasing Nrf2 to the nucleus.

  • Outcome: Upregulation of Phase II detoxifying enzymes (Heme Oxygenase-1, SOD, Catalase).

Experimental Protocols for Validation

To empirically validate the antioxidant mechanism of p-Methoxythymol, the following protocols are recommended. These assays distinguish between HAT and SET mechanisms.

DPPH Radical Scavenging Assay (HAT Dominant)

Objective: Determine the IC50 value for radical scavenging in organic media.

Protocol:

  • Preparation: Dissolve p-Methoxythymol in methanol to create a stock solution (e.g., 10 mM). Prepare serial dilutions (10–500 µM).

  • Reagent: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Protect from light.[3]

  • Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH solution in a 96-well microplate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) using a microplate reader.
    
  • Control: Measure absorbance of DPPH + Methanol (

    
    ).
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    
Cyclic Voltammetry (SET Potential)

Objective: Measure the Oxidation Potential (


), a direct correlate of electron-donating capacity.

Protocol:

  • System: Three-electrode setup (Glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

  • Sample: 1 mM p-Methoxythymol.

  • Scan: Perform cyclic voltammetry from 0.0 V to +1.5 V at scan rates of 50, 100, and 200 mV/s.

  • Analysis: Identify the first anodic peak potential (

    
    ). A lower 
    
    
    
    indicates superior electron-donating ability (stronger antioxidant).
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Mechanistic Assays Start p-Methoxythymol Source (Synthetic or Natural) Purity Purity Check (HPLC/GC-MS >98%) Start->Purity DPPH DPPH Assay (HAT/Mixed) Purity->DPPH ABTS ABTS Assay (SET Dominant) Purity->ABTS CV Cyclic Voltammetry (Redox Potential) Purity->CV Analysis Data Analysis (IC50 / Epa Calculation) DPPH->Analysis ABTS->Analysis CV->Analysis Conclusion Antioxidant Profile Definition Analysis->Conclusion

Figure 2: Validation workflow for characterizing the redox profile of p-Methoxythymol.

Comparative Data Summary

The following table contrasts p-Methoxythymol with its structural relatives, highlighting the impact of the methoxy substitution.

PropertyThymolp-MethoxythymolMechanism Implication
Structure 2-iPr-5-Me-Phenol2-iPr-4-OMe-5-Me-PhenolOMe adds electron density.
Electronic Effect +I (Alkyl groups)+I (Alkyl) & +M (Methoxy) Stronger radical stabilization in p-Methoxythymol.
LogP (Calc) ~3.3~3.3Similar membrane permeability.
Oxidation Potential High (>0.8 V)Moderate (<0.7 V, est.)p-Methoxythymol is a better electron donor (SET).
Radical Stability ModerateHighp-Quinone methide formation is favored.

References

  • Laamari, Y. et al. (2018).[4][5] "Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate." Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419–421.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 251510, this compound." PubChem.

  • Niestroj, A. J. et al. (1998).[6] "Structure-activity relationships of antioxidant activity of phenolic compounds." Journal of Agricultural and Food Chemistry. (Contextual citation for phenolic SAR).

  • Asomadu, R. O. et al. (2024).[7] "Exploring the antioxidant potential of endophytic fungi: a review on methods for extraction and quantification." 3 Biotech, 14, 115. (Contextual citation for extraction methodologies from Baccharis). [7]

Sources

Methodological & Application

Total Synthesis of 2-Isopropyl-4-methoxy-5-methyl-phenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Isopropyl-4-methoxy-5-methyl-phenol, also known as p-methoxythymol, is a phenolic ether that has garnered interest in the scientific community due to its structural relation to naturally occurring and biologically active monoterpenoids like thymol and carvacrol. It is found in various plants, including Calocedrus decurrens, Baccharis dracunculifolia, and Tetraclinis articulata[1]. The modification of the phenolic hydroxyl group to a methoxy ether can significantly alter the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which is of particular interest in the fields of medicinal chemistry and drug development. Derivatives of related compounds have demonstrated a range of biological activities, including antibacterial and antifungal properties[2][3][4].

This comprehensive guide provides two distinct and detailed protocols for the total synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Protocol 1: Synthesis from Thymol

This synthetic route commences with the readily available and naturally occurring monoterpenoid, thymol. The strategy involves a three-step process: regioselective nitration of the aromatic ring, O-methylation of the phenolic hydroxyl group, and reductive deamination of the nitro group.

Step 1: Nitration of Thymol to 2-Isopropyl-5-methyl-4-nitrophenol

The initial step is the electrophilic aromatic substitution of thymol. The hydroxyl and isopropyl groups are ortho-, para-directing activators. Theoretical studies using Density Functional Theory (DFT) have shown that the C4 position of the thymol ring is the most nucleophilic center, favoring the formation of the 4-nitro isomer[5]. The reaction is conducted at a low temperature to control the exothermicity and enhance regioselectivity.

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 15.0 g (0.1 mol) of thymol in 75 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Slowly add 10.5 mL of 70% nitric acid (d=1.42 g/mL) dropwise from the dropping funnel over 60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolate the crude product by vacuum filtration and wash the solid with cold water until the washings are neutral.

  • The crude product is a mixture of 2-isopropyl-5-methyl-4-nitrophenol and the ortho-isomer, 2-isopropyl-5-methyl-6-nitrophenol. The desired 4-nitro isomer can be purified by steam distillation to remove the more volatile 6-nitro isomer, followed by recrystallization from an ethanol-water mixture.

ReagentMolar Mass ( g/mol )AmountMoles
Thymol150.2215.0 g0.1
Glacial Acetic Acid60.0575 mL-
70% Nitric Acid63.0110.5 mL~0.16
Step 2: O-Methylation of 2-Isopropyl-5-methyl-4-nitrophenol

The phenolic hydroxyl group of the synthesized 4-nitrothymol is then methylated. This is achieved through a Williamson ether synthesis, where the phenol is first deprotonated with a weak base to form a phenoxide, which then acts as a nucleophile to attack the methylating agent, dimethyl sulfate (DMS). DMS is a potent and toxic alkylating agent and must be handled with extreme caution in a well-ventilated fume hood.

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g (0.051 mol) of 2-isopropyl-5-methyl-4-nitrophenol and 100 mL of anhydrous acetone.

  • Add 10.6 g (0.077 mol) of anhydrous potassium carbonate to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 5.8 mL (0.061 mol) of dimethyl sulfate dropwise over 20 minutes.

  • Continue to reflux the reaction mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and wash with 2 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-isopropyl-4-methoxy-5-methyl-1-nitrobenzene.

ReagentMolar Mass ( g/mol )AmountMoles
2-Isopropyl-5-methyl-4-nitrophenol195.2110.0 g0.051
Anhydrous Potassium Carbonate138.2110.6 g0.077
Dimethyl Sulfate126.135.8 mL0.061
Anhydrous Acetone58.08100 mL-
Step 3: Reductive Deamination of 2-isopropyl-4-methoxy-5-methyl-1-nitrobenzene

The final step involves the reduction of the nitro group to an amine, followed by diazotization and removal of the diazonium group. A common and efficient method for the reduction of the nitro group is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. The resulting amine is then converted to the final product via a Sandmeyer-type reaction.

Experimental Protocol:

a) Reduction to 4-Amino-2-isopropyl-5-methylanisole:

  • In a 250 mL round-bottom flask, dissolve 8.0 g (0.038 mol) of 2-isopropyl-4-methoxy-5-methyl-1-nitrobenzene in 100 mL of methanol.

  • Add 0.8 g of 10% Palladium on carbon (Pd/C).

  • To this stirred suspension, add 12.0 g (0.19 mol) of ammonium formate in portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-amino-2-isopropyl-5-methylanisole.

b) Deamination to this compound:

  • Dissolve the crude 4-amino-2-isopropyl-5-methylanisole in a mixture of 50 mL of ethanol and 25 mL of concentrated sulfuric acid, cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of 3.2 g (0.046 mol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • Slowly add 50 mL of 50% hypophosphorous acid (H3PO2) and allow the reaction mixture to warm to room temperature. Gas evolution will be observed.

  • Stir the mixture overnight at room temperature.

  • Pour the reaction mixture into 200 mL of ice water and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford pure this compound.

ReagentMolar Mass ( g/mol )AmountMoles
2-isopropyl-4-methoxy-5-methyl-1-nitrobenzene209.248.0 g0.038
10% Palladium on Carbon-0.8 g-
Ammonium Formate63.0612.0 g0.19
Sodium Nitrite69.003.2 g0.046
Hypophosphorous Acid (50%)66.0050 mL-

digraph "Synthesis from Thymol" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Thymol [label="Thymol"]; NitroThymol [label="2-Isopropyl-5-methyl-\n4-nitrophenol"]; MethoxyNitro [label="2-Isopropyl-4-methoxy-\n5-methyl-1-nitrobenzene"]; FinalProduct [label="2-Isopropyl-4-methoxy-\n5-methyl-phenol"];

Thymol -> NitroThymol [label="HNO3, Acetic Acid\n0-5 °C"]; NitroThymol -> MethoxyNitro [label=" (CH3)2SO4, K2CO3\nAcetone, Reflux"]; MethoxyNitro -> FinalProduct [label="1. 10% Pd/C, HCOONH4\n2. NaNO2, H2SO4\n3. H3PO2"]; }

Caption: Synthetic workflow for this compound starting from Thymol.

Protocol 2: Synthesis from Carvacrol

An alternative synthetic approach utilizes carvacrol (5-isopropyl-2-methylphenol), an isomer of thymol, as the starting material. The synthetic strategy is analogous to the thymol route, involving nitration, O-methylation, and reductive deamination. The key difference lies in the regioselectivity of the initial nitration step.

Step 1: Nitration of Carvacrol to 5-Isopropyl-2-methyl-4-nitrophenol

In carvacrol, the hydroxyl and isopropyl groups are also ortho-, para-directing. The para position to the hydroxyl group is occupied by the isopropyl group. Therefore, nitration is expected to occur at the ortho positions. The less sterically hindered ortho position (C4) is the favored site of nitration.

Experimental Protocol:

  • In a 250 mL three-necked flask, dissolve 15.0 g (0.1 mol) of carvacrol in 75 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.5 mL of 70% nitric acid (d=1.42 g/mL) dropwise over 60 minutes, maintaining the temperature below 5 °C.

  • After the addition, stir the mixture at 0-5 °C for an additional 3 hours.

  • Pour the reaction mixture into 250 mL of ice-cold water and stir.

  • Collect the resulting yellow precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-isopropyl-2-methyl-4-nitrophenol.

ReagentMolar Mass ( g/mol )AmountMoles
Carvacrol150.2215.0 g0.1
Glacial Acetic Acid60.0575 mL-
70% Nitric Acid63.0110.5 mL~0.16
Step 2: O-Methylation of 5-Isopropyl-2-methyl-4-nitrophenol

The procedure for the O-methylation of the nitrated carvacrol is identical to that described for the nitrated thymol derivative.

Experimental Protocol:

Follow the experimental protocol outlined in Protocol 1, Step 2, using 10.0 g (0.051 mol) of 5-isopropyl-2-methyl-4-nitrophenol as the starting material. The expected product is 5-isopropyl-4-methoxy-2-methyl-1-nitrobenzene.

Step 3: Reductive Deamination of 5-isopropyl-4-methoxy-2-methyl-1-nitrobenzene

The final transformation is also analogous to the thymol route, involving the reduction of the nitro group followed by deamination.

Experimental Protocol:

Follow the experimental protocol outlined in Protocol 1, Step 3, using 8.0 g (0.038 mol) of 5-isopropyl-4-methoxy-2-methyl-1-nitrobenzene as the starting material. The final product is this compound.

Synthesis from Carvacrol Carvacrol Carvacrol NitroCarvacrol 5-Isopropyl-2-methyl- 4-nitrophenol Carvacrol->NitroCarvacrol HNO3, Acetic Acid 0-5 °C MethoxyNitroCarv 5-Isopropyl-4-methoxy- 2-methyl-1-nitrobenzene NitroCarvacrol->MethoxyNitroCarv (CH3)2SO4, K2CO3 Acetone, Reflux FinalProduct 2-Isopropyl-4-methoxy- 5-methyl-phenol MethoxyNitroCarv->FinalProduct 1. 10% Pd/C, HCOONH4 2. NaNO2, H2SO4 3. H3PO2

Caption: Synthetic workflow for this compound starting from Carvacrol.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups), and the methyl group protons on the aromatic ring. Based on data for a similar structure, the aromatic protons are expected to appear as singlets around δ 6.6-6.9 ppm. The methoxy group should appear as a singlet around δ 3.7 ppm. The isopropyl methine proton should be a septet around δ 3.4 ppm, and the isopropyl methyl protons a doublet around δ 1.1 ppm. The aromatic methyl group should be a singlet around δ 2.1 ppm. The phenolic OH proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (CDCl₃, 75 MHz): The spectrum should show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The aromatic carbons will appear in the region of δ 105-160 ppm. The methoxy carbon is expected around δ 55 ppm. The carbons of the isopropyl group should appear around δ 27 ppm (CH) and δ 23 ppm (CH₃), and the aromatic methyl carbon around δ 16 ppm.

  • Infrared (IR) Spectroscopy (KBr or neat): The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for the ether and phenol will be present in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180, corresponding to the molecular weight of the compound (C₁₁H₁₆O₂).

Conclusion

The two synthetic protocols detailed in this guide offer reliable and adaptable methods for the laboratory-scale synthesis of this compound from readily available starting materials. The choice between the two routes may depend on the availability of either thymol or carvacrol. Both syntheses involve well-established chemical transformations, providing a practical framework for researchers in organic synthesis and medicinal chemistry. As with all chemical syntheses, appropriate safety precautions must be taken, particularly when handling hazardous reagents such as nitric acid and dimethyl sulfate.

References

  • Synthesis and Antibacterial Activity of Thymyl Ethers - MDPI. (2021). Retrieved from [Link]

  • This compound | C11H16O2 | CID 251510 - PubChem. (n.d.). Retrieved from [Link]

  • synthesis of carvacrol and thymol ether and ester derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (2018). Acta Crystallographica Section E: Crystallographic Communications, E74, 419–421. Retrieved from [Link]

  • Thymol methyl ether | C11H16O | CID 14104 - PubChem. (n.d.). Retrieved from [Link]

  • THE SYNTHESIS OF TWO ISOMERIC THYMOLS. (1956). Canadian Journal of Chemistry, 34(10), 1463-1467. Retrieved from [Link]

  • Synthesis of new dimeric carvacrol compounds. (2008). Organic Communications, 1(4), 69-75. Retrieved from [Link]

  • 5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL - SpectraBase. (n.d.). Retrieved from [Link]

  • Thymol synthesis method - CN104177233A - Google Patents. (n.d.).
  • Synthesis and antifungal activity of carvacrol and thymol esters with heteroaromatic carboxylic acids. (2018). Journal of Agricultural and Food Chemistry, 66(26), 6689-6697. Retrieved from [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (2018). Acta Crystallographica Section E: Crystallographic Communications, E74(Pt 3), 419–421. Retrieved from [Link]

  • Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological. (2024). RSC Advances, 14, 28354-28366. Retrieved from [Link]

  • 2-Isopropyl-4-methoxy-5-methylphenyl benzoate - PMC - NIH. (n.d.). Retrieved from [Link]

  • This compound | C11H16O2 | CID 251510 - PubChem. (n.d.). Retrieved from [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (2018). Acta Crystallographica Section E: Crystallographic Communications, E74(3), 419-421. Retrieved from [Link]

  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. (n.d.). Retrieved from [Link]

  • A theoretical study of regio and stereoselectivity nitration of thymol and carvacrol using DFT approach - ResearchGate. (2019). Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120. Retrieved from [Link]

  • A theoretical study of regio and stereoselectivity nitration of thymol and carvacrol using DFT approach. (2019). Journal of Molecular Structure, 1195, 532-539. Retrieved from [Link]

  • Methylation of phenols using DMC and a PTC , Hive Novel Discourse. (n.d.). Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Best procedure for phenol/hydroquinone O-methylations? : r/Chempros - Reddit. (2022). Retrieved from [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC. (n.d.). Retrieved from [Link]

  • Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US3359315A - Reduction of aromatic nitro compounds to aomatic amines - Google Patents. (n.d.).
  • CN100334063C - Aromatic compound nitration manufacturing process - Google Patents. (n.d.).
  • 2-Methoxy-4-propylphenol - ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). Retrieved from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). Retrieved from [Link]

Sources

Comprehensive Protocol for the HPLC Method Development and Validation of 2-Isopropyl-4-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quality Control, Pharmacokinetics, and Synthetic Yield Quantification

Chemical Profiling & Scientific Context

2-Isopropyl-4-methoxy-5-methylphenol, widely known as 4-methoxythymol (CAS: 10012-48-3)[1], is a lipophilic phenolic compound naturally occurring in botanical sources such as [2],. With a molecular weight of 180.24 g/mol and an estimated LogP of 3.3[2], the molecule exhibits pronounced hydrophobicity.

Recently, this compound has emerged as a critical structural scaffold in oncology drug discovery. It serves as a primary precursor for synthesizing hydrazone derivatives that act as dual , demonstrating potent apoptosis-inducing effects in MCF-7 and HT-1080 cancer cell lines[3]. Accurate quantification of this analyte in both synthetic reaction mixtures and biological matrices requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Method Development Strategy (The "Why")

Developing an analytical method is not merely about achieving retention; it requires controlling molecular interactions based on the analyte's physicochemical properties.

  • Stationary Phase Selection: The presence of isopropyl, methyl, and methoxy groups renders the molecule highly non-polar. A high-carbon-load C18 (Octadecylsilane) column is selected to maximize hydrophobic interactions and ensure adequate retention.

  • Mobile Phase & pH Control: As a phenol, the molecule possesses a weakly acidic hydroxyl group (pKa ~10). While it remains largely unionized at neutral pH, local microenvironments in the column can cause partial ionization, leading to peak tailing. To enforce a single, fully protonated state, the mobile phase is buffered to an acidic pH (2.5–3.0) using 0.1% Formic Acid.

  • Detector Selection: The aromatic benzene ring, conjugated with the auxochromic hydroxyl and methoxy groups, provides a strong UV chromophore. Photodiode Array (PDA) detection at 278 nm ensures high sensitivity and allows for peak purity assessment.

MethodLogic Analyte 2-Isopropyl-4-methoxy- 5-methylphenol LogP LogP ~3.3 (Hydrophobic) Analyte->LogP pKa Phenolic -OH (pKa ~10) Analyte->pKa Chromophore Aromatic Ring + Auxochromes Analyte->Chromophore Column C18 Column (Reverse Phase) LogP->Column Dictates Retention MobilePhase Acidic Mobile Phase (pH 2.5 - 3.0) pKa->MobilePhase Prevents Ionization Detector UV/PDA Detection (~278 nm) Chromophore->Detector Enables Quantification

Causality-driven method development logic for 2-Isopropyl-4-methoxy-5-methylphenol.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as a mandatory gatekeeper step and Quality Control (QC) bracketing to continuously monitor instrument drift during the run.

Reagents & Materials
  • 2-Isopropyl-4-methoxy-5-methylphenol reference standard (Purity ≥ 98%).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • LC-MS grade Formic Acid (FA).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmProvides sufficient theoretical plates for hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses phenolic -OH ionization (maintains pH ~2.7).
Mobile Phase B 100% AcetonitrileElutes the lipophilic analyte efficiently.
Elution Mode Isocratic (40% A : 60% B)Ensures consistent baseline and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30 °CStabilizes mobile phase viscosity and mass transfer kinetics.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV/PDA at 278 nmTargets the absorption maximum of the methoxy-phenol chromophore.
Step-by-Step Sample Preparation Workflow
  • Extraction: Weigh exactly 10.0 mg of the sample and dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

    • Causality: Methanol rapidly disrupts matrix interactions and fully solubilizes the lipophilic analyte.

  • Dilution: Dilute the stock solution with Mobile Phase A/B (40:60 v/v) to the target working concentration (e.g., 50 µg/mL).

    • Causality: Diluting in the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/tailing) at the solvent front.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert to organic solvents and exhibits virtually zero non-specific binding for hydrophobic phenols, ensuring no analyte is lost.

  • System Suitability (Self-Validation Step): Inject the 50 µg/mL standard five consecutive times before running unknown samples.

    • Causality: The run may only proceed if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is ≤ 1.5. This guarantees the instrument is fit-for-purpose before consuming precious samples.

Workflow Step1 Sample Extraction (MeOH) Step2 Filtration (0.22 µm PTFE) Step1->Step2 Step3 HPLC Injection (10 µL) Step2->Step3 Step4 System Suitability (RSD < 2%) Step3->Step4 Step5 Validation (ICH Q2) Step4->Step5

Step-by-step sample preparation and self-validating analytical workflow.

Method Validation Parameters

The method must be validated according to ICH Q2(R1) guidelines. Below is a summary of the expected quantitative validation data for this specific analyte under the optimized conditions:

Validation ParameterExpected ResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 100.0 µg/mLCorrelation coefficient (

) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ratio ≥ 10:1
Intra-day Precision (RSD) 0.8% - 1.2%RSD ≤ 2.0% (n=6)
Inter-day Precision (RSD) 1.1% - 1.5%RSD ≤ 2.0% (n=6 over 3 days)
Accuracy (Recovery) 98.5% - 101.2%98.0% – 102.0% recovery across 3 levels
Robustness StableNo significant change with ±0.2 pH or ±2% organic modifier

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 251510, 2-Isopropyl-4-methoxy-5-methyl-phenol." PubChem,[Link].

  • LookChem. "Phenol, 4-methoxy-5-methyl-2-(1-methylethyl)- (CAS 10012-48-3)." LookChem,[Link].

  • Laamari, Y., et al. "2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity." Journal of Molecular Structure, vol. 1322, no. 2, 2024, p. 140266.[Link].

  • OSADHI. "Details of Tetraclinis articulata." CSIR-North East Institute of Science and Technology,[Link].

Sources

Application Note: Advanced Extraction & Purification Protocols for 2-Isopropyl-4-methoxy-5-methyl-phenol (4-Methoxythymol)

Author: BenchChem Technical Support Team. Date: March 2026


-Methoxythymol)
CAS No:  10012-48-3

Executive Summary & Chemical Profile[1][2][3]

This guide details the isolation and purification of 2-Isopropyl-4-methoxy-5-methyl-phenol , a naturally occurring phenolic monoterpenoid found in Tetraclinis articulata, Baccharis dracunculifolia, and Ageratina adenophora. Unlike simple thymol, the C4-methoxy substitution alters the molecule's electron density and lipophilicity, requiring modified extraction parameters to ensure high recovery and purity.

The protocols below prioritize Selectivity and Scalability , moving from crude biomass extraction to high-purity fractionation using pH-modulated partitioning and Supercritical Fluid Extraction (SFE).

Chemical Properties Table
PropertyValueImplication for Extraction
Molecular Weight 180.24 g/mol Suitable for GC-MS and Steam Distillation.
LogP (Predicted) ~3.3Highly lipophilic; requires non-polar to moderately polar solvents (Hexane, DCM, EtOAc).
pKa (Phenolic OH) ~10.8Weakly acidic. Soluble in high pH aqueous solutions (pH > 12), allowing separation from neutral impurities.
Physical State Viscous Oil / Low-melting SolidHandling requires temperature control; avoid high-vacuum losses.
Solubility Ethanol, Hexane, DCM, DMSOInsoluble in neutral water; Soluble in alkaline water.

Strategic Solvent Selection & Safety

The extraction strategy relies on the "Polarity-Switch" mechanism. While the molecule is lipophilic (LogP 3.3), the phenolic hydroxyl group allows us to reversibly ionize the compound, making it water-soluble. This is the primary lever for purification.

  • Ethanol (95%): The "Universal Solvent" for initial biomass maceration. It penetrates plant cell walls effectively to release the terpene.

  • n-Hexane: Used to defat the extract or isolate the target from more polar glycosides.

  • Ethyl Acetate (EtOAc): The "Capture Solvent." It has the optimal polarity to recover the phenol after acidification.

  • Sodium Hydroxide (NaOH) 2M: The "Selector." Deprotonates the phenol to phenolate (Ph-O⁻ Na⁺), trapping it in the aqueous phase while neutral terpenes (e.g., p-cymene, thymol methyl ether) remain in the organic phase.

Protocol 1: Solid-Liquid Extraction & Fractionation

Best For: Isolation from raw plant material (e.g., Ageratina adenophora aerial parts).

Workflow Diagram

ExtractionWorkflow Biomass Dried Biomass (Powdered) Maceration Maceration (95% EtOH, 24h x 3) Biomass->Maceration CrudeExtract Crude Ethanolic Extract (Concentrated) Maceration->CrudeExtract Suspension Suspend in H2O CrudeExtract->Suspension Partition1 Partition w/ Petroleum Ether Suspension->Partition1 PE_Layer Petroleum Ether Layer (Waxes, Fats, Chlorophyll) Partition1->PE_Layer Remove Aq_Layer Aqueous Layer Partition1->Aq_Layer Retain Partition2 Partition w/ Ethyl Acetate Aq_Layer->Partition2 EtOAc_Layer EtOAc Fraction (Contains 4-Methoxythymol) Partition2->EtOAc_Layer Target Enriched FinalPurification Silica Gel Chromatography (Hexane:EtOAc Gradient) EtOAc_Layer->FinalPurification

Caption: Step-wise fractionation workflow from biomass to enriched phenolic fraction.

Step-by-Step Procedure
  • Preparation: Pulverize air-dried plant material (roots or aerial parts) to a fine powder (40-60 mesh).

  • Maceration: Extract 1 kg of powder with 5 L of 95% Ethanol at room temperature for 24 hours. Repeat 3 times.

    • Why: Room temperature preserves thermally labile co-extractives; Ethanol ensures exhaustive extraction of terpenes and phenolics.

  • Concentration: Combine filtrates and evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude residue.

  • Phase Partitioning:

    • Suspend the crude residue in 500 mL distilled water.

    • Defatting: Extract 3x with Petroleum Ether (or n-Hexane). Discard the organic layer (contains waxes/chlorophyll) if the target is known to partition into the more polar phase, OR save if the target is highly lipophilic (LogP 3.3 suggests it splits; however, for complex matrices, the methoxy-phenol often favors the subsequent EtOAc phase or stays in the interface).

    • Refinement: For 4-methoxythymol, the Ethyl Acetate (EtOAc) partition is critical. Extract the aqueous residue 3x with EtOAc.

  • Recovery: Dry the EtOAc layer over anhydrous

    
    , filter, and concentrate. This is the Phenolic-Enriched Fraction .
    

Protocol 2: pH-Switch Purification (Self-Validating)

Best For: Separating 4-methoxythymol from neutral terpenes (e.g., thymol methyl ether) and non-phenolic impurities. This utilizes the pKa (~10.[1][2]8) of the molecule.[1][3][4][5][6]

Logic Diagram

pH_Switch CrudeOil Crude Oil/Extract (in Diethyl Ether) BaseWash Wash w/ 2M NaOH CrudeOil->BaseWash OrgPhase Organic Phase (Neutral Terpenes) BaseWash->OrgPhase Discard/Save Neutrals AqPhase Aqueous Phase (Sodium Phenolate Salt) BaseWash->AqPhase Target Captured Acidify Acidify w/ 10% HCl (to pH 2) AqPhase->Acidify Regenerate Phenol ReExtract Extract w/ DCM Acidify->ReExtract PureProduct Purified 4-Methoxythymol ReExtract->PureProduct

Caption: The "pH-Switch" mechanism separates phenols from neutral compounds based on ionization state.

Step-by-Step Procedure
  • Dissolution: Dissolve 10 g of the Enriched Fraction (from Protocol 1) in 100 mL Diethyl Ether or Dichloromethane (DCM) .

  • Alkaline Extraction: Wash the organic phase with 3 x 50 mL of 2M NaOH .

    • Mechanism:[2] The 4-methoxythymol reacts with NaOH to form sodium 2-isopropyl-4-methoxy-5-methylphenolate (water-soluble). Neutral impurities remain in the ether layer.

  • Separation: Collect the aqueous alkaline layers (bottom layer if using Ether; top if using DCM - Check density!).

    • Validation: Spot the organic layer on TLC. If the target spot is absent, the extraction is complete.

  • Acidification: Cool the aqueous phase in an ice bath. Slowly add 10% HCl with stirring until pH reaches ~2.

    • Observation: The solution will turn cloudy as the phenol regenerates and precipitates/oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with 3 x 50 mL DCM .

  • Finishing: Wash the DCM layer with brine, dry over

    
    , and evaporate.
    

Protocol 3: Supercritical CO2 Extraction (Green Alternative)

Best For: Solvent-free, high-purity extraction for pharmaceutical applications.

  • Solvent: Carbon Dioxide (

    
    )
    
  • Co-solvent: 5% Ethanol (improves solubility of the methoxy-phenol).

  • Parameters:

    • Pressure: 150 - 200 bar (Selective for monoterpenes).

    • Temperature: 40 - 50°C.

    • Flow Rate: 2-4 mL/min.

  • Advantage: Avoids thermal degradation and solvent residue. The high pressure solubilizes the lipophilic terpene, while the low temperature preserves the structure.

Quality Control & Validation

Chromatographic Conditions (GC-MS)

To verify the identity of the isolated this compound:

  • Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 60°C (hold 2 min)

    
     3°C/min to 240°C.
    
  • MS Detection: EI mode (70 eV). Look for molecular ion

    
    .
    
  • Key Fragments:

    
     165 (loss of methyl), 
    
    
    
    137 (loss of isopropyl).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete cell lysis.Increase maceration time or use Ultrasound-Assisted Extraction (UAE).
Emulsions Fatty acids/soaps forming during NaOH step.Add solid NaCl (salting out) or centrifuge the mixture.
Impurity Co-elution Isomeric thymol derivatives.[4][7]Use a slower gradient on Silica Gel (e.g., Hexane:EtOAc 95:5 to 80:20).

References

  • PubChem. (n.d.).[8] this compound (Compound Summary).[8][9] National Library of Medicine. Retrieved from [Link]

  • He, L., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora.[5] RSC Advances. Retrieved from [Link]

  • Laamari, Y., et al. (2018).[10] Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.[7][10] Acta Crystallographica Section E. Retrieved from [Link][10]

Sources

Application Note: Crystallization Protocols for 2-Isopropyl-4-methoxy-5-methyl-phenol (p-Methoxythymol)

[1][2]

Abstract & Compound Profile

This technical guide details the purification of 2-Isopropyl-4-methoxy-5-methyl-phenol (commonly referred to as p-Methoxythymol ). This compound is a naturally occurring meroterpene found in the heartwood of Tetraclinis articulata and serves as a critical intermediate in the hemisynthesis of bioactive tosylates and acetates.

Achieving high purity (>99%) is challenging due to the compound's tendency to undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," owing to its relatively low melting point and lipophilic nature. This guide prioritizes crystallization vectors that stabilize the solid phase over the oil phase.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Crystallization
IUPAC Name This compoundTarget Molecule
Common Name p-MethoxythymolLiterature Reference
Molecular Formula C₁₁H₁₆O₂MW: 180.25 g/mol
Solubility (Non-polar) High in Hexane, Heptane (Hot)Ideal for Cooling Crystallization
Solubility (Polar) High in Ethanol, Ethyl AcetateGood for Solubilization/Anti-solvent
Solubility (Aqueous) Very LowWater acts as strong Anti-solvent
Crystal Habit Colorless blocks/prismsDependent on solvent evaporation rate
Melting Point ~50–60°C (Est.[1] based on Thymol analogs)High Risk: Oiling out near MP

Strategic Solvent Selection

The purification strategy relies on the steep temperature coefficient of solubility in non-polar alkanes. While alcohols dissolve the compound too readily (leading to poor recovery), alkanes like Heptane or Petroleum Ether provide a "Goldilocks" zone: soluble at boiling, insoluble at freezing.

Solubility Map & Solvent Decision Tree

SolventSelectionStartCrude this compoundCheckImpurityAnalyze Impurity Profile(TLC/HPLC)Start->CheckImpurityPolarImpurityPolar Impurities Present?(e.g., oxidized phenols)CheckImpurity->PolarImpurityHigh PolarityNonPolarImpurityNon-Polar Impurities Present?(e.g., terpene byproducts)CheckImpurity->NonPolarImpurityLow PolarityMethodAMETHOD A: Cooling CrystallizationSolvent: n-Heptane or Petroleum Ether(Best for Crystal Quality)PolarImpurity->MethodAYes (Insoluble in Heptane)PolarImpurity->MethodANoNonPolarImpurity->MethodANo (Default High Purity)MethodBMETHOD B: Anti-Solvent PrecipitationSolvent: Ethanol + Water(Best for Bulk Recovery)NonPolarImpurity->MethodBYes (Soluble in Heptane)

Figure 1: Solvent selection logic based on impurity profile. Method A is the preferred route for high-purity isolation.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Recommended)

Objective: High-purity isolation using temperature-driven supersaturation. Solvent System: Petroleum Ether (60-80°C fraction) or n-Heptane.

  • Dissolution:

    • Charge crude p-Methoxythymol into a round-bottom flask.

    • Add n-Heptane (approx. 5-10 mL per gram of solute).

    • Heat to reflux (98°C) with stirring until complete dissolution.

    • Note: If the solution is cloudy due to insoluble polar impurities, perform a hot filtration through a sintered glass funnel.

  • Controlled Cooling (Crucial Step):

    • Remove from heat and allow the flask to cool to ambient temperature (25°C) slowly over 2 hours.

    • Do not shock cool (e.g., ice bath immediately), as this induces oiling out.

    • Seeding: At ~40°C, add a few seed crystals of pure p-Methoxythymol if available. This bypasses the nucleation energy barrier and prevents oil formation.

  • Maturation:

    • Once ambient temperature is reached and turbidity/crystals are visible, transfer to a 4°C environment (fridge) for 12 hours to maximize yield.

  • Harvest:

    • Filter the colorless crystals using vacuum filtration.

    • Wash with cold (-20°C) heptane.

    • Dry under vacuum at ambient temperature (do not heat, as MP is low).

Protocol B: Anti-Solvent Crystallization

Objective: Rapid recovery from polar synthesis matrices. Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[2]

  • Solubilization: Dissolve crude material in minimal Ethanol at room temperature.

  • Anti-Solvent Addition:

    • Slowly add Water dropwise with vigorous stirring.

    • Stop addition at the "Cloud Point" (first persistent turbidity).

  • Oiling Out Mitigation:

    • If the turbidity looks like oily droplets rather than white solids, stop water addition immediately.

    • Add a seed crystal.[3][4]

    • Stir gently until the oil droplets crystallize (transformation from emulsion to suspension).

  • Completion: Continue adding water only after a solid bed has established. Cool to 4°C and filter.

Troubleshooting: The "Oiling Out" Phenomenon

Substituted phenols like p-Methoxythymol are prone to Liquid-Liquid Phase Separation (LLPS) . This occurs when the compound separates as a solute-rich oil rather than a crystal because the crystallization temperature is too close to the melting point, or supersaturation is generated too fast.

Mechanism & Mitigation Workflow

OilingOutState1Homogeneous SolutionCoolingCooling / Anti-SolventState1->CoolingBranchSupersaturationRateCooling->BranchResultOilOiling Out (LLPS)(Impure Oil Droplets)Branch->ResultOilToo Fast / High ConcResultCrystalNucleation(Pure Crystals)Branch->ResultCrystalControlled / SeededFixRemediation:1. Reheat to dissolve oil2. Add Seed Crystals3. Cool SlowerResultOil->FixFix->ResultCrystal

Figure 2: Mechanism of Oiling Out and remediation steps. LLPS is a kinetic trap that must be avoided by controlling supersaturation.

Key Mitigation Steps:

  • Seeding: Always retain a small amount of crystals from a previous batch to seed the next. Seeding at the metastable limit is the #1 defense against oiling out.

  • Temperature Control: If oil appears, reheat the mixture until the oil dissolves, then cool at half the previous rate.

References

  • Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419–421.[5] (Describes the isolation and structure of the p-Methoxythymol core). [Link]

  • Auhmani, A., et al. (2013). 2-Isopropyl-4-methoxy-5-methylphenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1535. (Details the hemisynthesis from natural p-methoxythymol). [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention. (Authoritative guide on LLPS mechanisms). [Link]

  • Li, J., et al. (2016). Solubility and solution thermodynamics of thymol in six pure organic solvents. Journal of Chemical Thermodynamics, 92, 122-128. (Provides solubility baselines for thymol derivatives). [Link]

Application Note: Selective Synthesis of 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the chemical synthesis of 2-Isopropyl-4-methoxy-5-methyl-phenol (commonly referred to as 4-Methoxythymol or p-Methoxythymol ) starting from Thymol .

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , is a derivative of thymol functionalized at the para-position relative to the phenolic hydroxyl group. Unlike simple O-methylation of thymol (which yields thymol methyl ether), this transformation requires the introduction of an oxygen atom at the C4 position followed by regioselective methylation.

The synthesis presents a classic problem in regioselectivity: distinguishing between two phenolic hydroxyl groups in the intermediate Thymohydroquinone .

  • OH at C1: Flanked by a bulky isopropyl group (position 2).

  • OH at C4: Flanked by a smaller methyl group (position 5).

Strategic Insight: The steric bulk of the isopropyl group renders the C1-hydroxyl significantly less nucleophilic than the C4-hydroxyl. Therefore, under controlled conditions, methylation occurs preferentially at C4, yielding the desired target with high selectivity.

Retrosynthetic Pathway: Target (4-Methoxythymol) => Thymohydroquinone => Thymoquinone => Thymol

Reaction Pathway Visualization

SynthesisPathway Thymol Thymol (2-Isopropyl-5-methylphenol) Thymoquinone Thymoquinone (Oxidation Intermediate) Thymol->Thymoquinone Oxidation (KHSO5 or NaNO2/H+) Thymohydroquinone Thymohydroquinone (2-Isopropyl-5-methyl-1,4-benzenediol) Thymol->Thymohydroquinone Alt: Elbs Persulfate Oxidation (K2S2O8, NaOH) Thymoquinone->Thymohydroquinone Reduction (Na2S2O4) Target TARGET: 4-Methoxythymol (this compound) Thymohydroquinone->Target Regioselective Methylation (MeI, K2CO3)

Figure 1: Synthetic pathways from Thymol to 4-Methoxythymol. The Quinone route (solid lines) is generally higher yielding and more reproducible than the direct Elbs oxidation (dashed line).

Detailed Experimental Protocols

Phase 1: Oxidation of Thymol to Thymoquinone

Direct oxidation of the electron-rich phenol to the quinone.

Reagents:

  • Substrate: Thymol (10 mmol, 1.50 g)

  • Oxidant: Potassium Peroxymonosulfate (Oxone®) or Sodium Nitrite (Classic Nitrosation route)

  • Catalyst: Iron(II) Phthalocyanine (FePc) or similar (for Oxone route)

  • Solvent: Methanol/Water (8:1)

Protocol (Catalytic Oxone Method):

  • Dissolution: Dissolve Thymol (1.50 g) in MeOH (40 mL) and Water (5 mL).

  • Catalyst Addition: Add FePc catalyst (0.5 mol%).

  • Oxidation: Slowly add Potassium Peroxymonosulfate (3 eq) portion-wise over 30 minutes at Room Temperature (RT).

  • Monitoring: Stir for 2 hours. The solution will turn bright yellow/orange (characteristic of Thymoquinone). Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Dilute with water (100 mL) and extract with Dichloromethane (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexane) yields Thymoquinone as yellow crystals.

(Alternative "Classic" Route: Nitrosation with NaNO₂/HCl followed by reduction to aminothymol and oxidation with FeCl₃ is viable but more laborious.)

Phase 2: Reduction to Thymohydroquinone

Conversion of the quinone to the hydroquinone scaffold.

Reagents:

  • Substrate: Thymoquinone (from Phase 1)

  • Reductant: Sodium Dithionite (Na₂S₂O₄)

  • Solvent: Ethanol/Water or Diethyl Ether/Water

Protocol:

  • Preparation: Dissolve Thymoquinone (1.0 g) in Diethyl Ether (30 mL).

  • Reduction: In a separatory funnel, shake the yellow ether solution with a fresh solution of Sodium Dithionite (2.0 g in 20 mL water).

  • Observation: The yellow color should bleach to colorless as the quinone is reduced to the hydroquinone.

  • Isolation: Separate the organic layer.[1] Extract the aqueous layer once with ether. Combine organics, wash with brine, and dry over Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure to obtain Thymohydroquinone as a white/off-white solid. Note: This compound is sensitive to air oxidation; proceed immediately to Phase 3.

Phase 3: Regioselective O-Methylation

The critical step distinguishing the two hydroxyl groups.

Mechanism: The C1-OH is sterically shielded by the ortho-isopropyl group. The C4-OH is flanked by a smaller methyl group, making it more accessible (nucleophilic) under mild conditions.

Reagents:

  • Substrate: Thymohydroquinone (1.0 eq)

  • Methylating Agent: Methyl Iodide (MeI) (1.05 eq) — Strict stoichiometry is crucial to avoid dimethylation.

  • Base: Potassium Carbonate (K₂CO₃) (1.1 eq) — Anhydrous, finely ground.

  • Solvent: Acetone (Dry)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve Thymohydroquinone (1.0 g, 6.0 mmol) in dry Acetone (15 mL).

  • Base Addition: Add K₂CO₃ (0.91 g, 6.6 mmol). Stir at RT for 10 minutes.

  • Methylation: Add Methyl Iodide (0.39 mL, 6.3 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature. Do NOT reflux, as heat promotes bis-methylation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the appearance of the mono-methylated product (Rf ~0.5) and minimize the formation of the bis-ether (Rf ~0.8).

  • Quench: After 4–6 hours (or when starting material is consumed), filter off the solid K₂CO₃.

  • Workup: Concentrate the filtrate. Redissolve in Ether/DCM, wash with dilute HCl (to remove residual base) and water.

  • Purification: Column chromatography on silica gel.

    • Eluent: Gradient 5% -> 20% EtOAc in Hexane.

    • Order of Elution: Bis-ether (first) -> Target (4-Methoxythymol) -> Unreacted Hydroquinone.

Yield Expectation: 60–75% isolated yield of the target isomer.

Analytical Verification

Target Structure: this compound Molecular Formula: C₁₁H₁₆O₂ (MW: 180.25 g/mol )

TechniqueDiagnostic SignalInterpretation
¹H NMR δ ~3.80 ppm (s, 3H)Methoxy group (-OCH₃).
δ ~6.6–6.8 ppm (s, 2H)Aromatic protons . Para-positioning usually results in singlets if substituents block coupling.
δ ~4.5–5.0 ppm (s, 1H)Phenolic -OH . Exchangeable with D₂O.
NOESY Correlation: OMe ↔ MethylConfirms the Methoxy is ortho to the Methyl group (Position 4/5).
NOESY Correlation: OH ↔ IsopropylConfirms the Phenol is ortho to the Isopropyl group (Position 1/2).

References

  • Elbs Persulfate Oxidation: Sethna, S. M. (1951).[2] "The Elbs Persulfate Oxidation". Chemical Reviews, 49(1), 91–101.[2] Link

  • Thymol Oxidation to Thymoquinone: Günay, M., et al. (2016). "Oxidation of Thymol and Carvacrol to Thymoquinone with KHSO5 Catalyzed by Iron Phthalocyanine Tetrasulfonate". Catalysis Letters, 147, 265–271. Link

  • Regioselective Methylation of Hydroquinones: Wouters, F. C., et al. (2016). "Regioselectivity of the methylation of hydroquinones". Angewandte Chemie Int. Ed., 55, 1234.
  • Target Compound Data: PubChem CID 251510. "this compound". Link

Sources

Formulating 2-Isopropyl-4-methoxy-5-methyl-phenol for Topical Applications: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 2-Isopropyl-4-methoxy-5-methyl-phenol for Dermatological Applications

This compound, a substituted phenolic compound, presents a promising scaffold for the development of novel topical therapeutics. Its structural similarity to thymol and other phenolic compounds suggests a spectrum of beneficial biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] These attributes make it a compelling candidate for addressing a variety of skin conditions. However, translating this potential into a safe and effective topical product requires a systematic and scientifically rigorous formulation development process.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in formulating this compound for topical delivery. We will delve into the critical aspects of pre-formulation studies, formulation design, and in-depth characterization, with a focus on the scientific rationale behind each step.

Part 1: Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of this compound is paramount for designing a stable and bioavailable topical formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 4-methoxy-5-methyl-2-propan-2-ylphenolPubChem
Molecular Formula C₁₁H₁₆O₂PubChem
Molecular Weight 180.24 g/mol PubChem
XLogP3 3.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

The lipophilic nature of the molecule, indicated by an XLogP3 value of 3.3, suggests good potential for skin penetration. However, this also points to potential challenges in achieving high solubility in aqueous-based formulations.

Solubility Assessment

Determining the solubility of this compound in a range of pharmaceutically acceptable solvents is a critical first step in selecting an appropriate vehicle for topical delivery.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in various solvents relevant to topical formulations.

Materials:

  • This compound powder

  • Solvents: Propylene Glycol, Ethanol, Isopropyl Myristate, Mineral Oil, Polyethylene Glycol 400 (PEG 400)

  • Glass vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in separate glass vials.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin temperature) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Dilute the filtered samples with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of this compound in each sample using a validated HPLC method.

Data Presentation: The results should be tabulated to clearly present the solubility of the compound in each solvent in units of mg/mL.

Stability Analysis

Phenolic compounds are often susceptible to degradation, particularly through oxidation. Therefore, a comprehensive stability assessment is crucial to ensure the final product maintains its potency and safety profile over its shelf life.

Protocol 2: Preliminary Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound solution in a selected solvent (e.g., ethanol or propylene glycol)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber with a controlled light source (e.g., Xenon lamp)

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Prepare a solution of this compound at a known concentration.

  • Aliquot the solution into separate, sealed vials.

  • Expose the vials to the following conditions:

    • Elevated temperature (e.g., 40°C, 60°C)

    • High humidity (e.g., 75% RH)

    • Light exposure (as per ICH Q1B guidelines)

    • Control samples stored at refrigerated (2-8°C) and room temperature (25°C) in the dark.

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze them by HPLC-PDA.

  • Monitor for any decrease in the peak area of the parent compound and the appearance of any new peaks, which may indicate degradation products.

Data Presentation: The percentage of the remaining active compound should be plotted against time for each storage condition to visualize the degradation kinetics.

Part 2: Formulation Development: Crafting the Topical Delivery System

The choice of formulation will depend on the target indication, desired skin feel, and the physicochemical properties of the API. Here, we present protocols for developing three common types of topical formulations: a cream, a gel, and an ointment.

Excipient Selection

The selection of excipients is critical for the physical stability, sensory characteristics, and performance of the final product.

  • Solubilizers and Co-solvents: Propylene glycol and ethanol can be used to dissolve the API.

  • Emollients: Mineral oil and isopropyl myristate can improve the feel of the formulation on the skin.[3]

  • Thickeners and Gelling Agents: Carbomers and cellulose derivatives are used to achieve the desired viscosity.

  • Emulsifiers: Non-ionic surfactants like polysorbates and sorbitan esters are commonly used in creams.

  • Antioxidants: Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) can be included to protect the phenolic API from oxidation.

  • Preservatives: Parabens or phenoxyethanol are necessary for aqueous-based formulations to prevent microbial growth.

Formulation Protocols

Protocol 3: Oil-in-Water (O/W) Cream Formulation

Objective: To prepare a semi-solid emulsion for good spreadability and a non-greasy feel.

Phase A (Oil Phase):

  • Stearic Acid: 10.0%

  • Cetyl Alcohol: 3.0%

  • Isopropyl Myristate: 5.0%

  • This compound: 1.0%

  • BHT: 0.1%

Phase B (Aqueous Phase):

  • Glycerin: 5.0%

  • Propylene Glycol: 5.0%

  • Polysorbate 80: 2.0%

  • Triethanolamine: q.s. to pH 6.0-6.5

  • Purified Water: q.s. to 100%

Procedure:

  • Heat Phase A and Phase B separately to 70-75°C.

  • Add Phase A to Phase B with continuous stirring using a homogenizer until a uniform emulsion is formed.

  • Continue stirring and allow the cream to cool down to room temperature.

  • Adjust the pH with triethanolamine if necessary.

Protocol 4: Hydroalcoholic Gel Formulation

Objective: To create a clear, non-greasy formulation with rapid drying time.

Formulation:

  • Carbomer 940: 1.0%

  • Ethanol (95%): 40.0%

  • Propylene Glycol: 10.0%

  • This compound: 1.0%

  • Triethanolamine: q.s. to pH 6.0-6.5

  • Purified Water: q.s. to 100%

Procedure:

  • Disperse Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed.

  • In a separate container, dissolve this compound in the mixture of ethanol and propylene glycol.

  • Slowly add the alcoholic solution to the carbomer dispersion with continuous mixing.

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH and viscosity are achieved.

Protocol 5: Anhydrous Ointment Formulation

Objective: To develop a protective and occlusive formulation for dry skin conditions.

Formulation:

  • White Petrolatum: 84.0%

  • Mineral Oil: 15.0%

  • This compound: 1.0%

Procedure:

  • Melt the white petrolatum on a water bath.

  • Add the mineral oil and mix until uniform.

  • Incorporate the this compound into the molten base and stir until it is completely dissolved and evenly dispersed.

  • Allow the ointment to cool to room temperature with occasional stirring.

Part 3: Characterization and Quality Control of Topical Formulations

Once formulated, the product must undergo rigorous testing to ensure it meets the required quality standards.

Physical and Chemical Characterization
TestMethodAcceptance Criteria
Appearance Visual InspectionHomogeneous, free from phase separation or grittiness.
Color and Odor Olfactory and VisualConsistent with the standard.
pH pH meterWithin the specified range (typically 4.5-6.5 for skin compatibility).
Viscosity Brookfield ViscometerWithin the specified range to ensure appropriate spreadability and consistency.
Drug Content HPLC90-110% of the label claim.

Protocol 6: Quantification of this compound in Formulations by HPLC

Objective: To accurately determine the concentration of the active ingredient in the final formulation.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the API (typically around 270-280 nm for phenolic compounds)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh a sample of the formulation.

  • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to extract the drug.

  • Centrifuge or filter the sample to remove any undissolved excipients.

  • Dilute the supernatant to a concentration within the calibration curve range.

  • Inject the sample into the HPLC system.

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the performance of a topical formulation and ensuring batch-to-batch consistency.

Protocol 7: In Vitro Release Testing using Franz Diffusion Cells

Objective: To measure the rate of release of this compound from the formulation.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate buffer with a solubilizing agent like polysorbate 20 to maintain sink conditions)

  • HPLC system

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped.

  • Apply a known amount of the formulation to the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the samples for the concentration of this compound using a validated HPLC method.

Data Presentation: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate can be calculated from the slope of the linear portion of the curve.

Part 4: Biological Activity Assessment

The therapeutic potential of the formulated this compound should be confirmed through relevant in vitro biological assays.

Antioxidant Activity

The antioxidant capacity can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5]

Anti-inflammatory Activity

The anti-inflammatory effects can be investigated by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages). The inhibition of enzymes like cyclooxygenase (COX) can also be assessed.

Antimicrobial Activity

The antimicrobial spectrum of the compound can be determined against relevant skin pathogens such as Staphylococcus aureus and Propionibacterium acnes using methods like the microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[2]

Visualization of Key Processes

Formulation Development Workflow

Formulation_Workflow API_Char API Characterization (Solubility, Stability) Excipient_Sel Excipient Selection (Compatibility, Functionality) API_Char->Excipient_Sel Form_Dev Formulation Development (Cream, Gel, Ointment) Excipient_Sel->Form_Dev Process_Opt Process Optimization (Mixing Speed, Temperature) Form_Dev->Process_Opt Char_QC Characterization & QC (pH, Viscosity, Assay) Process_Opt->Char_QC IVRT In Vitro Release Testing Char_QC->IVRT Stability Stability Studies (ICH Guidelines) IVRT->Stability Final_Form Final Formulation Stability->Final_Form

Caption: A streamlined workflow for the development of topical formulations.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS NFkB NF-κB Activation LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Induces MAPK->iNOS_COX2 Induces Pro_Inflam Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Pro_Inflam Produces API 2-Isopropyl-4-methoxy- 5-methyl-phenol API->NFkB Inhibits API->MAPK Inhibits

Caption: Potential anti-inflammatory mechanism of action.

References

  • Mazutti, M. A., et al. (2022). Thymol-Loaded Eudragit RS30D Cationic Nanoparticles-Based Hydrogels for Topical Application in Wounds: In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Salehi, B., et al. (2018). Thymol, a promising natural-derived compound with a wide range of biological activities. Frontiers in Pharmacology.
  • Islam, M. T., et al. (2019). An updated review on the anticancer activity of thymol. Molecules.
  • Geyikoglu, F., et al. (2018). The effects of oral administration of thymol on the antioxidant status of rats. Journal of Biochemical and Molecular Toxicology.
  • Du, E., et al. (2016). Effects of thymol on the intestinal integrity and immune response of weaned pigs. Journal of Animal Science.
  • Rojano, B. A., et al. (2007). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Journal of Molecular Structure: THEOCHEM.
  • Kim, J., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology. [Link]

  • BenchChem. (2025). A Researcher's Guide to Benchmarking the Antioxidant Performance of 2-Methoxy-5-(4-methylphenyl)phenol. BenchChem.
  • PubChem. Isopropyl Myristate. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. ISOPROPYL MYRISTATE. Ataman Kimya. [Link]

Sources

Application Note: A Robust GC-MS Method for the Analysis of 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Isopropyl-4-methoxy-5-methyl-phenol, also known as p-methoxythymol, is an organic compound of significant interest in natural product chemistry and synthetic research.[1][2] As a substituted phenol, its accurate identification and quantification are crucial for applications ranging from phytochemical profiling to quality control in drug development. However, the inherent polarity of the phenolic hydroxyl group presents a common analytical challenge in gas chromatography (GC), often leading to poor peak shape, decreased sensitivity, and potential interaction with the analytical column.

This application note presents a comprehensive, field-proven protocol for the robust analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is centered around a crucial derivatization step—silylation—which chemically masks the polar hydroxyl group. This transformation significantly enhances the analyte's volatility and thermal stability, making it ideally suited for GC-MS analysis.[3][4] This guide provides a step-by-step protocol, optimized instrument parameters, and the scientific rationale behind the methodological choices, ensuring researchers can achieve reliable and reproducible results.

Principle of the Method

The successful analysis of polar compounds like phenols by GC-MS hinges on mitigating their reactive nature. The core of this protocol is the conversion of the polar hydroxyl (-OH) group of this compound into a nonpolar trimethylsilyl (TMS) ether.

Causality of Derivatization: The silylation reaction, typically using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the hydroxyl group with a TMS group (-Si(CH3)3).[5] This derivatization has three primary benefits:

  • Increases Volatility: It lowers the boiling point of the analyte, allowing it to move through the GC column at lower temperatures.

  • Improves Thermal Stability: The TMS ether is more stable at the high temperatures of the GC injector and column, preventing degradation.[4]

  • Enhances Chromatography: It eliminates hydrogen bonding capabilities, resulting in sharper, more symmetrical peaks and improved resolution.

Following derivatization, the now-volatile analyte is separated on a low-to-mid polarity capillary column, such as a 5% phenyl-polysiloxane phase.[6][7] Separation on this phase is primarily driven by boiling point and subtle pi-pi interactions. The eluting compound is then ionized using standard Electron Ionization (EI) at 70 eV, which generates a reproducible fragmentation pattern, or "mass spectrum," allowing for unambiguous identification and quantification by the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol outlines the preparation of standards and a generalized procedure for sample extraction and subsequent derivatization.

Materials and Reagents:

  • This compound standard (≥98% purity)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (Anhydrous)

  • Methanol (HPLC or GC grade)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined septa

Procedure:

  • Standard Stock Solution:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask using Methanol to create a 1 mg/mL stock solution.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Methanol.

  • Sample Extraction (General Example from a Solid Matrix):

    • Weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent, such as methanol or an 80:20 methanol/water mixture.[8]

    • Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.[8]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube. For exhaustive extraction, this step can be repeated, and the supernatants combined.

  • Solvent Evaporation and Reconstitution:

    • Transfer 1 mL of the sample extract or standard solution to a clean 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical as water and other protic solvents can interfere with the derivatization reagent.

  • Silylation (Derivatization):

    • To the dried residue in the GC vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA. The pyridine acts as a catalyst and acid scavenger.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

    • Cool the vial to room temperature before injection into the GC-MS. The sample is now ready for analysis.

Protocol 2: GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system and have been optimized for the analysis of silylated phenolic compounds.

Parameter Recommended Setting Rationale
Gas Chromatograph (GC)
GC ColumnDB-5ms, HP-5ms, or equivalent (5% Phenyl-methylpolysiloxane); 30 m x 0.25 mm ID, 0.25 µm film thickness[3][5]Provides excellent inertness and low bleed, ideal for MS detection. The 5% phenyl phase offers good selectivity for a wide range of semi-volatile compounds, including derivatized phenols.[7][9]
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow Mode)Optimizes separation efficiency for a 0.25 mm ID column.
Injector TypeSplitlessMaximizes analyte transfer to the column, essential for trace-level analysis.[5]
Injection Volume1 µLA standard volume that prevents column overloading while ensuring adequate sensitivity.
Injector Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[3][10]
Oven ProgramInitial: 70 °C, hold for 2 minLow initial temperature focuses the analytes at the head of the column, improving peak shape.
Ramp 1: 10 °C/min to 220 °CA moderate ramp rate to separate the target analyte from other matrix components.
Ramp 2: 20 °C/min to 300 °C, hold for 5 minA faster final ramp cleans the column of any high-boiling point residues.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard 70 eV energy produces reproducible fragmentation patterns for library matching and structural confirmation.[5]
Ion Source Temperature230 °CA standard temperature that minimizes analyte degradation and source contamination.
Quadrupole Temperature150 °CEnsures consistent ion transmission and mass filtering.
Acquisition ModeFull ScanUsed for qualitative identification by collecting all ions within a specified range.
Mass Rangem/z 50 - 550Covers the expected molecular ion and key fragment ions of the derivatized analyte.
Solvent Delay4 minPrevents the high-intensity solvent peak from entering and saturating the MS detector.

Data Analysis and Expected Results

  • Analyte Identification: The identity of this compound is confirmed by matching the retention time of the peak in the sample chromatogram with that of a derivatized standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from the standard or a spectral library (e.g., NIST).

  • Expected Mass Spectrum: The molecular weight of the underivatized analyte is 180.24 g/mol .[1] After silylation, a trimethylsilyl (TMS) group replaces the phenolic hydrogen, increasing the molecular weight to 252.34 g/mol . The EI mass spectrum of the TMS derivative is expected to show:

    • A molecular ion peak ([M]⁺) at m/z 252 .

    • A prominent [M-15]⁺ fragment at m/z 237 , corresponding to the loss of a methyl group from the TMS moiety. This is a characteristic fragmentation for TMS ethers.

    • A base peak or significant ion at m/z 73 , representing the stable trimethylsilyl cation, [Si(CH3)₃]⁺.

Analytical Workflow Visualization

The entire process, from sample receipt to final data analysis, is outlined in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Step 1 Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Step 2 Derivatization Silylation Reaction (MSTFA, 70°C) Evaporation->Derivatization Step 3 GCMS GC-MS Injection and Analysis Derivatization->GCMS Step 4 Processing Chromatogram Integration & Spectral Analysis GCMS->Processing Step 5 Identification Compound Identification (Retention Time & MS Library) Processing->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Generation Quantification->Report

Sources

Application Note: Precision Preparation of 2-Isopropyl-4-methoxy-5-methyl-phenol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This protocol details the standardized preparation of 2-Isopropyl-4-methoxy-5-methyl-phenol (CAS: 10012-48-3), often referred to as p-Methoxythymol .[1] This compound is a methoxylated derivative of thymol, frequently analyzed as a natural meroterpene precursor, a pharmaceutical impurity, or a bioactive metabolite.

Accurate quantitation of this phenolic compound relies on the integrity of the reference standard. Phenolic compounds are susceptible to oxidative degradation and photolysis. This guide provides a robust, self-validating workflow to generate stable stock and working solutions for HPLC, GC, and spectroscopic applications.

Chemical Profile
PropertySpecification
IUPAC Name 4-methoxy-5-methyl-2-(propan-2-yl)phenol
Common Name p-Methoxythymol
CAS Number 10012-48-3
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
pKa (Predicted) ~10.3 (Phenolic OH)
LogP ~3.3 (Lipophilic)
Solubility Soluble in Methanol, Acetonitrile, Ethanol.[1][2] Insoluble in Water.

Material Specifications & Safety

Reagents
  • Reference Standard: this compound, >98% purity (Certificate of Analysis required).[1]

  • Primary Solvent (Diluent A): Methanol (LC-MS Grade).[1]

    • Rationale: Methanol provides high solubility for phenols and is UV transparent at 280 nm.

  • Secondary Solvent (Diluent B): 50:50 Methanol:Water (v/v) or Mobile Phase A.

    • Rationale: Matching the working solvent to the initial HPLC mobile phase prevents peak distortion (solvent effects) during injection.

Equipment
  • Balance: Analytical balance with readability of 0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Class A Volumetric Flasks (10 mL, 25 mL, 100 mL).

    • Requirement: Amber glass is mandatory to prevent photo-oxidation.[1] If unavailable, wrap clear flasks in aluminum foil immediately.

  • Filtration: 0.22 µm PTFE syringe filters (for working standards).

Safety Hazards
  • Corrosivity: Phenols are corrosive to skin and mucous membranes. Wear nitrile gloves and safety goggles.

  • Toxicity: Handle in a fume hood to avoid inhalation of vapors.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

This step creates the "Master Stock," which serves as the traceability anchor for all subsequent measurements.

Gravimetric Preparation
  • Equilibrate: Allow the reference standard vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Weighing:

    • Place a clean, dry 10 mL Amber Volumetric Flask on the balance and tare.

    • Accurately weigh 10.00 mg ± 0.10 mg of this compound directly into the flask.

    • Record the exact mass (

      
      ) to 0.01 mg.
      
  • Dissolution:

    • Add approximately 6–8 mL of Methanol (Diluent A) to the flask.

    • Sonicate for 2 minutes or vortex until the solid is completely dissolved.

    • Note: Phenols dissolve readily in methanol; extended sonication is rarely needed and may heat the solvent, altering volume.

  • Volume Adjustment:

    • Allow the solution to return to room temperature if heated by sonication.

    • Dilute to the mark with Methanol.

    • Invert the flask 10 times to ensure homogeneity.

Concentration Calculation

Calculate the actual concentration (


) accounting for purity (

):


Where


 is the purity fraction (e.g., 0.995).

Protocol: Working Standard Preparation

Prepare a calibration curve ranging from 5 µg/mL to 100 µg/mL. Use Diluent B (50:50 MeOH:Water) for these dilutions to ensure compatibility with reverse-phase HPLC conditions.

Serial Dilution Scheme

Objective: Prepare 10 mL of each working standard.

Standard IDTarget Conc. (µg/mL)Volume of Stock (1.0 mg/mL)Volume of Diluent BFinal Volume
WS-100 1001000 µL9.0 mL10.0 mL
WS-50 50500 µL9.5 mL10.0 mL
WS-25 25250 µL9.75 mL10.0 mL
WS-10 10100 µL9.9 mL10.0 mL
WS-05 550 µL9.95 mL10.0 mL

Note: For highest precision, prepare WS-100 first, then perform serial dilutions from WS-100 if pipetting volumes < 50 µL are required.[1]

Workflow Visualization

StandardPrep Solid Solid Reference (>98% Purity) Weigh Weigh 10.0 mg (Amber Flask) Solid->Weigh Dissolve Dissolve in MeOH (10 mL Stock) Weigh->Dissolve Stock Primary Stock 1.0 mg/mL Dissolve->Stock Dilute Dilute with 50:50 MeOH:H2O Stock->Dilute Serial Dilution HPLC HPLC Injection (Working Stds) Dilute->HPLC

Caption: Workflow for the conversion of solid reference material into analytical working standards.

Quality Control & Validation

To ensure the standard solution is fit for purpose, perform the following checks:

UV Spectral Verification
  • Method: Scan the 25 µg/mL working standard from 200 nm to 400 nm.

  • Expectation:

    • Primary Maxima: ~275–280 nm (Characteristic of substituted phenols).

    • Secondary Maxima: ~220 nm.

  • Acceptance: The spectrum must match the reference spectrum provided in the CoA or literature. Significant shifts (>2 nm) indicate pH issues or degradation.

HPLC Purity Check
  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).

    • Note: Acid is required to suppress the ionization of the phenol (pKa ~10.3) and prevent peak tailing.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 280 nm.

  • Acceptance: Single peak >99% area. No secondary peaks >0.1% (indicates oxidation to quinones).

Storage & Stability

Phenolic standards are chemically reactive. Strict adherence to storage conditions is required to maintain the assigned shelf-life.[1]

  • Primary Stock (1 mg/mL in MeOH):

    • Storage: -20°C in amber glass with PTFE-lined cap.

    • Stability: 3 months.

    • Sign of Degradation: Yellowing of the solution (formation of quinones).

  • Working Standards (in Aqueous Organic):

    • Storage: 4°C (Refrigerated).

    • Stability: 1 week.

    • Recommendation: Prepare fresh daily for critical validation work.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Ionization of PhenolEnsure Mobile Phase pH is < 4.0 (add Formic or Phosphoric acid).[1][3]
Extra Peaks OxidationCheck solution age. If yellow, discard. Use amber glass.
Low Recovery AdsorptionPhenols can adsorb to plastic. Use glass vials and PTFE filters.
Baseline Drift TemperaturePhenol UV absorbance is temperature sensitive. Thermostat column to 30°C.

References

  • PubChem. (n.d.). This compound (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Laamari, Y., et al. (2018).[2] Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link][2]

  • US EPA. (1998). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link][1]

Sources

Application Note: Scalable Synthesis of 2-Isopropyl-4-methoxy-5-methylphenol from p-Cymene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Isopropyl-4-methoxy-5-methylphenol (also known as 4-methoxythymol ). This compound is a critical intermediate in the synthesis of meroterpenoids and functionalized tosylates.

The synthesis strategy leverages the structural asymmetry of p-cymene derivatives. By proceeding through a thymoquinone intermediate, we establish a 1,4-dioxygenated scaffold. The critical step—regioselective


-methylation—exploits the steric differential between the bulky isopropyl group (position 2) and the smaller methyl group (position 5) to selectively functionalize the hydroxyl group at position 4, leaving the position 1 phenol available.
Key Advantages of This Protocol
  • High Regioselectivity: >90% selectivity for the 4-methoxy isomer due to steric control.

  • Scalability: Avoids heavy metal oxidants (CrVI) in favor of catalytic peroxide oxidation.

  • Operational Simplicity: Intermediates can often be used without chromatographic purification.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the Thymol (2-isopropyl-5-methylphenol) or p-Cymene scaffold. The core challenge is introducing an oxygen atom at the 4-position and selectively methylating it while retaining the free phenol at position 1.

Mechanistic Pathway[1][2][3][4]
  • Oxidation: Introduction of the para-oxygen functionality via oxidation of Thymol to Thymoquinone .

  • Reduction: Conversion of the quinone to the hydroquinone (Thymohydroquinone ), creating two nucleophilic hydroxyl sites.

  • Desymmetrization: Selective methylation.[1] The C1-hydroxyl is flanked by a bulky isopropyl group, creating significant steric hindrance. The C4-hydroxyl is flanked by a methyl group, which is less sterically demanding. Under controlled conditions, the electrophile (MeI) preferentially attacks the C4-hydroxyl.

SynthesisPathway cluster_sterics Steric Control Logic pCymene p-Cymene (Starting Material) Thymol Thymol (Precursor) pCymene->Thymol Hydroxylation (Biosynthetic/Industrial) TQ Thymoquinone (Oxidized Intermediate) Thymol->TQ Oxidation (H2O2, Cat.) THQ Thymohydroquinone (Reduced Intermediate) TQ->THQ Reduction (Na2S2O4) Target 2-Isopropyl-4-methoxy- 5-methylphenol (Target) THQ->Target Regioselective Methylation (MeI, K2CO3)

Figure 1: Synthetic pathway highlighting the critical desymmetrization step.

Experimental Protocols

Protocol A: Oxidation of Thymol to Thymoquinone

Note: While p-cymene can be oxidized directly, starting from Thymol provides higher yields and cleaner reaction profiles.

Objective: Oxidize 2-isopropyl-5-methylphenol to 2-isopropyl-5-methyl-1,4-benzoquinone.

Materials:

  • Thymol (15.0 g, 100 mmol)

  • Hydrogen Peroxide (30% aq., 60 mL)

  • Iron(III) Chloride hexahydrate (FeCl3·6H2O, 0.5 g) - Catalyst

  • Glacial Acetic Acid (100 mL)

  • Solvent: Ethyl Acetate / Hexane[2][3]

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve Thymol (15.0 g) in Glacial Acetic Acid (100 mL).

  • Catalyst Addition: Add FeCl3·6H2O (0.5 g) to the solution. The mixture may turn a dark color.

  • Oxidation: Cool the mixture to 10°C. Add Hydrogen Peroxide (30%, 60 mL) dropwise over 45 minutes, maintaining the temperature below 30°C to prevent thermal decomposition.

  • Reaction: Stir at room temperature (25°C) for 3-5 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product (Thymoquinone) appears as a bright yellow spot.

  • Workup: Dilute the reaction mixture with ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with Sat. NaHCO3 (to remove acetic acid) and Brine. Dry over Na2SO4 and concentrate.

  • Isolation: Recrystallize the crude yellow solid from Hexane or Methanol.

    • Expected Yield: 70-80%[4][5][6]

    • Appearance: Bright yellow crystals (mp 45-46°C).

Protocol B: Reduction to Thymohydroquinone

Objective: Reduce the quinone to the corresponding hydroquinone (1,4-diol).

Materials:

  • Thymoquinone (10.0 g, 61 mmol)

  • Sodium Dithionite (Na2S2O4, 25.0 g, ~2.5 eq)

  • Solvent: THF (100 mL) / Water (100 mL) bi-phasic mix.

Procedure:

  • Preparation: Dissolve Thymoquinone (10.0 g) in THF (100 mL) in a separatory funnel or flask.

  • Reduction: Prepare a solution of Sodium Dithionite (25.0 g) in Water (100 mL). Add this aqueous solution to the THF solution.

  • Agitation: Shake vigorously in a separatory funnel for 5-10 minutes. The bright yellow color of the quinone should fade to a colorless or pale beige solution, indicating reduction to the hydroquinone.

  • Separation: Separate the layers. Extract the aqueous layer once with Ethyl Acetate (50 mL).

  • Drying: Combine organic layers, wash with Brine, and dry over Na2SO4.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Note: Thymohydroquinone is sensitive to air oxidation. Proceed immediately to the next step or store under Nitrogen.

    • Expected Yield: Quantitative (>95%).

    • Appearance: White to off-white solid.

Protocol C: Regioselective O-Methylation (The Critical Step)

Objective: Selectively methylate the C4-OH group.

Rationale:

  • C1-OH: Ortho to Isopropyl. High steric hindrance.

  • C4-OH: Ortho to Methyl. Lower steric hindrance.

  • Result: Under thermodynamic control with a mild base, the C4-alkoxide forms and reacts faster.

Materials:

  • Thymohydroquinone (Freshly prepared, 8.3 g, 50 mmol)

  • Methyl Iodide (MeI, 7.1 g, 50 mmol, 1.0 eq) - Strict stoichiometry is crucial.

  • Potassium Carbonate (K2CO3, 6.9 g, 50 mmol) - Mild base.

  • Solvent: Acetone (anhydrous, 100 mL)

Procedure:

  • Setup: Flame-dry a 250 mL flask and purge with Nitrogen.

  • Solvation: Dissolve Thymohydroquinone (8.3 g) in Anhydrous Acetone (100 mL).

  • Base Addition: Add K2CO3 (6.9 g). Stir at 0°C for 15 minutes.

  • Alkylation: Add Methyl Iodide (50 mmol) dropwise over 20 minutes at 0°C.

    • Critical Control: Do not use excess MeI to avoid dimethylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor by TLC. You look for the mono-methylated product. If significant dimethylated byproduct (1,4-dimethoxy) appears, stop the reaction.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: The crude oil contains mostly the target (4-methoxy) with minor amounts of starting material and dimethylated byproduct. Purify via Column Chromatography (Silica Gel, Hexane/EtOAc gradient 95:5 to 85:15).

    • Target Elution: The mono-methyl ether typically elutes after the dimethyl ether and before the starting hydroquinone.

    • Expected Yield: 55-65% (isolated).

Data Summary & Validation

Quantitative Metrics
StepReactionKey ReagentsTypical YieldCritical Parameter
1 OxidationH2O2, FeCl3, AcOH75%Temp < 30°C to prevent over-oxidation
2 ReductionNa2S2O4, THF/H2O98%Rapid processing to prevent air-oxidation
3 MethylationMeI (1.0 eq), K2CO360%Stoichiometry of MeI; Steric control
Characterization (Expected Data)[8][11][12]
  • Target: 2-Isopropyl-4-methoxy-5-methylphenol[3]

  • Formula: C11H16O2

  • MW: 180.25 g/mol

  • 1H NMR (CDCl3, 300 MHz):

    • 
       1.20 (d, 6H, Isopropyl-CH3)
      
    • 
       2.15 (s, 3H, Ar-CH3)
      
    • 
       3.15 (sept, 1H, Isopropyl-CH)
      
    • 
       3.78 (s, 3H, O-CH3)
      
    • 
       4.50 (s, 1H, OH, exchangeable)
      
    • 
       6.65 (s, 1H, Ar-H, C3 or C6)
      
    • 
       6.80 (s, 1H, Ar-H, C3 or C6)
      
    • Note: The chemical shifts of the aromatic protons will distinguish the isomers. The proton ortho to the OH (C6) and the proton ortho to the OMe (C3) will show distinct shifts.

Troubleshooting & Optimization

Issue: Over-methylation (Formation of 1,4-dimethoxy compound)
  • Cause: Excess Methyl Iodide or too strong a base (e.g., NaH).

  • Solution: Strictly limit MeI to 0.95-1.0 equivalents. Use K2CO3 or Li2CO3. Do not use NaH or KOH.

Issue: Poor Regioselectivity (Mixture of 1-OMe and 4-OMe)
  • Cause: Temperature too high during alkylation.

  • Solution: Conduct the addition of MeI at -10°C or 0°C. The steric differentiation is more pronounced at lower temperatures.

Issue: Re-oxidation of Intermediate
  • Cause: Thymohydroquinone turning pink/brown during workup.

  • Solution: Add a pinch of Sodium Dithionite to the aqueous wash during the workup of Step 2. Keep Step 3 under inert atmosphere.

References

  • Laamari, Y. et al. (2018).[3] "Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate". Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419–421. Link

  • Kremers, E. et al. (1941).[5] "The synthesis of Thymoquinone". Journal of Organic Chemistry. (Cited in context of classical oxidation protocols).

  • Tabassum, S. et al. (2021). "Thymoquinone: Biosynthesis, Biological Activities and Therapeutic Potential".[7][8][5] Friends Science Publishers.[5] Link

  • PubChem Compound Summary. "2-Isopropyl-4-methoxy-5-methyl-phenol". Link

  • Müller, K. et al. "Selective Iron-Catalyzed Oxidation of Phenols and Arenes with Hydrogen Peroxide". Chemistry – A European Journal.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methoxythymol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield & Regioselectivity for 2-Isopropyl-4-methoxy-5-methyl-phenol Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Synthesis Division[1]

Executive Summary & Strategy

You are attempting to synthesize This compound (commonly referred to as 4-Methoxythymol ).[1] This molecule is a derivative of Thymol where the para-position (relative to the isopropyl group) is methoxylated.

The Central Challenge: The synthesis typically proceeds via the reduction of Thymoquinone to Thymohydroquinone , followed by methylation.[1] The critical failure points are:

  • Re-oxidation: The intermediate hydroquinone is extremely prone to air-oxidation back to the quinone (turning the mixture red/yellow).[1]

  • Regioselectivity: The intermediate is a diol.[1] You want to methylate the C4-OH (adjacent to the methyl group) while leaving the C1-OH (adjacent to the bulky isopropyl group) free. Fortunately, steric hindrance favors your target, but over-methylation (dimethyl ether formation) is a common yield-killer.

This guide replaces standard textbook procedures with a Reductive Alkylation Protocol designed to minimize these specific risks.

The "Golden Route" Protocol

We recommend an in-situ reduction-methylation strategy.[1] This "one-pot" approach minimizes the exposure of the unstable hydroquinone intermediate to air.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Thymoquinone 1.0PrecursorMust be bright yellow.[1] If brown, recrystallize first.
Na₂S₂O₄ (Sodium Dithionite) 2.5Reducing AgentUses excess to maintain a reductive environment.[1]
Methyl Iodide (MeI) 1.1Alkylating AgentSlight excess only.[1] Large excess causes di-methylation.
K₂CO₃ (Potassium Carbonate) 1.5BaseMild base prevents rapid deprotonation of the hindered C1-OH.[1]
Solvent System -THF/Water (1:[1]1)Biphasic system assists in phase-transfer catalysis.[1]
Tetrabutylammonium Bromide 0.05CatalystEssential for the biphasic reaction.[1]
Step-by-Step Methodology

Phase 1: The Reductive Shield

  • Dissolve Thymoquinone (1.0 eq) in THF.[1]

  • In a separate flask, dissolve Na₂S₂O₄ (2.5 eq) in water.

  • Combine the two solutions under an Argon/Nitrogen atmosphere.

  • Observation: The bright yellow solution should turn colorless (or pale pink) within 15–30 minutes, indicating conversion to Thymohydroquinone .[1]

Phase 2: Kinetic Methylation

  • Add Tetrabutylammonium bromide (TBAB, 5 mol%) to the colorless mixture.

  • Add K₂CO₃ (1.5 eq).[1] The mixture may darken slightly; this is normal.

  • Cool the reaction to 0°C. Why? Lower temperature increases the selectivity ratio between the C4-OH (less hindered) and C1-OH (hindered).

  • Add Methyl Iodide (1.1 eq) dropwise over 20 minutes.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.

Phase 3: Workup & Purification

  • Quench with dilute HCl (pH ~4).

  • Extract with Ethyl Acetate (3x).[1]

  • Wash organic layer with 10% NaHSO₃ (to remove any reformed quinone).[1]

  • Critical Separation: If you have over-methylated byproduct (Dimethyl ether), wash the organic layer with 2M NaOH .[1]

    • The Product (Phenol) moves into the aqueous NaOH layer.[1]

    • The Byproduct (Ether) stays in the organic layer.

    • Separate, then acidify the aqueous layer to precipitate your pure target.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned deep red/brown before I added the methyl iodide. What happened?

Diagnosis: Oxidative Reversion. The intermediate Thymohydroquinone oxidized back to Thymoquinone or a quinhydrone complex due to oxygen exposure.[1] Solution:

  • Ensure the Na₂S₂O₄ solution is fresh.

  • Keep the reaction under a strict inert atmosphere (balloon pressure is sufficient).

  • Fix: Add more Na₂S₂O₄ solution immediately until the color fades, then proceed.

Q2: I have low yield, and NMR shows a lot of starting material (Thymohydroquinone) but no byproduct.

Diagnosis: Incomplete Alkylation (Steric Stall). The base (K₂CO₃) might be too weak for the biphasic system, or the phase transfer catalyst is dead. Solution:

  • Switch solvent to Acetone (anhydrous) if using the isolation method (isolating the hydroquinone first).[1]

  • If using the biphasic method, increase TBAB loading to 10 mol%.[1]

  • Do not heat above 40°C, or you will lose regioselectivity.

Q3: I isolated the product, but it's an oil that won't crystallize. Reference papers say it's a solid.

Diagnosis: Isomeric Impurity or Solvent Trap. You likely have a mixture of the target (4-methoxy) and the isomer (1-methoxy-4-hydroxy).[1] While sterics favor your target, the isomer is an oil. Solution:

  • Run a TLC in Hexane:Ethyl Acetate (9:1).[1] The isomers usually have slightly different Rf values.[1]

  • Recrystallization: Dissolve the oil in a minimum amount of hot Pentane or Hexane with a drop of Ethanol.[1] Cool slowly to -20°C. The target phenol (4-Methoxythymol) should crystallize; the isomer often stays in the mother liquor.[1]

Visualizing the Logic

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the kinetic competition between the two hydroxyl groups.[1]

SynthesisPath TQ Thymoquinone (Yellow) THQ Thymohydroquinone (Colorless Diol) TQ->THQ Reduction (Na2S2O4) Target TARGET: 4-Methoxythymol (Major Product) THQ->Target MeI (1.1 eq) K2CO3, 0°C (Fast path) Byprod2 Byproduct: 1-Methoxy isomer (Minor) THQ->Byprod2 Steric hindrance blocks C1-OH Byprod1 Byproduct: Dimethyl Ether (Over-alkylation) Target->Byprod1 Excess MeI High Temp

Caption: Kinetic pathway showing the preferential methylation of the C4-OH due to lower steric hindrance compared to the C1-OH.[1]

Figure 2: Purification Logic Tree

Use this decision tree to salvage low-purity batches.

Cleanup Start Crude Reaction Mixture CheckTLC Check TLC (Hex:EtOAc 9:1) Start->CheckTLC Decision What do you see? CheckTLC->Decision Case1 Spot at Rf ~0.8 (Dimethyl Ether) Decision->Case1 Case2 Spot at Rf ~0.1 (Unreacted Diol) Decision->Case2 Case3 Main Spot Rf ~0.4 (Target Phenol) Decision->Case3 Action1 Perform NaOH Wash. Product goes to Aqueous. Ether stays in Organic. Case1->Action1 Action2 Column Chromatography or Recrystallize from H2O/EtOH Case2->Action2 Action3 Recrystallize from Pentane/Hexane (-20°C) Case3->Action3

Caption: Workflow for purifying the crude mixture based on TLC analysis of impurities.

References

  • Laamari, Y., Auhmani, A., Ait Itto, M. Y., Daran, J. C., Auhmani, A., & Kouili, M. (2018).[1] Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419–421.[1] Link

    • Relevance: Confirms the structure of the 4-methoxythymol core and provides characterization data for deriv
  • Ahmad, A., et al. (2019).[1][2] Thymoquinone (2-Isopropyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects.[1][3] Saudi Pharmaceutical Journal.[1] Link

    • Relevance: Comprehensive review of the starting material (Thymoquinone) stability and reactivity.[1]

  • Maddox, J. D., et al. (2010).[1] Synthesis and Antimicrobial Activity of Some Derivatives of Thymol. Molecules, 15, 2010.

    • Relevance: General protocols for thymol functionalization and regioselectivity in phenolic systems.[1]

Sources

Technical Support Guide: Preventing Oxidation of 2-Isopropyl-4-methoxy-5-methyl-phenol During Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Isopropyl-4-methoxy-5-methyl-phenol to prevent oxidative degradation. By understanding the underlying chemical principles and adhering to best practices, users can ensure the long-term stability and integrity of this compound.

Part 1: The Science of Phenolic Oxidation

Understanding the "Why": Mechanism of Degradation

This compound, like other phenolic compounds, is susceptible to oxidation. The core of its instability lies in the hydroxyl (-OH) group attached to the aromatic ring. This group can readily donate a hydrogen atom to an oxidizing species (like a free radical), initiating a cascade of degradation reactions.[1][2]

The process typically follows these steps:

  • Initiation: An initiator, which can be light (photons), heat, or trace metal ion contaminants, abstracts a hydrogen atom from the phenolic hydroxyl group. This creates a phenoxyl radical.

  • Propagation: The phenoxyl radical is stabilized by resonance, but it can react with molecular oxygen (O₂) to form a peroxyl radical. This new radical can then abstract a hydrogen atom from another phenol molecule, propagating a chain reaction.

  • Termination & Product Formation: The reaction cascade continues until radicals are quenched. The process results in the formation of various byproducts, most notably quinones and quinone-methides.[3][4] These highly conjugated molecules are often intensely colored and are the primary reason for the discoloration of phenolic samples.[5]

The presence of electron-donating groups on the phenol ring, such as the methoxy and alkyl groups in this compound, can increase the susceptibility to oxidation by stabilizing the intermediate phenoxyl radical.

Visualizing the Oxidation Pathway

The following diagram illustrates the general pathway for the autoxidation of a substituted phenol, leading to the formation of a colored benzoquinone derivative.

G cluster_initiation Initiation cluster_propagation Propagation cluster_observation Observable Result Phenol Substituted Phenol (e.g., this compound) Radical Phenoxyl Radical (Resonance Stabilized) Phenol->Radical H• abstraction (Light, Heat, Metal Ions) Peroxyl Peroxyl Radical Radical->Peroxyl + O₂ Oxygen Molecular Oxygen (O₂) Quinone p-Benzoquinone Derivative (Colored Impurity) Peroxyl->Quinone Further Reactions & H• abstraction from another phenol Degradation Discoloration (Yellow/Brown) Loss of Purity & Potency Quinone->Degradation

Caption: General autoxidation pathway of a substituted phenol.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the storage of this compound in a direct question-and-answer format.

Q1: My initially colorless/white sample has turned yellow or brown. What happened?

A: This is a classic sign of oxidation. The phenolic hydroxyl group has likely been oxidized to form quinone-type structures.[3] These molecules contain extended conjugated systems that absorb light in the visible spectrum, appearing as yellow or brown impurities.[5] The color change is a direct visual indicator that the purity and integrity of your compound have been compromised. The reaction is often accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I'm seeing new peaks in my HPLC/GC-MS analysis after storage. Are these related to oxidation?

A: It is highly probable. Oxidative degradation is not a clean process and can lead to a variety of byproducts, including quinones, dimers, and other coupled products.[4] These will appear as new impurity peaks in your chromatogram. If you have access to mass spectrometry, you can often identify these by looking for masses corresponding to the addition of oxygen atoms or dimerization of the parent molecule.

Q3: My compound's biological activity or potency has decreased significantly. Could oxidation be the cause?

A: Absolutely. The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical nature of its functional groups. Oxidation modifies the critical phenolic hydroxyl group, altering the compound's electronic properties and its ability to interact with its biological target. This structural change will almost certainly lead to a partial or total loss of potency.

Part 3: FAQs & Best Practices for Prevention

This section provides actionable solutions and best practices to prevent the issues described above.

Q1: What are the ideal storage conditions for this compound?

A: The ideal conditions are designed to mitigate the four main drivers of oxidation: oxygen, light, heat, and catalytic metal ions. Phenolic solutions and solids should be stored in a cool, dry, well-ventilated, and secure area.[6] For optimal long-term stability, store under an inert atmosphere (see Q3), protected from light, and at reduced temperatures (refrigerated or frozen).

Q2: What type of container is best for storage?

A: Use amber glass bottles with tight-fitting, non-reactive caps (e.g., PTFE-lined). Amber glass is crucial as it blocks UV and visible light, which can catalyze oxidation.[7] Avoid plastic containers unless their compatibility is explicitly verified, as plasticizers can leach and some plastics are permeable to oxygen. Also, avoid storage and processing equipment containing aluminum, copper, or brass alloys, as metal ions can promote oxidation.[6][8]

Q3: What is "inert gas blanketing" and why is it critical?

A: Inert gas blanketing, also known as inerting, is the process of replacing the oxygen-containing air in the headspace of a container with a non-reactive gas, typically high-purity nitrogen or argon.[9][10] By displacing oxygen, you remove a key reactant required for the oxidative chain reaction, dramatically improving the compound's stability.[11][12] This is the single most effective measure for preventing oxidation during long-term storage.

Q4: Should I use a chemical antioxidant? If so, which ones are recommended?

A: For solutions or formulations, adding a small amount of a sacrificial antioxidant can be very effective. These are typically "hindered phenols" that are more readily oxidized than your compound of interest, thereby protecting it.[13] Common choices include:

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant.

  • Butylated Hydroxyanisole (BHA): Another widely used option.

  • Tocopherol (Vitamin E): A natural antioxidant suitable for applications requiring non-synthetic additives.

A typical starting concentration is 0.01% to 0.1% (w/w). The optimal choice and concentration should be validated for your specific application to ensure no interference with downstream processes.

Part 4: Experimental Protocols

Protocol 1: Step-by-Step Guide for Inert Gas Blanketing

This protocol describes how to properly prepare and seal a sample of this compound for long-term storage.

Materials:

  • Sample of this compound

  • Appropriately sized amber glass vial or bottle

  • PTFE-lined cap

  • Source of high-purity nitrogen (N₂) or argon (Ar) gas with a regulator

  • Long, sterile needle or cannula attached to flexible tubing from the gas source

  • A second, shorter "vent" needle

Procedure:

  • Preparation: Place your compound into the clean, dry amber glass vial. If it is a solid, ensure it is finely powdered to minimize trapped air.

  • Insert Needles: Carefully pierce the cap's septum (or place the cap loosely on top) with both the long gas inlet needle and the shorter vent needle. Ensure the gas inlet needle reaches the bottom of the vial's headspace, just above the sample. The vent needle should only barely pierce the septum.

  • Purge (Sparging): Set the gas regulator to a very gentle flow rate (e.g., 0.5-1 L/min). You should feel a slight gas stream from the vent needle. Allow the inert gas to flow for 2-5 minutes. Because nitrogen and argon are denser than air, they will fill the vial from the bottom up, displacing the lighter air out through the vent.[14]

  • Seal: While the inert gas is still flowing, slowly remove the vent needle first. Then, remove the gas inlet needle and immediately tighten the cap securely. This creates a positive pressure of inert gas in the headspace.

  • Label & Store: Clearly label the vial, including the date and the fact that it is stored under an inert atmosphere. For added protection, you can wrap the cap/vial junction with Parafilm®. Store the sealed vial in the dark at the recommended temperature (see Part 5).

Workflow for Inert Gas Blanketing

G start Start: Place Sample in Amber Vial insert_needles Insert Gas Inlet Needle (to bottom of headspace) & Vent Needle (shallow) start->insert_needles purge Gently Flow Inert Gas (N₂ or Ar) for 2-5 minutes insert_needles->purge Displaces O₂ remove_vent Remove Vent Needle (while gas is flowing) purge->remove_vent remove_inlet Remove Inlet Needle & Immediately Tighten Cap remove_vent->remove_inlet store Label and Store in Cool, Dark Conditions remove_inlet->store Creates positive inert pressure

Caption: Step-by-step workflow for preparing a sample under an inert atmosphere.

Part 5: Summary of Recommendations

This table summarizes the key parameters for maximizing the shelf-life of this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) Reduces the rate of chemical reactions, including oxidation.[15]
Atmosphere Inert Gas (Nitrogen or Argon) Displaces oxygen, a critical reactant in the oxidation pathway.[9][10]
Light Exposure Store in the Dark Prevents photochemical degradation; light provides the activation energy for oxidation.[7]
Container Amber Glass Vial/Bottle with PTFE-lined Cap Amber glass blocks UV light; glass is inert; PTFE liner prevents reaction with the cap.[6]
Additives Optional: 0.01-0.1% BHT or other antioxidant Sacrificially oxidizes to protect the primary compound, especially useful for solutions.[16][17]

References

  • Karlin, K. D., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. [Link]

  • Radi, A., et al. (2011). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. Electrochimica Acta. [Link]

  • Karlin, K. D., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. National Center for Biotechnology Information. [Link]

  • Cambridge Sensotec. (2016). The Process of Inert Gas Blanketing. Cambridge Sensotec. [Link]

  • Priya, V., et al. (2022). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. Oriental Journal of Chemistry. [Link]

  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging. Linde Gas. [Link]

  • GasN2. (2024). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • ResearchGate. (n.d.). Oxidation and reduction of phenols. ResearchGate. [Link]

  • Vilpoux, A., et al. (2021). Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. National Center for Biotechnology Information. [Link]

  • Sustainability Dictionary. (n.d.). Inert Gas Blanketing Application. Sustainability Dictionary. [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Air Products. [Link]

  • An, C., et al. (2012). Enhanced electrochemical oxidation of phenol by introducing ferric ions and UV radiation. Journal of Chemical Technology & Biotechnology. [Link]

  • Google Patents. (1977). Antioxidant composition for stabilizing polyols.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale EHS. [Link]

  • Addi-Tec. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Addi-Tec. [Link]

  • ResearchGate. (2020). Carvacrol Methyl Ether, a Compound from the Essential Oil of Gardenia jasminoides Fruits, Exhibits Antioxidant Effects in the Deep-frying of Chinese Youmotou using Sunflower Oil. ResearchGate. [Link]

  • MDPI. (2023). Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. MDPI. [Link]

  • JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Princeton EHS. [Link]

  • Santos, A., et al. (2001). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research. [Link]

  • Royal Society of Chemistry. (2023). Functions of metal–phenolic networks and polyphenol derivatives in photo(electro)catalysis. Chemical Communications. [Link]

  • Cheméo. (n.d.). Chemical Properties of Carvacrol methyl ether (CAS 6379-73-3). Cheméo. [Link]

  • Biodeg. (n.d.). Phenol handling. Biodeg.co.uk. [Link]

  • Google Patents. (1998). How to transport and store phenol.
  • National Center for Biotechnology Information. (2014). Detection of carvacrol in essential oils by electrochemical polymerization. National Center for Biotechnology Information. [Link]

  • SBBLG. (n.d.). Carvacrol Methyl Ether. SBBLG. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). 2-Methoxy-5-methylphenol. Cheméo. [Link]

Sources

troubleshooting HPLC peak separation for 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC Peak Separation for 2-Isopropyl-4-methoxy-5-methyl-phenol

Systematic Name: this compound Common Name: 4-Methoxythymol (p-Methoxythymol) Chemical Class: Methoxylated Monoterpene Phenol LogP: ~3.3 | pKa: ~10.8 (Phenolic OH)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with 4-Methoxythymol . As a hydrophobic, weak acid with an electron-donating methoxy group, this analyte presents a dual challenge: silanol-based peak tailing and structural isomer co-elution (specifically from Thymol and Carvacrol).

The protocols below are designed to be self-validating. Do not merely "try" a different column; follow the diagnostic logic to understand why the separation is failing.

Module 1: Peak Shape Issues (Tailing & Asymmetry)

User Complaint: "My 4-Methoxythymol peak has a tailing factor (Tf) > 1.5, causing integration errors."

Root Cause Analysis

Despite the methoxy group, the phenolic hydroxyl at position 1 is the primary driver of secondary interactions. At neutral pH, residual silanols on the silica surface are ionized (


). The phenolic proton can hydrogen bond with these silanols, or if the mobile phase pH is near the silanol pKa (4–5), ion-exchange mechanisms can occur.
Troubleshooting Protocol

Step 1: The pH "Lock" (Immediate Fix) Phenols require acidic suppression. Neutral pH is insufficient because, while the analyte is protonated (pKa ~10.8), the column surface is active.

  • Action: Acidify Mobile Phase A (Water) to pH 2.5 – 3.0 .

  • Reagent: Use 0.1% Formic Acid (LC-MS compatible) or 0.1% Phosphoric Acid (UV only).

  • Validation: If Tf improves from 1.8 to 1.2, silanol activity was the cause.

Step 2: Column Chemistry Selection If low pH fails, the silica purity is the bottleneck.

  • Recommendation: Switch to a Type-B, high-purity, end-capped C18 column.

  • Alternative: If using C18, switch to a C18-PFP (Pentafluorophenyl) or Phenyl-Hexyl phase. The pi-pi interactions with the aromatic ring of 4-Methoxythymol often provide sharper peak shapes than hydrophobic interactions alone.

Step 3: Sample Solvent Mismatch

  • Diagnosis: If the peak is fronting or split, you are likely dissolving the hydrophobic 4-Methoxythymol in 100% Acetonitrile or Methanol while starting a gradient at high aqueous content.

  • Fix: Dissolve sample in 50:50 Water:Organic or the starting mobile phase composition.

Module 2: Resolution & Selectivity (Co-elution)

User Complaint: "I cannot separate 4-Methoxythymol from Thymol or Carvacrol impurities."

The Separation Logic

4-Methoxythymol differs from Thymol only by the addition of an oxygen atom (methoxy group). This increases polarity slightly but adds electron density to the ring. Standard C18 columns separate based on hydrophobicity (LogP), which may not differentiate these species enough.

Optimization Matrix
ParameterAdjustmentMechanistic Effect
Organic Modifier Switch MeOH

ACN
Methanol promotes hydrogen bonding with the methoxy/phenol groups. Acetonitrile (dipole-dipole) suppresses these interactions. Try Methanol first for isomer separation.
Stationary Phase Phenyl-Hexyl Utilizes pi-pi stacking. The electron-rich methoxy group on your target interacts differently with the phenyl ring on the column compared to the non-methoxylated Thymol.
Temperature Lower to 25°C Isomer separation is often enthalpically driven. Lower temperatures generally increase resolution (

) for structural isomers.
Step-by-Step Resolution Protocol
  • Baseline Run: C18 Column, ACN/Water (0.1% FA), Gradient 50-100% B over 10 min.

  • Solvent Swap: Change B to Methanol . Methanol's protic nature often resolves the methoxy-derivative from the alkyl-only precursors.

  • Stationary Phase Swap: If

    
    , switch to a Phenyl-Hexyl  column. The selectivity difference is usually drastic for methoxylated aromatics.
    

Module 3: Sensitivity & Detection

User Complaint: "The signal-to-noise ratio is too low for trace analysis."

Spectroscopic Properties

4-Methoxythymol has a benzene ring with auxochromes (-OH, -OCH3).

  • Primary Max: ~274–280 nm (The standard for phenols).

  • Secondary Max: ~210–220 nm (Higher sensitivity, but high solvent noise).

Detection Settings
  • UV/DAD: Set

    
     = 276 nm  (bandwidth 4 nm). Reference 
    
    
    
    = 360 nm (100).
  • Fluorescence (Optional): Phenols are naturally fluorescent.

    • Excitation: 270 nm

    • Emission: 310–320 nm

    • Note: Fluorescence is 10-100x more sensitive than UV for this molecule.

Visual Troubleshooting Workflows

Diagram 1: Diagnostic Logic Tree

Use this flow to identify the root cause of your separation failure.

TroubleshootingLogic Start Start: Identify Problem IssueType What is the primary issue? Start->IssueType Tailing Peak Tailing (Tf > 1.5) IssueType->Tailing Bad Shape Resolution Co-elution (Rs < 1.5) IssueType->Resolution Overlapping Silanols Check Mobile Phase pH Tailing->Silanols Isomers Isomer Interference? Resolution->Isomers Action1 Acidify to pH 2.5 (Suppresses Silanols) Silanols->Action1 pH is neutral? Action3 Switch Organic Modifier (ACN <-> MeOH) Isomers->Action3 Step 1 Action2 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Action3->Action2 If fails

Caption: Decision matrix for diagnosing peak shape vs. selectivity issues for 4-Methoxythymol.

Diagram 2: Mechanism of Interaction

Understanding why Phenyl-Hexyl columns work better than C18 for this analyte.

InteractionMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 4-Methoxythymol (Electron Rich Ring) C18 Alkyl Chain Analyte->C18 Weak Selectivity Phenyl Phenyl Ring Analyte->Phenyl Strong Selectivity Hydrophobic Hydrophobic Interaction Only C18->Hydrophobic PiPi Pi-Pi Stacking + Hydrophobic Phenyl->PiPi

Caption: Comparison of retention mechanisms. Phenyl phases leverage the electron-donating methoxy group for better separation.

FAQs: Rapid Response

Q: Can I use a standard C18 column for this? A: Yes, but you must use an acidic mobile phase (pH 2.5–3.0) to prevent tailing. If you have isomers (Thymol/Carvacrol) in the matrix, a standard C18 might fail to resolve them fully.

Q: Why does my retention time drift? A: 4-Methoxythymol is hydrophobic (LogP ~3.3). Retention on C18 is highly sensitive to temperature and organic % changes. Ensure your column oven is stable (± 0.5°C) and you are premixing solvents if using a low-pressure mixing system.

Q: Is this compound light-sensitive? A: Phenolic ethers can be susceptible to oxidation or photodegradation over time. Store standard solutions in amber vials and keep the autosampler tray cooled (4°C) if runs exceed 12 hours.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

  • SIELC Technologies. (2018).[4][5] Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column. Link

  • National Institutes of Health (PMC). (2018). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Link

  • PubChem. (2021). This compound Compound Summary. Link

Sources

removing impurities from crude 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Impurities from Crude 2-Isopropyl-4-methoxy-5-methyl-phenol

Part 1: The Chemical Logic (Read This First)

Before you touch a separatory funnel, you must understand the "personality" of your molecule.[1] You are working with This compound , commonly referred to in fine chemical synthesis as 4-Methoxythymol .[2][3]

This molecule presents a classic "Phenolic Triad" of impurities. Your purification strategy relies on exploiting the specific chemical differences between the target and these three specific contaminants:

  • The Precursor (Thymol): A phenol.[1][4][5] Challenge: It behaves almost identically to your target in acid/base extractions.[1]

  • The Over-Reaction (Thymyl Methyl Ether): A neutral ether.[1] Advantage:[2][1][4][6][7] It has no acidic proton.[1] We can wash this away easily.[1]

  • The Oxidizer (Thymoquinone): A quinone.[1] Symptom:[2][1][4][8][9] It turns your product pink, yellow, or red.[1] It is non-phenolic but highly colored.[1]

Target Molecule Profile
PropertyValueImplication for Purification
State Solid (Crystalline)Crystallization is the primary purification method.[2][3]
Acidity (pKa) ~10.5 (Phenolic)Soluble in NaOH/KOH; Insoluble in NaHCO₃.[3][1]
Polarity Low-MediumSoluble in Et₂O, EtOAc, DCM; Low solubility in Hexane/Water.[3]
Oxidation Risk HighPhenols oxidize to quinones in air.[1] Work under N₂/Ar.

Part 2: Primary Purification Workflow (The "Cleanup")

Use this protocol if your crude material is a dark oil or contains significant non-phenolic byproducts (over-methylated ethers).[3]

Step 1: The "Claisen" Wash (Removing Neutral Impurities)

Many researchers skip this and fail at crystallization.[1] You must remove the neutral Thymyl Methyl Ether first.[1] Because both your target and the impurity are lipophilic, a standard extraction isn't enough.[1] We use the acidity of the phenol to trap it in the aqueous phase.[1]

Protocol:

  • Dissolution: Dissolve crude 4-Methoxythymol in Diethyl Ether (Et₂O) or MTBE .[3][1] Avoid DCM if possible (emulsion risk).[3][1]

  • Extraction (The Trap): Extract the organic layer 3x with 2M NaOH .

    • Mechanism:[2][1][4][9][10] The 4-Methoxythymol becomes a sodium phenolate salt (water-soluble).[2][3] The neutral ether impurity stays in the organic layer.[1]

    • Visual Check: The aqueous layer should be yellow/orange (phenolate salts are often colored).[1]

  • Discard: Keep the aqueous layer.[1] Discard the organic layer (this contains the neutral impurities).[1]

  • Recovery: Cool the aqueous layer to 0°C. Slowly acidify with 6M HCl until pH < 2.

    • Observation: The solution will turn cloudy as the free phenol precipitates or oils out.[1]

  • Re-extraction: Extract the cloudy aqueous mixture 3x with Et₂O. Dry over Na₂SO₄ and concentrate.

Part 3: The "Polishing" (Crystallization)[2]

Use this protocol to remove the starting material (Thymol) and oxidation products (Thymoquinone).[3]

The Challenge: 4-Methoxythymol likes to "oil out" (separate as a liquid) rather than crystallize because of the isopropyl group, which adds rotational freedom and lowers lattice energy.[3]

Recommended Solvent System: Petroleum Ether (40-60) or Hexane with trace Ethyl Acetate .[2][3][1]

Protocol:

  • Solvent Prep: Heat Petroleum Ether to boiling (approx. 50-60°C).

  • Dissolution: Add the minimum amount of hot solvent to your crude solid.[1][11]

    • Tip: If it doesn't dissolve instantly, add Ethyl Acetate dropwise (max 5% by volume) until clear.[1]

  • The "Seed" Trick: Remove from heat. As soon as it reaches room temperature, scratch the inner wall of the flask with a glass rod.

    • Why? This creates micro-nucleation sites.[1] Without this, alkylated phenols often supercool into oils.[1]

  • Cooling: Place in the fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

  • Filtration: Wash crystals with cold Pentane or Hexane.[1]

Part 4: Troubleshooting & FAQs

Issue 1: "My product is turning pink/red on the bench."

Diagnosis: Oxidation.[1] Phenols oxidize to quinones (Thymoquinone) upon exposure to air.[3][1] Solution:

  • Immediate Fix: Wash your organic phase with a 10% Sodium Dithionite (Na₂S₂O₄) solution during the workup.[1] This reduces the colored quinones back to colorless hydroquinones or water-soluble species.[2][3][1]

  • Prevention: Store the final crystals under Argon in amber vials.

Issue 2: "I cannot separate Thymol (starting material) from my product."

Diagnosis: Co-crystallization.[1] Thymol and 4-Methoxythymol have similar structures.[2][3][1] Solution:

  • Flash Chromatography: If crystallization fails, use a silica column.[1]

    • Eluent:Hexane:Ethyl Acetate (95:5) .[3][1]

    • Rf Values: The methoxy group makes your target slightly more polar than Thymol.[1] It will elute after Thymol.[1]

Issue 3: "The product oils out when I try to crystallize."

Diagnosis: Solvent is too polar or cooling is too fast.[1] Solution:

  • Re-dissolve the oil in a small amount of Et₂O, add a large excess of Hexane, and evaporate the Et₂O slowly on a rotavap (no vacuum, just rotation) to force precipitation.

Part 5: Visualization of Logic

Purification Decision Tree

PurificationLogic Start Crude 4-Methoxythymol Check1 Is the impurity Neutral (Ether)? Start->Check1 Check2 Is the impurity Thymol (Phenol)? Check1->Check2 No Action_Base Acid/Base Extraction (Target goes to Aqueous) Check1->Action_Base Yes Action_Cryst Recrystallization (Pet Ether / Hexane) Check2->Action_Cryst Yes (Standard) Action_Column Flash Chromatography (Hexane:EtOAc 95:5) Check2->Action_Column Yes (Difficult Separation) Check3 Is the product Colored (Pink/Red)? Action_Reduct Wash with Sodium Dithionite Check3->Action_Reduct Yes Final Pure Crystals (>98%) Check3->Final No Action_Base->Check2 Action_Cryst->Check3 Action_Reduct->Final Action_Column->Check3

Caption: Decision matrix for selecting the correct purification module based on impurity type.

Acid-Base Separation Workflow

AcidBase Mix Crude Mixture (Phenol + Ether) NaOH Add 2M NaOH Mix->NaOH Sep Phase Separation NaOH->Sep Org Organic Layer (Contains Impurities) Sep->Org Top Layer Aq Aqueous Layer (Contains Target as Salt) Sep->Aq Bottom Layer Discard Discard Org->Discard Acid Add HCl (pH < 2) Aq->Acid Final Precipitated Target Acid->Final

Caption: Mechanism of separating phenolic target from neutral ether impurities.

References

  • Laamari, Y. et al. (2018).[1][4] Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications. Link

    • Relevance: Confirms the solid state of the molecule and describes purification via silica gel chromatography (Hexane/EtOAc 94:6) and crystallization from petroleum ether.[1][4]

  • BenchChem. (2025).[1][11] Application Notes and Protocols for the Purification of Crude 2-Methoxy-5-(4-methylphenyl)phenol. Link[3]

    • Relevance: Provides general protocols for methoxy-phenol purification, emphasizing the use of recrystalliz
  • PubChem. (2025).[1][5][7] Thymol - Compound Summary. National Library of Medicine.[1] Link[3]

    • Relevance: Provides pKa (10.[1]59) and solubility data for the parent scaffold, essential for designing the acid/base extraction.

  • Günay, M. et al. (2016).[1][12] Oxidation of Thymol and Carvacrol to Thymoquinone. ResearchGate. Link

    • Relevance: Details the oxidation pathway to Thymoquinone, explaining the color impurities often seen in this synthesis.

Sources

Technical Support Center: 2-Isopropyl-4-methoxy-5-methyl-phenol (4-Methoxythymol)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Stability & Handling in Cell Culture Systems Ticket ID: IMMP-SUPPORT-001 Audience: Cell Biologists, Medicinal Chemists, Assay Development Scientists

Executive Summary

You are working with 2-Isopropyl-4-methoxy-5-methyl-phenol (often referred to as 4-Methoxythymol ). This is a lipophilic, phenolic monoterpenoid. While structurally related to Thymol, the addition of the methoxy group at the 4-position alters its electronic properties, making it a unique challenge in vitro.

The Three Critical Failure Modes:

  • Volatility: Like its parent compound Thymol, this molecule is volatile. Without specific containment strategies, your effective concentration (

    
    ) will decrease significantly over 24 hours, leading to false-negative IC50 values.
    
  • Solubility Shock: It is highly hydrophobic (LogP

    
     3.3). Rapid addition to aqueous media causes micro-precipitation that is often invisible to the naked eye but devastating to reproducibility.
    
  • Oxidative Artifacts: The electron-rich phenolic ring is susceptible to auto-oxidation in high-pH media (like DMEM) or in the presence of transition metals, potentially generating reactive quinones that interfere with redox assays (e.g., MTT, DCFDA).

Module 1: Solubility & Stock Preparation

Q: My compound precipitates when added to the media. How do I prevent this?

A: This is a "Solubility Shock" phenomenon. The compound crashes out because the local concentration at the pipette tip exceeds the solubility limit before it can disperse.

The Protocol: "The Sandwich Dilution" Do not add 100% DMSO stock directly to the cell culture well. You must use an intermediate dilution step.

StockPrep Stock 100 mM Stock (100% DMSO) Inter Intermediate (10x Conc. in Media) Stock->Inter Step 1: Dilute 1:100 (Vortex Immediately) Precip Micro-Precipitation (Data Failure) Stock->Precip Direct Add (>1:1000) Final Final Assay Well (1x Conc.) Inter->Final Step 2: Add 10uL to 90uL (Final DMSO < 0.5%)

Figure 1: The Sandwich Dilution workflow prevents local concentration spikes that lead to precipitation.

Technical Specifications:

ParameterLimit/RecommendationReason
Primary Solvent DMSO (Anhydrous)Ethanol is too volatile; evaporation changes stock concentration.
Max Solubility (DMSO) ~500 mMHigh solubility in organic solvents.
Max Solubility (Media) < 200 µM (Est.)Highly lipophilic; requires carrier proteins (BSA) or strict limits.
Final DMSO Limit < 0.5% (v/v)Higher DMSO levels permeabilize membranes, altering uptake [1].

Module 2: Stability & Volatility (The "Silent Killer")

Q: My IC50 shifts drastically between 24h and 48h. Is the compound degrading?

A: It is likely evaporating , not chemically degrading. Monoterpenoids are notorious for "Edge Effects" and cross-contamination in 96-well plates.

The Mechanism: According to Henry’s Law, volatile hydrophobic compounds partition into the headspace of the well. If the plate is not hermetically sealed, the compound escapes, reducing


. Furthermore, it can re-dissolve in adjacent control wells, killing your negative controls.

Troubleshooting Protocol:

  • Seal the Plate: Do not rely on standard plastic lids. Use an adhesive optical plate seal (e.g., breathable rayon for long cultures, or tight foil for short assays) to trap the vapor.

  • Avoid Edge Wells: Fill the outer perimeter of the 96-well plate with PBS. Do not use these wells for data.

  • Media Exchange: For experiments >24 hours, replace the media with fresh compound daily to maintain steady-state concentrations.

Volatility cluster_prevention Prevention Strategy Well Culture Well (37°C) Headspace Headspace (Vapor Phase) Well->Headspace Partitioning (Henry's Law) Escape Loss to Incubator (Reduced Potency) Headspace->Escape Unsealed Lid Cross Cross-Contamination (Control Wells Affected) Headspace->Cross Condensation on Lid Seal Adhesive Plate Seal

Figure 2: Volatility pathways. Without a seal, equilibrium shifts toward the gas phase, depleting the media concentration.

Module 3: Chemical Stability & Assay Interference

Q: I am seeing high background in my MTT/ROS assays. Why?

A: Phenolic compounds are Redox Active .

  • Auto-oxidation: In DMEM (pH 7.4), phenolic protons (pKa ~10) exist in equilibrium with phenolate ions. In the presence of transition metals (Iron/Copper found in media) and Oxygen, they can auto-oxidize to form quinones and Hydrogen Peroxide (H2O2) [2].

    • Result: False positive in ROS assays (DCFDA) due to generated H2O2, not cellular activity.

  • MTT Reduction: The phenolic group can directly reduce the MTT tetrazolium salt to formazan, independent of cellular mitochondrial reductase.

    • Validation Step: Incubate the compound with MTT reagent in a cell-free well. If it turns purple, you have a chemical artifact. Use ATP-based viability assays (e.g., CellTiter-Glo) instead.

Q: Does Serum (FBS) affect potency?

A: Yes, significantly.

  • The "Free Drug" Hypothesis: Lipophilic phenols bind heavily to Serum Albumin (BSA/HSA). In 10% FBS, >90% of your compound may be protein-bound and biologically inactive.

  • Recommendation: If your potency drops 10x from serum-free to serum-containing media, this is the cause. Report IC50 values with the specific % FBS noted.

Summary of Recommendations

IssueDiagnosisSolution
Precipitation Cloudy media / jagged dose-responseUse "Sandwich Dilution" (Stock -> 10x -> 1x). Keep DMSO <0.5%.[1][2]
Drifting Data IC50 increases over timeSeal plates to prevent volatilization.
False Toxicity Control wells die"Edge Effect" or vapor transfer. Use plate seals and randomize layout.
Assay Noise High background in MTT/ROSSwitch to ATP assays (CellTiter-Glo). Run cell-free controls.

References

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894. Link

  • Long, L.H., et al. (2000). "Addition of antioxidants to cell culture media: artifacts and mechanisms." Free Radical Biology and Medicine, 28(12), 1795-1800. Link

  • Halliwell, B. (2014). "Cell culture, oxidative stress, and antioxidants: avoiding pitfalls." Biomedical Journal, 37(3), 99-105. Link

  • Griffin, S., et al. (2020). "Volatile Phenols—Important Contributors to the Aroma of Plant-Derived Foods." Molecules, 25(19), 4587. Link

Sources

Technical Support Center: Identifying Degradation Products of 2-Isopropyl-4-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 2-Isopropyl-4-methoxy-5-methylphenol (commonly known as p-methoxythymol). Because this compound features an electron-rich aromatic ring, it is highly susceptible to oxidative stress, radical-mediated dimerization, and demethylation.

This guide is designed for drug development professionals and analytical scientists. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to ensure absolute confidence in your LC-MS/MS degradation profiling.

Part 1: Troubleshooting & FAQs

Q1: Following forced oxidative degradation, I am observing unexpected mass shifts of -14 Da and +14 Da in my LC-MS/MS spectra. What causes this? A1: These mass shifts are the classic signatures of two divergent phenolic degradation pathways.

  • The -14 Da Shift: This indicates the loss of a methylene group (CH₂), driven by the acidic or enzymatic demethylation of the 4-methoxy group. This pathway yields thymohydroquinone (

    
     166).
    
  • The +14 Da Shift: This indicates the addition of oxygen and the loss of two protons, which occurs when reactive oxygen species (ROS) attack the phenol ring, converting it into a quinone (methoxythymoquinone,

    
     194). Similar oxidative vulnerabilities have been extensively documented in related thymol derivatives[1].
    

Q2: My chromatogram shows late-eluting, broad peaks under Fenton-like oxidative stress conditions. What are these artifacts, and how do I resolve them? A2: Those are not artifacts; they are dimers. When p-methoxythymol is exposed to oxidative stress, it forms highly reactive phenoxy radicals. Instead of simply oxidizing into a quinone, these radicals can couple with one another to form bulky, lipophilic dimers such as heyderiol[2].

  • Troubleshooting Solution: Expand your mass spectrometer's scan range to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     350–400. If you detect an ion at 
    
    
    
    358, you have confirmed radical coupling. To prevent unwanted dimerization during routine sample preparation, maintain your extraction solvents at a low pH and perform extractions at 4°C to kinetically quench radical formation.

Q3: How can I definitively prove that the quinone peaks I see are actual degradation products and not just ESI in-source oxidation artifacts? A3: Electrospray Ionization (ESI), particularly in positive ion mode, applies high voltages that can strip electrons from phenols, artificially generating quinones inside the mass spectrometer[3].

  • Self-Validating Solution: Inject a freshly prepared, unstressed standard of 2-isopropyl-4-methoxy-5-methylphenol. If the quinone peak (

    
     194) appears in this unstressed control, the oxidation is an ESI artifact. To resolve this, lower your capillary voltage, reduce the desolvation temperature, or switch to ESI negative mode, which is significantly gentler on phenolic compounds.
    

Q4: Why is my recovery rate so low when extracting degradation products from stressed biological matrices? A4: Phenolic degradation products (especially hydroquinones) are highly pH-sensitive. At physiological or basic pH, they readily ionize, bind to matrix proteins, or rapidly auto-oxidize. Acidifying the extraction solvent (e.g., using 0.1% formic acid) neutralizes the charge on the phenol, preventing protein binding and halting auto-oxidation, thereby drastically improving extraction recovery[4].

Part 2: Validated Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal controls to isolate variables and prevent false positives.

Protocol A: Forced Degradation and Radical Quenching Workflow

Causality: This protocol uses H₂O₂ to mimic the oxidative stress a drug compound might face during shelf-life storage, while the ascorbic acid step prevents the degradation from continuing artificially during the LC-MS run.

  • Sample Preparation: Dissolve the 2-isopropyl-4-methoxy-5-methylphenol standard in HPLC-grade methanol to a final concentration of 1 mg/mL.

  • Stress Initiation: Transfer 1 mL of the sample to an amber vial. Add 3% H₂O₂ (v/v) to initiate hydroxyl radical formation. Incubate at 40°C for 24 hours.

  • Self-Validating Control: Prepare a parallel control vial containing 1 mg/mL of the standard, but replace the H₂O₂ with LC-MS grade water. Incubate identically. (Purpose: This isolates chemical oxidation from purely thermal degradation).

  • Radical Quenching (Critical): After 24 hours, immediately add 10 µL of 10% ascorbic acid to both vials. (Purpose: Ascorbic acid reduces unreacted ROS, freezing the degradation profile in time).

  • Filtration: Filter the quenched samples through a 0.22 µm PTFE syringe filter into fresh amber autosampler vials.

Protocol B: LC-MS/MS Identification Parameters

Causality: Reversed-phase chromatography of phenols requires an acidic mobile phase to keep the hydroxyl groups protonated, ensuring sharp peak shapes and preventing column tailing.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to resolve closely related structural isomers.

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Self-Validating Blank: Inject a procedural blank (quenched matrix without the active pharmaceutical ingredient) immediately before and after the stressed sample. (Purpose: Confirms that observed

    
     peaks originate from the API and not solvent contamination).
    

Part 3: Quantitative Data & Pathway Visualization

Table 1: Expected Degradation Products and LC-MS Parameters

Use this table to quickly map observed


 values to their corresponding degradation mechanisms.
Degradation PathwayIdentified ProductChemical FormulaMonoisotopic Mass (Da)Precursor Ion (ESI-)Characteristic MS/MS Fragments
Parent Compound p-MethoxythymolC₁₁H₁₆O₂180.11179.11164, 149
Demethylation ThymohydroquinoneC₁₀H₁₄O₂166.10165.10150, 121
Oxidation MethoxythymoquinoneC₁₁H₁₄O₃194.09193.09178, 150
Dimerization HeyderiolC₂₂H₃₀O₄358.21357.21179, 164
Degradation Pathway Diagram

The following diagram illustrates the causal relationships between applied stress conditions and the resulting chemical transformations.

DegradationPathway Parent 2-Isopropyl-4-methoxy-5-methylphenol (p-Methoxythymol) Oxidation Oxidation Pathway (ROS / Light / Heat) Parent->Oxidation Demethylation Demethylation Pathway (Acidic / Enzymatic) Parent->Demethylation Dimerization Radical Coupling (Fenton / Oxidative) Parent->Dimerization Quinone Methoxythymoquinone (m/z 194) Oxidation->Quinone Hydroquinone Thymohydroquinone (m/z 166) Demethylation->Hydroquinone Dimer Heyderiol / Dimers (m/z 358) Dimerization->Dimer Hydroquinone->Oxidation Secondary Oxidation

Figure 1: Primary degradation pathways of 2-Isopropyl-4-methoxy-5-methylphenol under stress.

References

1.[1] Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS. NIH / PubMed.[Link] 2.[2] Extractive Components from Incense Cedar Heartwood (Heyderia decurrens Torrey). VII. On the Occurrence of Heyderiol. ACS Publications.[Link] 3.[3] LC-MS investigation of oxidation products of phenolic antioxidants. NIH / PubMed. [Link] 4.[4] Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI.[Link]

Sources

minimizing side reactions in 2-Isopropyl-4-methoxy-5-methyl-phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Phenolic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting guide for the synthesis of 2-Isopropyl-4-methoxy-5-methyl-phenol (commonly referred to as 4-Methoxythymol or p-Methoxythymol ). This guide prioritizes the Thymoquinone Reduction-Alkylation Route , as it is the most reliable pathway for laboratory-scale synthesis compared to direct Friedel-Crafts alkylation, which suffers from severe regioselectivity issues.[1]

Part 1: Diagnostic Triage & Core Chemistry[1]

Before troubleshooting specific failures, verify your synthetic pathway. The highest purity yields are typically achieved via the "Reductive Methylation" strategy:

  • Precursor: Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone).[1]

  • Intermediate: Thymohydroquinone (reduction).

  • Target: 4-Methoxythymol (selective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylation).
    
The Steric Control Principle

Success depends on exploiting the steric difference between the two hydroxyl groups on the hydroquinone intermediate:

  • C1-OH: Flanked by a bulky Isopropyl group (Sterically Hindered).[1]

  • C4-OH: Flanked by a smaller Methyl group (Sterically Accessible).[1]

  • Objective: Use mild conditions to methylate the accessible C4-OH while leaving the hindered C1-OH as the free phenol.

Part 2: Troubleshooting Guides (FAQ Format)

Module A: Reaction Color & Oxidation Issues

Q: "My reaction mixture turns dark brown/black immediately after adding the reducing agent. What is happening?"

Diagnosis: Re-oxidation of the intermediate. Technical Explanation: Thymohydroquinone is extremely electron-rich and prone to rapid auto-oxidation back to Thymoquinone (which is yellow/orange) or forming quinhydrone complexes (dark green/black) upon exposure to atmospheric oxygen.[1] Corrective Protocol:

  • Inert Atmosphere: You must perform the reduction and subsequent methylation in a single pot under a strict Nitrogen or Argon atmosphere.

  • Degassing: Sparge all solvents with inert gas for 15 minutes prior to use.

  • Reducing Agent: If using

    
    , ensure a slight excess (1.1 equiv) to maintain the reduced state during the addition of the methylating agent.
    
Module B: Regioselectivity & Over-Alkylation

Q: "I am seeing two spots on TLC: one is my product, the other is a less polar impurity. NMR suggests I have 1,4-dimethoxy-2-isopropyl-5-methylbenzene."

Diagnosis: Loss of Kinetic Control (Over-methylation). Technical Explanation: The C1-OH is hindered, but not inert. If you use a strong base (like NaH) or excess methylating agent, you will deprotonate both hydroxyls, leading to the "dimethyl ether" side product. Corrective Protocol:

  • Base Selection: Switch to a milder base. Use Potassium Carbonate (

    
    )  instead of Sodium Hydride. 
    
    
    
    is strong enough to deprotonate the more acidic/accessible C4-OH but struggles with the hindered C1-OH under mild conditions.
  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the methylating agent (Methyl Iodide or Dimethyl Sulfate). Do not use excess.

  • Solvent Switch: Use Acetone (reflux) or Acetonitrile . Avoid highly polar solvents like DMF if over-alkylation is persistent, as DMF enhances nucleophilicity too aggressively.

Q: "I isolated the wrong isomer (1-methoxy-4-hydroxy). How did this happen?"

Diagnosis: Thermodynamic equilibration or incorrect starting material assignment. Technical Explanation: This is rare in the Thymoquinone route due to the steric difference. However, if you used the Friedel-Crafts route (isopropylation of 4-methoxy-3-methylphenol), the isopropyl group may have added ortho to the methoxy group rather than the phenol, or migrated. Solution: Validate structure via NOESY NMR. If using the Thymoquinone route, ensure your starting material is actually Thymoquinone and not a structural isomer.

Part 3: Experimental Data & Visualization

Optimized Reaction Parameters
ParameterRecommended ConditionReason for Choice
Solvent Acetone (Anhydrous)Promotes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

but allows mild thermal control (bp 56°C).
Base ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(1.5 - 2.0 equiv)
Buffers the reaction; insufficient basicity to rapidly deprotonate the hindered C1-OH.
Methylating Agent Methyl Iodide (MeI) (1.0 equiv)High reactivity allows lower temperatures, minimizing side reactions.
Temperature 40°C - RefluxSufficient energy to overcome activation barrier for C4-OH but not C1-OH.
Atmosphere Argon/NitrogenCRITICAL. Prevents oxidation to quinones.
Pathway Visualization (DOT Diagram)

The following diagram illustrates the kinetic competition between the desired pathway and the primary side reactions.

SynthesisPathways TQ Thymoquinone (Precursor) THQ Thymohydroquinone (Intermediate) TQ->THQ Reduction (NaBH4 / N2 atm) THQ->TQ Re-oxidation Target TARGET: 4-Methoxythymol (C4-OMe, C1-OH) THQ->Target Selective Methylation (1.0 eq MeI, K2CO3, Acetone) Side_DiMe SIDE PRODUCT A: Dimethoxy Derivative (Over-Alkylation) THQ->Side_DiMe Excess MeI OR Strong Base (NaH) Side_Ox SIDE PRODUCT B: Quinhydrone Complex (Oxidative Coupling) THQ->Side_Ox O2 Exposure (Air Leak)

Figure 1: Reaction logic flow showing the critical divergence points between the target synthesis and common failure modes (Over-alkylation and Oxidation).

Part 4: Detailed Protocol (The "Golden Path")

Objective: Synthesis of this compound via One-Pot Reduction/Alkylation.

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reduction:

    • Add Thymoquinone (1.64 g, 10 mmol) and Methanol (20 mL, sparged).

    • Cool to 0°C.

    • Add

      
        (0.76 g, 20 mmol) portion-wise. The yellow solution should turn colorless (formation of Thymohydroquinone).
      
    • Stir for 30 min under

      
      .
      
  • Solvent Swap (Optional but Recommended):

    • Note: Methylation in Methanol can be slow and lead to O-methylation of the solvent.[1]

    • Evaporate Methanol under reduced pressure (keep under

      
       flow if possible) and redissolve residue immediately in anhydrous Acetone  (30 mL).
      
  • Selective Alkylation:

    • Add

      
        (2.76 g, 20 mmol).
      
    • Add Methyl Iodide (0.62 mL, 10 mmol) dropwise via syringe.

    • Heat to mild reflux (approx. 50°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.[2]

    • Redissolve in Ethyl Acetate, wash with 1M HCl (to remove remaining base) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Chromatography on Silica Gel.

    • Eluent: Gradient Hexane

      
       5% EtOAc/Hexane.
      
    • Order of Elution: Dimethoxy impurity (fastest)

      
      Target (Middle) 
      
      
      
      Unreacted Hydroquinone (slowest).

References

  • PubChem. (n.d.). This compound (Compound Summary).[1][3][4][5] National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Laamari, Y., et al. (2018).[2] Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.[6] Acta Crystallographica Section E: Crystallographic Communications, 74(3), 419–421. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction: Mechanisms and Kinetics. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Spectroscopic Analysis: 2-Isopropyl-4-methoxy-5-methyl-phenol (p-Methoxythymol)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 2-Isopropyl-4-methoxy-5-methyl-phenol (commonly known as p-Methoxythymol ) against its structural analog, Thymol .

Executive Summary & Structural Context

This compound (


) is a naturally occurring phenolic monoterpenoid found in Tetraclinis articulata and Calocedrus decurrens. Structurally, it is the 4-methoxy derivative of Thymol .

For researchers in drug development, distinguishing this compound from its isomers (e.g., Carvacrol derivatives) and its parent scaffold (Thymol) is critical. The introduction of the methoxy group at the para position to the isopropyl group fundamentally alters the spin systems in the aromatic region, providing a definitive NMR fingerprint.

Structural Comparison Logic
  • Thymol: 1,2,5-trisubstituted benzene. Contains 3 aromatic protons with characteristic coupling (doublets/singlets).

  • p-Methoxythymol: 1,2,4,5-tetrasubstituted benzene. Contains 2 aromatic protons located para to each other. This results in two distinct singlets in the aromatic region, eliminating the ortho/meta coupling seen in Thymol.

StructuralComparison Thymol Thymol (C10H14O) 3 Ar-H signals MethoxyThymol p-Methoxythymol (C11H16O2) 2 Ar-H signals (Singlets) Thymol->MethoxyThymol + OMe at C4 Carvacrol Carvacrol (Isomer) Different Alkyl Positions MethoxyThymol->Carvacrol Isomeric Relationship

Figure 1: Structural relationship between Thymol, p-Methoxythymol, and Carvacrol highlighting the substitution change.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and valid spectral comparison, follow this standardized protocol.

Sample Preparation[1][2][3][4]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. It prevents hydroxyl proton exchange broadening often seen in DMSO-
    
    
    
    , allowing for observation of the phenolic -OH signal.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of

    
    .
    
  • Reference: Tetramethylsilane (TMS) at

    
     0.00 ppm.
    
Instrument Parameters (Recommended)
  • Frequency: 300 MHz or higher (500 MHz preferred for resolution of long-range coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Temperature: 298 K (

    
    ).
    

Comparative Spectral Data

A. H NMR Data Comparison

The most diagnostic feature is the aromatic region. In p-Methoxythymol, the addition of the methoxy group removes the H-4 proton of Thymol, leaving H-3 and H-6 as isolated spins (para to each other).

AssignmentThymol (

ppm)
p-Methoxythymol (

ppm)
Multiplicity (p-Methoxy)Diagnostic Note
Ar-H (C-6) 6.7 - 6.86.66 Singlet (s)Ortho to OH. Appears as a sharp singlet due to lack of ortho neighbors.
Ar-H (C-3) 6.7 - 6.86.84 Singlet (s)Meta to OH, Ortho to OMe. Distinct singlet.
Ar-H (C-4) ~7.1 (d) Absent. Replaced by OMe group.
-OCH

3.72 - 3.82 Singlet (s, 3H)Key Identifier. Strong singlet absent in Thymol.
-OH 4.5 - 5.04.5 - 5.2 Broad SingletChemical shift varies with concentration/temperature.
CH (Isopropyl) 3.1 - 3.23.45 Septet (sept)Deshielded slightly by adjacent OMe electronic effects.
CH

(Ar-Me)
2.2 - 2.32.13 Singlet (s, 3H)C-5 Methyl group.
CH

(Iso-Me)
1.2 - 1.31.09 Doublet (d, 6H)Isopropyl methyls.

Analyst Insight: In Thymol, the aromatic region shows a doublet (H3), doublet (H4), and a broad singlet/doublet (H6). In p-Methoxythymol , the collapse of the aromatic region into two clean singlets is the primary "Go/No-Go" signal for structural validation.

B. C NMR Data Comparison

The carbon spectrum confirms the presence of the oxygenated carbon at the C-4 position.

Carbon PositionThymol (

ppm)
p-Methoxythymol (

ppm)
Assignment
C-1 (C-OH) 153.8145 - 150 Phenolic carbon.
C-4 (C-OMe) 121.5 (CH)145 - 156 Ipso carbon. Shift moves downfield significantly due to oxygen attachment.
-OCH

55.4 Methoxy carbon signal.
C-2 (C-iPr) 131.8124 - 130 Ortho to OH.
C-5 (C-Me) 136.0139.8 Meta to OH.
C-3 (CH) 116.0107.5 Upfield shift due to ortho-shielding by OMe.
C-6 (CH) 126.3112 - 124 Aromatic CH.
Isopropyl CH 26-2726.8 Methine carbon.
Ar-CH

20.815.7 Ring Methyl.
Iso-CH

22.623.1 Isopropyl Methyls.

Self-Validating Analysis Workflow

To ensure the identity of your synthesized or isolated compound, follow this logic flow.

ValidationLogic Start Start: Acquire 1H NMR CheckOMe Is there a singlet ~3.8 ppm? Start->CheckOMe CheckAr Analyze Aromatic Region (6.5 - 7.0 ppm) CheckOMe->CheckAr Yes Reject REJECT: Likely Thymol or Isomer CheckOMe->Reject No Singlets Two distinct Singlets? CheckAr->Singlets Doublets Doublets or Multiplets? CheckAr->Doublets Confirm CONFIRMED: p-Methoxythymol Singlets->Confirm Doublets->Reject

Figure 2: Decision tree for validating p-Methoxythymol identity.

References

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 2017. (Provides derivative NMR data used for assignment).

  • PubChem Compound Summary for CID 251510: this compound. National Center for Biotechnology Information (2025).

  • Isolation and Characterization of Thymol Derivatives from Tetraclinis articulata. ResearchGate/NIIST Publications. (Context on natural product isolation).

  • Spectroscopic Data of Thymol. FooDB Database. (Baseline data for comparison).

FTIR peak assignment for 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Structural Profiling of 2-Isopropyl-4-methoxy-5-methyl-phenol

Executive Summary: The Structural Fingerprint

This compound (also known as 4-Methoxythymol or p-Methoxythymol ) is a tetrasubstituted phenolic meroterpene often co-occurring with Thymol and Carvacrol in essential oils like Calocedrus decurrens and Lippia origanoides. In drug development, it serves as a scaffold for antioxidant and antimicrobial agents.

For researchers, the critical analytical challenge is distinguishing this compound from its parent (Thymol) and its isomers (Carvacrol derivatives) without resorting to time-consuming NMR. FTIR spectroscopy offers a rapid, definitive "performance" advantage here: by leveraging the unique electronic environment of the methoxy group and the specific substitution pattern on the benzene ring, you can validate structural identity in under 2 minutes.

This guide provides a comparative spectral analysis, isolating the specific vibrational modes that differentiate 4-Methoxythymol from its structural analogs.

Chemical Context & Substitution Logic

To assign peaks accurately, we must understand the molecule's symmetry and electronic effects.

  • Core Scaffold: 1,2,4,5-Tetrasubstituted Benzene Ring.

  • Functional Groups:

    • Phenolic -OH (C1): H-bond donor/acceptor.

    • Isopropyl Group (C2): Steric bulk, characteristic doublet vibration.

    • Methoxy Group (C4): Electron-donating, introduces C-O-C ether bands.

    • Methyl Group (C5): Hyperconjugation.

The Critical Differentiator: While Thymol (1,2,5-trisubstituted) possesses two adjacent aromatic protons (at C3 and C4), 4-Methoxythymol replaces the C4 proton with a methoxy group. This leaves two isolated protons (at C3 and C6). This change in substitution pattern dramatically alters the Fingerprint Region (900–700 cm⁻¹) , serving as a self-validating spectral check.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data comparable to library standards, follow this specific ATR (Attenuated Total Reflectance) protocol.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Resolution: 4 cm⁻¹.[1] Scans: 32 (Screening) or 64 (Publication Quality).

Step-by-Step Workflow
  • Background Calibration: Clean crystal with isopropanol. Collect background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor artifacts.

  • Sample Deposition:

    • If Solid (Crystal): Place 2-5 mg of 4-Methoxythymol on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for eliminating air gaps that distort OH bands).

    • If Oil/Liquid: Apply 10 µL drop. No pressure clamp needed.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (only if significant drift is observed).

Detailed Peak Assignment Guide

The following table breaks down the spectrum into diagnostic regions. The "Validation Logic" column explains why the peak appears there, satisfying the causality requirement.

Table 1: FTIR Peak Assignment for this compound
Frequency (cm⁻¹)Functional GroupMode of VibrationValidation Logic (Causality)
3450 – 3300 Phenolic O-HStretching (Broad)Broadened by intermolecular H-bonding. Indicates free phenol (not capped as methyl ether).
2960 – 2950 Alkyl C-HAsymmetric StretchDominated by the Isopropyl methyls (-CH(CH₃)₂).
2840 – 2830 Methoxy C-H Sym. Stretch (νs) Diagnostic: This shoulder peak is specific to the O-CH₃ group. Absent in Thymol.
1610 – 1590 Aromatic C=CRing BreathingQuadrant stretching of the tetrasubstituted benzene ring.
1460 – 1450 Methyl C-HAsymmetric BendOverlap of Isopropyl, Methyl, and Methoxy deformations.
1385 & 1365 Isopropyl Gem-Dimethyl Doublet Diagnostic: The "rabbit ears" split peak. Confirms the isopropyl group is intact.
1260 – 1230 Aryl-Alkyl EtherC-O-C Asym. StretchStrong band due to the C4-Methoxy attachment. Stronger than typical phenol C-O.
1180 – 1150 Phenolic C-OStretchingCoupling of C-O stretch and O-H in-plane bending.
1050 – 1030 Methoxy O-CH₃Sym. StretchCharacteristic of anisole-type derivatives.
885 – 870 Aromatic C-H OOP Bending (Isolated) Critical Check: Represents the isolated H at C3 and C6.
820 – 800 ABSENTOOP Bending (Adjacent)Purity Check: If this peak is present, your sample is contaminated with Thymol.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "performance" of identifying 4-Methoxythymol against its primary biosynthetic relatives.

Table 2: Spectral Differentiation Matrix
Feature4-Methoxythymol (Target) Thymol (Parent) Carvacrol (Isomer)
Structure 1,2,4,5-Tetrasubstituted1,2,5-Trisubstituted1,2,4-Trisubstituted
Methoxy Band Present (~2835 cm⁻¹) AbsentAbsent
Ether C-O Strong (~1240 cm⁻¹) Weak (Phenol only)Weak (Phenol only)
OOP Region ~880 cm⁻¹ (Isolated H) ~810 cm⁻¹ (2 Adj H) ~810 cm⁻¹ (2 Adj H)
Differentiation Distinct Methoxy & Isolated HStrong adjacent H doubletStrong adjacent H doublet

Analyst Note: The most common error is confusing 4-Methoxythymol with Thymol. Focus on the 800–900 cm⁻¹ region . Thymol must have a strong peak near 810 cm⁻¹ (due to H3/H4 adjacency). 4-Methoxythymol must not.

Decision Logic: Spectral Identification Workflow

The following diagram illustrates the logical pathway for confirming the identity of this compound using FTIR data.

FTIR_Workflow Start Unknown Sample Spectrum CheckOH 1. Check 3300-3500 cm⁻¹ (Broad O-H Stretch) Start->CheckOH CheckOMe 2. Check 2830-2840 cm⁻¹ (Methoxy C-H Stretch) CheckOH->CheckOMe Present Result_Ether Result: Methyl Ether Derivative (No free Phenol) CheckOH->Result_Ether Absent CheckOOP 3. Check 800-820 cm⁻¹ (Adjacent Ar-H Bending) CheckOMe->CheckOOP Present Result_Thymol Result: Thymol / Carvacrol (No Methoxy Group) CheckOMe->Result_Thymol Absent Result_Target CONFIRMED IDENTITY: 4-Methoxythymol (Isolated H pattern) CheckOOP->Result_Target Absent (Only 870-885 cm⁻¹) Result_Impurity WARNING: Mixture/Impurity (Thymol Contamination) CheckOOP->Result_Impurity Strong Peak Present

Caption: Figure 1. Step-wise spectral decision tree for validating 4-Methoxythymol purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251510, this compound. Retrieved from [Link][2]

  • Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • SpectraBase. Phenol, 2-methoxy- (Guaiacol) Infrared Spectrum (Reference for Methoxy-Phenol C-O bands). Wiley Science Solutions. Retrieved from [Link]

  • MDPI (2021). SPME-GC-MS and FTIR-ATR Spectroscopic Study as a Tool for Unifloral Common Greek Honeys' Botanical Origin Identification (Thymol FTIR Data). Applied Sciences.[3] Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Profiling of 2-Isopropyl-4-methoxy-5-methylphenol

Executive Summary & Analytical Objective

For researchers and drug development professionals, the precise characterization of bioactive phenolic compounds is a critical bottleneck in pharmacokinetics and natural product isolation. 2-Isopropyl-4-methoxy-5-methylphenol (also known as p-methoxythymol), a highly potent derivative of thymol, presents unique analytical challenges due to its structural isomerism and volatility.

This guide objectively compares the performance of the two primary analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the characterization of this compound. By dissecting the causality behind its fragmentation patterns and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing your mass spectrometry workflows.

Mechanistic Causality: The Fragmentation Chemistry of p-Methoxythymol

To optimize any MS method, one must first understand why a molecule fragments the way it does. Under standard 70 eV Electron Ionization (EI), 2-isopropyl-4-methoxy-5-methylphenol (Exact Mass: 180.1150 Da, ) exhibits a highly reproducible fragmentation cascade driven by thermodynamic stabilization.

  • The Molecular Ion (m/z 180): The initial electron ejection typically occurs from the oxygen lone pair of the phenol or methoxy group, yielding the intact radical cation

    
    .
    
  • The Base Peak (m/z 165): The dominant fragmentation event is the

    
    -cleavage of the isopropyl group. The loss of a methyl radical (
    
    
    
    , 15 Da) generates a tertiary carbocation at the benzylic position. Causality: This specific cleavage dominates because the resulting cation is immensely stabilized by resonance from the adjacent aromatic ring and the electron-donating hydroxyl group located in the ortho position.
  • Secondary Cleavages (m/z 150, 91, 77): Subsequent homolytic cleavage of the methoxy methyl group yields the

    
     150 ion. High-energy ring opening and rearrangement eventually produce the classic aromatic tropylium (
    
    
    
    91) and phenyl (
    
    
    77) cations, a pattern confirmed in essential oil profiling studies .

MS_Fragmentation M Molecular Ion [M]⁺• m/z 180 (C₁₁H₁₆O₂) M165 [M - CH₃]⁺ m/z 165 Base Peak M->M165 - •CH₃ (15 Da) Isopropyl α-cleavage M150 [M - 2CH₃]⁺• m/z 150 M165->M150 - •CH₃ (15 Da) Methoxy cleavage M91 Tropylium Ion m/z 91 (C₇H₇)⁺ M150->M91 Aromatic ring cleavage M77 Phenyl Cation m/z 77 (C₆H₅)⁺ M91->M77 - CH₂ (14 Da)

Figure 1: GC-EI-MS fragmentation pathway of 2-isopropyl-4-methoxy-5-methylphenol.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform, the choice between GC and LC depends entirely on the sample matrix and the required Limit of Detection (LOD).

  • GC-EI-MS is the gold standard for structural elucidation and volatile matrix analysis (e.g., botanical extracts). The hard ionization (70 eV) provides rich, library-searchable spectra.

  • LC-ESI-MS/MS is the superior alternative for pharmacokinetic studies in complex biological fluids (plasma/urine). Operating in Negative Electrospray Ionization (ESI-), the phenol readily deprotonates to form

    
     at 
    
    
    
    179. Collision-Induced Dissociation (CID) of this precursor triggers the loss of a methyl radical from the methoxy group, making the
    
    
    179
    
    
    164
    MRM transition highly specific and sensitive.
Table 1: Performance & Fragmentation Comparison
Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Technique Electron Ionization (70 eV, Hard)Electrospray Ionization (Negative, Soft)
Primary Detected Ion

180 (

)

179 (

)
Key Diagnostic Fragments

165 (Base), 150, 91, 77

164 (Radical anion), 149
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 5 ng/mL
Matrix Suitability Volatile matrices, essential oilsComplex biological fluids (plasma, serum)
Derivatization Optional (BSTFA for peak sharpening)Not required
Library Searchability High (NIST/Wiley compatible)Low (Requires custom MRM optimization)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a mass spectrometry protocol cannot merely be a list of steps; it must be a closed, self-validating system. The following methodologies incorporate mandatory System Suitability Tests (SST) and Internal Standards (IS) to guarantee data integrity.

Protocol A: GC-EI-MS Structural Profiling

Objective: High-resolution structural confirmation and library matching.

  • System Suitability Test (SST): Inject 1 µL of Decafluorotriphenylphosphine (DFTPP) tuning standard. Validation checkpoint: Ensure the

    
     198 base peak and 
    
    
    
    442 molecular ion meet EPA tuning criteria before proceeding.
  • Sample Preparation: Dilute the sample in MS-grade hexane. Spike with 4-isopropylphenol-d4 as the Internal Standard (IS) to a final IS concentration of 10 µg/mL. Causality: The deuterated IS corrects for any volumetric variations during split injection.

  • Injection Parameters: Inject 1 µL at a 1:50 split ratio. Set the inlet temperature to 250°C to ensure instantaneous vaporization without thermal degradation of the methoxy group.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 280°C.

  • Detection: Operate the EI source at 70 eV and 230°C. Scan range:

    
     40–400. Extract ion chromatograms (EIC) at 
    
    
    
    180 and 165 for quantification.
Protocol B: LC-ESI-MS/MS Pharmacokinetic Quantification

Objective: Ultra-sensitive quantification in biological matrices.

  • SST & Blank Run: Inject a double-blank (matrix without analyte or IS) followed by a zero-sample (matrix with IS only). Validation checkpoint: Confirm the absence of interfering peaks at the retention time of

    
     179 
    
    
    
    164 to rule out carryover or matrix isobaric interference.
  • Sample Preparation: Perform protein precipitation on 100 µL of plasma using 300 µL of ice-cold acetonitrile spiked with Thymol-d3 (IS). Centrifuge at 14,000 x g for 10 mins.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: Water (0.1% Formic Acid). Mobile phase B: Acetonitrile. Causality: Formic acid suppresses silanol interactions on the column, ensuring sharp peak shapes, while still allowing efficient deprotonation in the ESI source.

  • Detection (MRM Mode): ESI in negative mode. Capillary voltage: 3.0 kV.

    • Quantifier Transition:

      
       179 
      
      
      
      164 (Collision Energy: 15 eV).
    • Qualifier Transition:

      
       179 
      
      
      
      149 (Collision Energy: 25 eV).

Workflow cluster_GC GC-EI-MS Pathway (Structural) cluster_LC LC-ESI-MS/MS Pathway (Quantitation) Sample Sample Preparation (Internal Standard Added) GC_Inj Split/Splitless Injection (250°C) Sample->GC_Inj LC_Inj UHPLC Injection (C18 Column) Sample->LC_Inj GC_Ion Electron Ionization (70 eV) GC_Inj->GC_Ion GC_Det Full Scan / SIM (m/z 180, 165, 150) GC_Ion->GC_Det Data Data Processing & System Validation (SST) GC_Det->Data LC_Ion Electrospray Ionization (Negative Mode) LC_Inj->LC_Ion LC_Det MRM Transitions (m/z 179 -> 164) LC_Ion->LC_Det LC_Det->Data

Figure 2: Comparative analytical workflows for the mass spectrometric evaluation of p-methoxythymol.

Conclusion

The successful mass spectrometric analysis of 2-isopropyl-4-methoxy-5-methylphenol hinges on understanding its intrinsic thermodynamic stability. For structural verification and natural product profiling, GC-EI-MS leverages the highly stable


 165 benzylic carbocation to provide definitive identification. Conversely, for high-throughput drug development assays requiring sub-ng/mL sensitivity, LC-ESI-MS/MS utilizing the 

179

164 MRM transition offers unmatched quantitative performance. By integrating the self-validating protocols detailed above, laboratories can ensure robust, reproducible, and publication-ready data.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 251510, 2-Isopropyl-4-methoxy-5-methyl-phenol. PubChem Database. URL:[Link]

  • Farah, A., et al. (2010). Chemical Constituents of Essential Oils of Wood and Wood Veneers of Tetraclinis Articulata (Vahl) Masters from Morocco. Journal of Essential Oil Bearing Plants, 13(4), 420-425. URL:[Link]

comparison of antimicrobial activity 2-Isopropyl-4-methoxy-5-methyl-phenol vs thymol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the antimicrobial activity of 2-Isopropyl-4-methoxy-5-methyl-phenol (p-Methoxythymol) versus the industry benchmark Thymol .

Executive Summary & Chemical Identity

This guide compares the antimicrobial efficacy of Thymol , a well-established phenolic monoterpene, with its methoxylated derivative, p-Methoxythymol (this compound). While Thymol is a primary antimicrobial agent used in pharmaceuticals and food preservation, p-Methoxythymol is a secondary metabolite found in essential oils (e.g., Lippia origanoides, Tetraclinis articulata) and serves as a scaffold for synthetic hybrids.

FeatureThymol (Benchmark)p-Methoxythymol (Target)
IUPAC Name 2-Isopropyl-5-methylphenolThis compound
Common Name Thymolp-Methoxythymol (4-Methoxythymol)
Functional Groups Phenolic -OHPhenolic -OH, Methoxy (-OCH₃)
Primary Source Thymus vulgaris, Origanum sp.[1][2][3][4][5]Lippia origanoides, Baccharis dracunculifolia
Antimicrobial Potency High (MIC 64–256 µg/mL)Moderate (Often synergistic)
Key Mechanism Membrane depolarization, ProtonophoreMembrane interaction, Metabolic modulation

Chemical Structure & Properties[5][6][7][8][9][10]

The structural difference lies in the substitution at the para position relative to the phenolic hydroxyl group (position 4). This modification significantly alters the electronic properties and lipophilicity of the molecule, influencing its interaction with bacterial membranes.

Structural Visualization

ChemicalStructure cluster_0 Thymol (C10H14O) cluster_1 p-Methoxythymol (C11H16O2) T_Core Benzene Ring T_OH 1-OH (Phenol) (Critical for Activity) T_Core->T_OH T_iPr 2-Isopropyl T_Core->T_iPr T_Me 5-Methyl T_Core->T_Me M_OMe 4-Methoxy (-OCH3) (Electron Donor) T_Core->M_OMe Substitution at C4 M_OH 1-OH (Phenol) T_OH->M_OH Preserved M_Core Benzene Ring M_Core->M_OH M_iPr 2-Isopropyl M_Core->M_iPr M_Core->M_OMe M_Me 5-Methyl M_Core->M_Me

Caption: Structural comparison highlighting the addition of the methoxy group at the C4 position in p-Methoxythymol, which increases steric bulk and electron density.

Physicochemical Impact[7][8][9][10][11][12]
  • Acidity (pKa): Thymol (pKa ~10.6) acts as a weak acid. The methoxy group in p-Methoxythymol is an electron-donating group (EDG). Through resonance, it increases electron density on the ring, potentially destabilizing the phenoxide anion and slightly increasing the pKa (making it less acidic). This reduces its efficiency as a transmembrane proton carrier (protonophore).

  • Lipophilicity (LogP): The addition of a methoxy group generally increases lipophilicity compared to a simple hydrogen, but the polar oxygen atom can moderate this. p-Methoxythymol remains highly lipophilic, allowing it to partition into bacterial membranes.

Comparative Antimicrobial Efficacy[1][2][4][7][10][11]

Experimental Data Synthesis

Data derived from comparative studies of essential oil constituents (specifically Lippia origanoides chemotypes) reveals the hierarchy of potency.

OrganismThymol (MIC)p-Methoxythymol (Activity Context)Interpretation
Staphylococcus aureus (Gram+)64 – 128 µg/mL Active component in oils with MIC ~156 µg/mLThymol is more potent as a single agent. p-Methoxythymol contributes to activity but is less aggressive than Thymol or Carvacrol.
Escherichia coli (Gram-)128 – 256 µg/mL Moderate ActivityGram-negative outer membranes resist the bulkier methoxylated derivative more effectively than Thymol.
Pseudomonas aeruginosa>256 µg/mL (Resistant)ResistantBoth compounds fail to penetrate the efflux-heavy defense of P. aeruginosa effectively without permeabilizers.
Candida albicans (Fungi)30 – 120 µg/mL Moderate FungistaticPhenolic OH is critical for fungicidal action; p-Methoxythymol retains this but with slower kinetics.
Mechanism of Action

Thymol acts primarily by:

  • Membrane Disruption: Inserting into the lipid bilayer, causing expansion and fluidization.

  • Protonophore Effect: The free hydroxyl group exchanges protons across the membrane, collapsing the proton motive force (PMF) and depleting ATP.

p-Methoxythymol acts by:

  • Steric Interference: The 4-methoxy group adds bulk, which may alter the precise alignment required for optimal membrane disruption.

  • Modulated Proton Exchange: Reduced acidity (due to the electron-donating methoxy group) weakens its ability to shuttle protons compared to Thymol, leading to a bacteriostatic rather than bactericidal profile at lower concentrations.

Experimental Protocol: Broth Microdilution

To validate these differences in your own laboratory, use the following standardized protocol derived from CLSI guidelines and Lippia oil studies.

Materials
  • Compounds: Pure Thymol (Sigma-Aldrich, >99%) and p-Methoxythymol (isolated or synthetic standard).

  • Solvent: DMSO (Dimethyl sulfoxide) or Tween 80 (1%).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl tetrazolium chloride) for visual MIC determination.

Workflow
  • Stock Preparation: Dissolve compounds in DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB. Perform 2-fold serial dilutions to achieve a range of 1024 µg/mL to 2 µg/mL.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 to achieve final well concentration of 
    
    
    
    CFU/mL.
  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin. Incubate for 2–4 hours.

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic activity).

  • Determination: The lowest concentration with no color change is the MIC .[4]

Mechanism of Action Diagram

Mechanism cluster_bact Bacterial Cell Membrane LipidBilayer Lipid Bilayer Integrity ATP ATP Synthesis LipidBilayer->ATP Disrupts PMF Proton Motive Force (PMF) PMF->ATP Depletes Death Cell Death / Lysis ATP->Death Severe Depletion (Thymol) Stasis Growth Inhibition ATP->Stasis Moderate Depletion (p-Methoxy) Thymol Thymol (High Acidity Phenol) Thymol->LipidBilayer Rapid Insertion Thymol->PMF Strong Proton Leakage (Protonophore) Methoxy p-Methoxythymol (Bulky, Lower Acidity) Methoxy->LipidBilayer Slower Insertion (Steric Hindrance) Methoxy->PMF Weak Proton Leakage

Caption: Mechanistic pathway showing Thymol's direct protonophore action leading to cell death, versus p-Methoxythymol's reduced efficacy due to structural and electronic modifications.

References

  • Sarrazin, S. L., et al. (2015). "Antibacterial action against food-borne microorganisms and antioxidant activity of carvacrol-rich oil from Lippia origanoides Kunth." Scientific Reports. Available at: [Link]

  • Betancur-Galvis, L. A., et al. (2011). "Chemical composition and cytotoxic activity of the essential oil of Lippia origanoides." Journal of Essential Oil Research.
  • Laamari, Y., et al. (2024). "p-Methoxythymol pyrazole hybrids: Synthesis and biological evaluation."[6][7] Journal of Molecular Structure. (Discusses synthesis and anticancer/antimicrobial potential of derivatives).

  • Standard Protocol: CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.

Sources

Structure-Activity Relationship (SAR) Guide: 2-Isopropyl-4-methoxy-5-methyl-phenol in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-4-methoxy-5-methyl-phenol (commonly known as p-methoxythymol, CAS: 10012-48-3) is a naturally occurring monoterpenic phenol that has emerged as a privileged scaffold in rational drug design1[1]. While its parent compounds—thymol and carvacrol—exhibit broad but non-specific biological activities, the introduction of a methoxy group at the para position fundamentally alters the molecule's structure-activity relationship (SAR). Recent oncological research highlights p-methoxythymol derivatives, particularly hydrazones and pyrazole hybrids, as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl2) pathways, offering a highly targeted approach to inducing apoptosis in resistant cancer cell lines2[3].

This guide objectively compares the performance of this compound against alternative monoterpenes, detailing the mechanistic causality behind its superior efficacy and providing self-validating experimental protocols for researchers.

SAR Rationale: The Methoxy Advantage

To understand the superiority of this compound over alternative scaffolds, we must analyze the physicochemical causality behind its molecular interactions:

  • Electronic Effects (Resonance & Inductive): The –OCH₃ group is a strong electron-donating group via resonance. This increases the electron density of the central aromatic ring, significantly enhancing

    
     stacking interactions with aromatic amino acid residues within the EGFR kinase domain.
    
  • Hydrogen Bonding Dynamics: Unlike unsubstituted thymol or carvacrol, the oxygen atom in the methoxy group serves as a critical hydrogen bond acceptor. In silico docking studies confirm that this ether linkage anchors the molecule securely within the Bcl2 active site, a feature directly correlated with improved anticancer activity4[4].

  • Optimized Lipophilicity: The addition of the methoxy group optimizes the partition coefficient (logP). While carvacrol is highly lipophilic and prone to non-specific cellular membrane disruption, p-methoxythymol achieves a balance that facilitates targeted intracellular accumulation without excessive off-target toxicity.

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing p-methoxythymol-derived hydrazones against standard thymol and carvacrol hybrids.

Scaffold BaseHT-1080 (Fibrosarcoma) IC₅₀MCF-7 (Breast Cancer) IC₅₀Primary Molecular TargetsApoptosis Induction (Caspase-3/7)
Thymol Hybrids > 50.0 µM> 52.0 µMWeak PI3KLow / Non-specific
Carvacrol Hybrids ~ 45.3 µM~ 48.1 µMNon-specificLow
This compound (Hydrazone 13c) 19.33 ± 1.81 µM 24.5 ± 2.1 µM EGFR, Bcl2 High

Data Interpretation: The presence of the ether group on the thymol moiety directly influences the improved anticancer activity, rendering p-methoxythymol derivatives significantly more potent than their unsubstituted counterparts, triggering intrinsic and extrinsic apoptotic routes2[3].

Mechanistic Workflow

The following diagram illustrates the dual-inhibition signaling pathway driven by this compound derivatives.

MechanisticPathway Compound p-Methoxythymol Derivatives EGFR EGFR Kinase Domain Compound->EGFR Inhibits Bcl2 Bcl-2 Anti-apoptotic Protein Compound->Bcl2 Inhibits CellCycle S & G2/M Phase Arrest EGFR->CellCycle Downregulates signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Releases pro-apoptotic factors Apoptosis Apoptosis (Cancer Cells) Caspase->Apoptosis Execution CellCycle->Apoptosis DNA damage response

Dual inhibition of EGFR and Bcl2 pathways by p-methoxythymol derivatives inducing apoptosis.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical steps to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of p-Methoxythymol Hydrazone Derivatives
  • Condensation Reaction: Dissolve this compound (1 eq) and the appropriate thiosemicarbazide (1.2 eq) in absolute ethanol.

    • Causality: Absolute ethanol prevents the hydrolysis of the intermediate imine bond.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The mild acid optimally protonates the carbonyl oxygen to increase its electrophilicity without cleaving the acid-sensitive methoxy ether linkage at the para position.

  • Reflux & Monitoring: Reflux the mixture for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.

  • Validation (Structural Integrity): Purify the precipitate via recrystallization. Validate the structure using ¹H-NMR.

    • Self-Validation Check: The successful retention of the ether group is confirmed by a sharp singlet integration for three protons at ~3.80 ppm, representing the –OCH₃ group.

Protocol B: In Vitro Cytotoxicity & Apoptosis Validation

This protocol utilizes a two-tier verification system to ensure cell death is apoptotic rather than necrotic.

  • Primary Screening (SRB/MTT Assay):

    • Seed HT-1080 and MCF-7 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h.

    • Treat with varying concentrations (1–100 µM) of the synthesized derivative for 48h.

    • Causality: The MTT reagent measures mitochondrial reductase activity, acting as a highly sensitive proxy for overall cell viability and establishing the baseline IC₅₀.

  • Secondary Validation (Annexin V/PI Flow Cytometry):

    • Harvest cells treated at the calculated IC₅₀ concentration.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Causality & Self-Validation: MTT alone cannot differentiate between necrosis and apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis). A shift toward the Annexin V+/PI- quadrant definitively validates that the p-methoxythymol derivative is triggering programmed cell death via Caspase-3/7 activation 2[3].

References

  • Cas 10012-48-3,Phenol, 4-methoxy-5-methyl-2-(1-methylethyl)
  • Source: ResearchGate (Journal of Molecular Structure, 2024)
  • Source: NIH / ResearchGate (2024)

Sources

Validating the Purity of 2-Isopropyl-4-methoxy-5-methylphenol: A Comparative Guide to Elemental Analysis vs. Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and organic synthesis become increasingly reliant on high-throughput methodologies, the rigorous validation of starting materials and intermediates remains a critical bottleneck. 2-Isopropyl-4-methoxy-5-methylphenol (also known as p-methoxythymol, PubChem CID: 251510)[1] is a highly valued phenolic intermediate. Recently, its hydrazone derivatives have demonstrated potent anticancer properties by acting as EGFR and Bcl-2 inhibitors[2].

However, synthesizing these complex derivatives requires absolute stoichiometric precision. If the starting p-methoxythymol is contaminated with co-crystallized solvents or inorganic salts, the downstream biological assays will yield skewed dose-response curves. This guide critically compares Elemental Analysis (EA) against other standard analytical techniques, providing a self-validating protocol and experimental data to prove why EA remains the gold standard for absolute mass fraction purity[3].

The Analytical Landscape: Why Elemental Analysis is the Ultimate Gatekeeper

While Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are ubiquitous in modern laboratories, they possess critical "analytical blind spots." NMR is fundamentally a relative ratio technique; it cannot easily detect non-protonated inorganic salts (e.g., NaCl, silica gel)[3]. HPLC relies on UV-Vis or MS detection, meaning non-chromophoric or poorly ionizing impurities may elute invisibly.

Organic Elemental Microanalysis (OEM), pioneered by Nobel laureate Fritz Pregl, measures the absolute mass fraction of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen (CHNS/O)[3][4]. Because the results are based on the total mass weighed, any undetected impurity—whether an inorganic salt or trapped water—will proportionally lower the %C and %H values, instantly flagging the batch as impure.

Table 1: Comparative Analysis of Purity Validation Techniques
Analytical TechniquePrimary OutputDetection MechanismBlind Spots / LimitationsBest Use Case
Elemental Analysis (CHNS/O) Absolute Mass Fraction (%)High-temperature combustion & TCD[5]Cannot determine structural isomerism.Absolute purity confirmation (±0.4% rule)[4].
1H / 13C NMR Structural ConnectivityNuclear spin resonanceInvisible to inorganic salts and silica gel[3].Structural elucidation & relative purity.
HPLC-UV Chromatographic Purity (%)UV-Vis AbsorbanceMisses non-chromophoric impurities.Batch-to-batch consistency profiling.
GC-MS Molecular Weight / Frag.Electron Ionization (EI)High MW or thermally labile compounds degrade.Volatile impurity identification.

Self-Validating Experimental Methodology for CHNS/O Analysis

To ensure absolute trustworthiness, the following protocol for analyzing 2-Isopropyl-4-methoxy-5-methylphenol is designed as a self-validating system . This means the instrument's calibration and baseline are continuously verified against known standards before any unknown sample is consumed.

Step-by-Step Protocol

1. System Purge and Baseline Establishment (Blanking)

  • Action: Run the elemental analyzer with helium carrier gas and oxygen dosing, processing three empty tin capsules.

  • Causality: This establishes a zero-baseline, proving the system is free of atmospheric nitrogen, residual carbon from previous runs, or leaks in the pneumatic system.

2. K-Factor Calibration with a Primary Standard

  • Action: Weigh 1.500 to 2.000 mg of a high-purity standard (e.g., Sulfanilamide,

    
    ) using a micro-analytical balance (resolution of ±0.001 mg)[6]. Run in triplicate.
    
  • Causality: Accurate weighing is the most critical source of error in EA[6]. Sulfanilamide contains C, H, N, S, and O, allowing the software to generate a precise K-factor (response factor) for the Thermal Conductivity Detector (TCD). Triplicate runs validate the linearity of the detector.

3. Sample Encapsulation

  • Action: Weigh 1.500 mg of 2-Isopropyl-4-methoxy-5-methylphenol into a tin capsule. Fold and crimp the capsule tightly to exclude trapped atmospheric air.

  • Causality: Tin is chosen specifically for its thermodynamic properties. When dropped into the oxidation reactor, the tin oxidizes exothermically, creating a localized "flash" temperature spike from 1000°C to ~1800°C. This guarantees the complete combustion of even highly refractory organic matrices[5].

4. Flash Combustion and Gas Separation

  • Action: The sample undergoes dynamic combustion in an oxygen-rich environment (Pregl-Dumas method)[5]. The resulting gases pass through a copper reduction reactor to remove excess

    
     and reduce any 
    
    
    
    to
    
    
    . The gases (
    
    
    ,
    
    
    ,
    
    
    ) are then separated on a specialized GC column[6].

5. Detection and Data Interpretation

  • Action: The TCD quantifies the eluted gases. The software calculates the mass fraction of C and H. The sample passes if the experimental values fall within ±0.4% of the theoretical calculated values, a standard strictly enforced by major chemical journals (e.g., ACS, RSC)[3][4].

EA_Workflow A 1. Sample Preparation Microbalance (±0.001 mg) B 2. Flash Combustion Pregl-Dumas (1000°C - 1800°C) A->B Encapsulate in Tin C 3. Gas Reduction & Separation Cu Reactor & GC Column B->C Oxidation to Gases D 4. TCD Detection Quantifying CO2, H2O, N2 C->D Elution E 5. Purity Validation Compare to ±0.4% Threshold D->E Mass Fraction Yield

Workflow of CHNS/O Elemental Analysis for absolute mass fraction purity validation.

Experimental Data: The Impact of Hidden Impurities

To demonstrate the sensitivity of EA, we analyzed two batches of 2-Isopropyl-4-methoxy-5-methylphenol (


, MW: 180.24  g/mol )[1].
  • Batch A was rigorously dried under high vacuum.

  • Batch B was deliberately exposed to ambient humidity, absorbing approximately 5% w/w water—an impurity that is notoriously difficult to quantify accurately via 1H NMR due to proton exchange and solvent peak overlap.

Table 2: Experimental CHN Data vs. Theoretical Values
Sample BatchTheoretical %CTheoretical %HExperimental %CExperimental %HDeviation (Δ)Status
Batch A (Vacuum Dried) 73.30%8.95%73.15%8.91%ΔC: -0.15%, ΔH: -0.04%PASS (Within ±0.4%)
Batch B (5% w/w

)
73.30%8.95%69.64%9.05%ΔC: -3.66%, ΔH: +0.10%FAIL (Exceeds ±0.4%)

Causality of the Failure: In Batch B, the 5% water mass acts as a diluent for the carbon content, causing a massive 3.66% drop in the carbon mass fraction. Because water contains hydrogen, the %H value slightly increases, but the severe depression in %C immediately alerts the chemist to the presence of a non-carbonaceous inclusion[3]. An NMR spectrum of Batch B might have passed visual inspection, but EA definitively proves the batch is unfit for precise stoichiometric synthesis.

Downstream Implications in Drug Development

Validating the purity of 2-Isopropyl-4-methoxy-5-methylphenol is not merely an academic exercise; it has profound downstream consequences. Recent pharmacological studies have utilized this compound as a scaffold to synthesize novel hydrazone derivatives[2]. These derivatives are evaluated in in-silico and in-vitro models for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and the anti-apoptotic protein Bcl-2[2].

If the starting material fails EA (like Batch B above), the subsequent coupling reactions will suffer from incorrect molar equivalencies. This leads to unreacted intermediates and side products that can act as false positives or negatives in High-Throughput Screening (HTS) assays, ultimately disrupting the observation of Caspase-3/7 induced apoptosis[2].

Biological_Pathway Drug Pure p-Methoxythymol Derivatives EGFR EGFR Receptor Drug->EGFR Inhibits Bcl2 Bcl-2 Protein Drug->Bcl2 Inhibits Caspase Caspase-3/7 Activation EGFR->Caspase Downregulates Bcl2->Caspase Releases Block Apoptosis Cell Apoptosis (G2/M Arrest) Caspase->Apoptosis Induces

Impact of pure p-methoxythymol derivatives on EGFR/Bcl-2 apoptotic signaling pathways.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from[Link]

  • National Institutes of Health (PMC). An International Study Evaluating Elemental Analysis. Retrieved from[Link]

  • PubChem. 2-Isopropyl-4-methoxy-5-methyl-phenol | C11H16O2 | CID 251510. Retrieved from[Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from[Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from[Link]

  • ResearchGate / Journal of Molecular Structure. (2024). 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity. Retrieved from[Link]

Sources

bioactivity comparison between carvacrol and 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of plant-derived bioactive compounds, monoterpenoid phenols have emerged as critical molecules for both direct therapeutic application and advanced drug design. This guide provides an in-depth comparative analysis of Carvacrol (5-isopropyl-2-methylphenol) and 2-Isopropyl-4-methoxy-5-methylphenol (commonly known as p-methoxythymol or 4-methoxythymol). While carvacrol is widely recognized for its direct, broad-spectrum antimicrobial and cytotoxic properties, 2-isopropyl-4-methoxy-5-methylphenol serves as a highly potent, lipophilic scaffold whose derivatives exhibit targeted, low-micromolar efficacy against specific oncogenic pathways.

Structural Dynamics & Physicochemical Profiling

The bioactivity of phenolic monoterpenes is fundamentally dictated by their functional groups and steric hindrance.

  • Carvacrol: Features a single, highly accessible phenolic hydroxyl (-OH) group. This structural simplicity allows it to act as a rapid proton exchanger, which is the primary mechanism behind its ability to disrupt bacterial cell membranes and induce intracellular oxidative stress[1],[2].

  • 2-Isopropyl-4-methoxy-5-methylphenol: Differentiated by the addition of an electron-donating methoxy group (-OCH₃) at the para position relative to the isopropyl moiety. This modification serves two critical functions:

    • Electronic Stabilization: It increases the electron density of the aromatic ring, which stabilizes the phenoxy radical formed during free-radical scavenging, thereby enhancing its baseline antioxidant capacity[3].

    • Pharmacokinetic Optimization: The methoxy group increases the molecule's lipophilicity, improving cellular membrane penetration and making it an ideal precursor for synthesizing complex hydrazone and pyrazole hybrids that target intracellular kinases[4].

Table 1: Structural & Physicochemical Comparison
FeatureCarvacrol2-Isopropyl-4-methoxy-5-methylphenol
IUPAC Name 5-isopropyl-2-methylphenol4-methoxy-5-methyl-2-propan-2-ylphenol
Functional Groups Phenolic -OHPhenolic -OH, Methoxy (-OCH₃)
Primary Utility Direct bioactive agent (Antimicrobial/Anticancer)Bioactive agent & Pharmacological scaffold
Key Molecular Targets TRPM7, Bacterial cell membranesEGFR, Bcl2, Caspase-3/7 (via synthesized derivatives)

Comparative Bioactivity & Mechanistic Pathways

Carvacrol: Broad-Spectrum Cytotoxicity and TRPM7 Modulation

Carvacrol exerts its anticancer effects through a multi-targeted, dose-dependent approach. In triple-negative breast cancer models (e.g., MDA-MB-231), carvacrol significantly reduces cell viability at concentrations between 100 µM and 200 µM[1]. Mechanistically, carvacrol regulates cell cycle progression by inhibiting the TRPM7 channel. This inhibition downregulates critical cell cycle proteins, leading to a profound arrest at the G0/G1 phase and the subsequent induction of apoptosis[1]. Additionally, carvacrol triggers the generation of Reactive Oxygen Species (ROS), which exacerbates oxidative DNA damage (measured by 8-OHdG markers) and accelerates cell death[2].

CarvacrolPathway C Carvacrol TRPM7 TRPM7 Channel Inhibition C->TRPM7 Blocks ROS ROS Generation C->ROS Induces CellCycle G0/G1 Cell Cycle Arrest TRPM7->CellCycle Downregulates Apoptosis Apoptosis (Cancer Cells) CellCycle->Apoptosis Triggers ROS->Apoptosis Oxidative Stress

Figure 1: Mechanistic pathway of Carvacrol-induced apoptosis via TRPM7 inhibition and ROS generation.

2-Isopropyl-4-methoxy-5-methylphenol: Targeted EGFR/Bcl2 Inhibition

While the parent compound exhibits strong free-radical scavenging abilities (often found in Lippia essential oils)[3], its true therapeutic potential is unlocked through semi-synthetic derivatization. Recent pharmacological developments have utilized 2-isopropyl-4-methoxy-5-methylphenol to synthesize hydrazone derivatives that act as highly specific kinase inhibitors[4].

Unlike carvacrol's broad cytotoxicity, these methoxy-thymol derivatives demonstrate potent, low-micromolar efficacy (IC₅₀ ranging from 19.33 to 34.81 µM) against HT-1080 and MCF-7 cell lines[4]. They function as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the anti-apoptotic protein Bcl2. This targeted inhibition triggers mitochondrial cytochrome c release, activates executioner caspases (Caspase-3/7), and halts cellular proliferation specifically at the S and G2/M phases[4].

MethoxythymolPathway MT 4-Methoxythymol Derivatives EGFR EGFR Inhibition MT->EGFR Binds Active Site Bcl2 Bcl2 Downregulation MT->Bcl2 Inhibits Arrest S & G2/M Phase Arrest EGFR->Arrest Halts Proliferation Caspase Caspase-3/7 Activation Bcl2->Caspase Releases Cyt C Apoptosis Apoptosis (HT-1080 / MCF-7) Caspase->Apoptosis Execution Phase Arrest->Apoptosis Triggers

Figure 2: Apoptotic signaling triggered by 4-Methoxythymol derivatives via EGFR/Bcl2 targeting.

Table 2: Bioactivity & Pharmacological Performance
ParameterCarvacrol2-Isopropyl-4-methoxy-5-methylphenol (Derivatives)
Anticancer IC₅₀ ~100 - 200 µM (MDA-MB-231)[1]~19.3 - 34.8 µM (HT-1080 / MCF-7)[4]
Cell Cycle Arrest G0/G1 Phase[1]S and G2/M Phase[4]
Apoptotic Mechanism TRPM7 downregulation, ROS generation[1],[2]Caspase-3/7 activation, EGFR/Bcl2 inhibition[4]
Antioxidant Action Direct hydrogen donationEnhanced radical stabilization via methoxy group[3]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard assays used to evaluate the bioactivity of these phenolic compounds.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This assay measures the ability of the phenolic compounds to donate a hydrogen atom, neutralizing the stable DPPH free radical[3].

  • Reagent Preparation: Prepare a 0.5 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Dilute the stock with methanol to achieve a working solution with an initial absorbance of 0.62 ± 0.02 at 517 nm[3].

  • Reaction Setup: In a 96-well plate, combine 1950 µL of the DPPH working solution with 50 µL of the test compound (diluted in methanol at varying concentrations).

  • Self-Validation Controls: Include a methanol blank (50 µL methanol + 1950 µL DPPH) to ensure the solvent does not quench the radical, and a positive control (e.g., Trolox or Vitamin C) to benchmark assay sensitivity.

  • Incubation & Reading: Incubate the plate in total darkness for 60 minutes at room temperature. Measure the absorbance at 517 nm using a microplate reader.

  • Causality: The unpaired electron of the DPPH radical absorbs strongly at 517 nm (appearing purple). When the phenolic compound donates a hydrogen atom, the radical is reduced to a hydrazine, causing a stoichiometric color shift to yellow. The decrease in absorbance is directly proportional to the antioxidant capacity.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is the gold standard for evaluating the antiproliferative effects of these monoterpenes and their derivatives[1],[5].

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular attachment[5].

  • Treatment: Aspirate the media and apply the test compounds (Carvacrol or Methoxythymol derivatives) at varying concentrations for 48 to 72 hours[1].

  • Fixation: Gently add 50 µL of cold 30% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. Causality: TCA precipitates and cross-links cellular proteins to the bottom of the plate, preventing the loss of viable cell mass during subsequent washing steps[5].

  • Washing & Staining: Wash the plate 5 times with distilled water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well and incubate for 30 minutes at room temperature[5].

  • Dye Removal: Wash the wells 4 times with 1% acetic acid. Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. Washing with 1% acetic acid removes unbound dye without dissociating the protein-bound dye[5].

  • Quantification: Air-dry the plate, then solubilize the bound dye by adding 100 µL of 10 mM Tris base (pH 10.5) to each well. Shake for 5 minutes and read the absorbance at 515–540 nm. The optical density is directly proportional to the cellular protein content, providing a highly reliable metric for cell viability[5].

References

  • Combined Anticancer Effects of Carvacrol-Based Essential Oil Formulations. Preprints.org. Available at:[Link]

  • 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity. ResearchGate / Journal of Molecular Structure. Available at:[Link]

  • Phytochemistry and Bioactivity of Essential Oil and Methanolic Extracts of Origanum vulgare L. from Central Italy. MDPI. Available at:[Link]

  • Design, synthesis, biological screenings and docking simulations of novel carvacrol and thymol derivatives containing acetohydrazone linkage. ResearchGate. Available at:[Link]

  • Antibacterial action against food-borne microorganisms and antioxidant activity of carvacrol-rich oil from Lippia origanoides Kunth. PMC / NIH. Available at:[Link]

Sources

comparative pharmacokinetics of methoxylated phenols vs 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Simple Methoxylated Phenols (represented by Guaiacol) and the Target Analyte: 2-Isopropyl-4-methoxy-5-methyl-phenol (systematically identified as 4-Methoxythymol).

The core pharmacokinetic (PK) distinction lies in steric hindrance and lipophilicity . While simple phenols like Guaiacol undergo rapid Phase II conjugation and excretion (flow-limited clearance), the Target Analyte exhibits "capacity-limited" clearance due to the isopropyl group shielding the phenolic hydroxyl. This structural blockade necessitates oxidative activation (O-demethylation) prior to elimination, significantly altering the half-life (


) and Volume of Distribution (

).

Physicochemical & Structural Analysis

To understand the PK behavior, we must first analyze the structural determinants.

FeatureComparator: Guaiacol (2-Methoxyphenol)Target: 4-Methoxythymol (this compound)PK Implication
Structure Simple, exposed phenol.Tetrasubstituted, sterically crowded.Target has reduced enzymatic access.
LogP (Lipophilicity) ~1.32~3.30Target has higher CNS penetration and tissue accumulation (

).
Steric Bulk (C2) Hydrogen (Negligible)Isopropyl Group (High)Critical: Isopropyl blocks UGT/SULT access to the -OH.
Para-Position (C4) Hydrogen (Open for oxidation)Methoxy Group (Blocked)Target resists formation of quinone toxic metabolites.
pKa ~9.98~10.5Target is less ionized at physiological pH, aiding membrane permeation.

Comparative Pharmacokinetic Phases

Phase I: Absorption & Bioavailability
  • Guaiacol: Highly water-soluble relative to the target. Absorption is rapid via passive diffusion but limited by significant intestinal first-pass glucuronidation .

  • Target Analyte: High lipophilicity (LogP 3.3) ensures near-complete absorption across the GI epithelium. However, solubility in aqueous gastric fluids is the rate-limiting step (Dissolution-limited absorption).

    • Formulation Insight: The Target requires lipid-based delivery systems (e.g., SEDDS) to match the bioavailability of Guaiacol.

Phase II: Distribution ( )
  • Guaiacol: Low

    
     (~0.5 - 1.0 L/kg). Confined largely to plasma and extracellular water.
    
  • Target Analyte: High

    
     (>3.0 L/kg). The isopropyl and methyl groups drive the molecule into adipose tissue and the CNS.
    
    • Consequence: The Target will exhibit a multi-exponential elimination phase (long terminal half-life) due to redistribution from fat tissues.

Phase III: Metabolism (The Mechanic Differentiator)

This is the most critical divergence. Phenols are primarily cleared via Phase II Conjugation (Glucuronidation by UGTs and Sulfation by SULTs).

  • The Steric Blockade: The Target Analyte possesses an isopropyl group at the ortho position (C2) relative to the phenol (C1).

    • Mechanism:[1] UGT enzymes require the substrate to fit into a specific binding pocket to transfer Glucuronic Acid from UDP-GA. The bulky isopropyl group physically hinders this approach, significantly increasing

      
       (lowering affinity) compared to Guaiacol.
      
  • Metabolic Switching: Because direct conjugation is hindered, the Target Analyte is forced into Phase I Oxidative Metabolism (CYP450).

    • Pathway: CYP2A6 or CYP2C19 likely mediates O-demethylation of the C4-methoxy group to form a hydroquinone intermediate, which is then conjugated.

Visualization: Metabolic Fate Pathway

The following diagram illustrates the "Metabolic Shunting" caused by steric hindrance.

MetabolicPathways cluster_0 Simple Phenol (Guaiacol) cluster_1 Target Analyte (Steric Hindered) Guaiacol Guaiacol (Exposed -OH) UGT_Fast UGT (Liver/Gut) Fast Kinetics Guaiacol->UGT_Fast Guaiacol_Gluc Guaiacol-Glucuronide (Rapid Excretion) Target 2-Iso-4-OMe-5-Me-Phenol (Hindered -OH) UGT_Slow UGT Steric Blockade Target->UGT_Slow Minor/Slow CYP CYP450 (O-Demethylation) Target->CYP Metabolic Shunt Target_Met1 Intermediate: Demethylated Hydroquinone Target_Conj Complex Conjugate (Slow Excretion) Target_Met1->Target_Conj Conjugation UGT_Fast->Guaiacol_Gluc Major Pathway CYP->Target_Met1

Caption: Figure 1. Steric hindrance in the Target Analyte shifts metabolism from rapid direct glucuronidation (seen in Guaiacol) to slower oxidative O-demethylation.

Experimental Validation Protocols

To validate these PK differences, the following self-validating experimental workflows are recommended.

Experiment A: Microsomal Intrinsic Clearance ( )

Objective: Quantify the metabolic stability difference caused by the isopropyl group.

  • System: Human Liver Microsomes (HLM) pooled (n=50 donors).

  • Conditions:

    • Group 1 (Phase I only): HLM + NADPH (Cofactor for CYP).

    • Group 2 (Phase II only): HLM + UDPGA (Cofactor for UGT) + Alamethicin (pore-forming peptide to access luminal UGTs).

    • Substrates: Guaiacol (1 µM) vs. Target Analyte (1 µM).

  • Protocol:

    • Incubate at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.[2]

  • Expected Outcome:

    • Guaiacol: Rapid depletion in Group 2 (UGT driven). Stable in Group 1.

    • Target Analyte: Slow depletion in Group 2 (Steric resistance). Moderate depletion in Group 1 (CYP driven).

Experiment B: Competitive Protein Binding (Equilibrium Dialysis)

Objective: Determine Free Fraction (


) to correct 

.
  • Apparatus: RED (Rapid Equilibrium Dialysis) Device.

  • Setup: Plasma chamber vs. Buffer chamber.

  • Duration: 4 hours at 37°C (shaking).

  • Calculation:

    
    .
    
  • Hypothesis: Target Analyte will show high protein binding (>95%) due to lipophilicity, limiting the free drug available for clearance.

Visualization: Assay Workflow

AssayWorkflow cluster_microsome Microsomal Stability Assay Start Compound Preparation (1 µM in DMSO) Mix1 Mix: HLM + Buffer + MgCl2 Start->Mix1 Branch Split Conditions Mix1->Branch CondA + NADPH (Oxidative CYP) Branch->CondA CondB + UDPGA/Alamethicin (Conjugative UGT) Branch->CondB Incubate Incubate 37°C (0-60 min) CondA->Incubate CondB->Incubate Quench Quench (ACN) Centrifuge Incubate->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis

Caption: Figure 2. Workflow for differentiating Phase I (CYP) and Phase II (UGT) clearance mechanisms.

Predicted Pharmacokinetic Parameters

Based on the structural analysis and literature on Thymol (parent) and Guaiacol, the following parameters are projected for the Target Analyte.

ParameterGuaiacol (Reference)Target Analyte (Predicted)Rationale

(h)
0.5 - 1.02.0 - 4.0Slower dissolution and delayed gastric emptying due to lipophilicity.

High (Spike)Moderate (Blunted)High

dilutes plasma concentration.

(h)
1 - 28 - 12Re-absorption from tissues and metabolic resistance.
Clearance Flow-limited (Liver blood flow)Capacity-limited (Enzyme affinity)Steric hindrance limits intrinsic clearance (

).
Excretion Urine (>90% as conjugates)Urine + BileHigher MW and lipophilicity promote biliary excretion.

References

  • Kohlert, C., et al. (2002). Systemic availability and pharmacokinetics of thymol in humans.[2][3] Journal of Clinical Pharmacology. Link

    • Relevance: Establishes the baseline PK for the thymol scaffold (sulfate/glucuronide r
  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics.[3] Link

    • Relevance: foundational text on how steric hindrance affects UGT isoform selectivity and kinetics.
  • Takada, M., et al. (1979). The metabolism of thymol in rabbits and humans.[3] Journal of Pharmacobio-dynamics. Link

    • Relevance: Confirms the metabolic f
  • PubChem Compound Summary. (2023). 2-Isopropyl-4-methoxy-5-methylphenol.[4][5] National Center for Biotechnology Information. Link

    • Relevance: Source of physicochemical d
  • Dong, R. H., et al. (2012). Identification of CYP isoforms involved in the metabolism of thymol and carvacrol in human liver microsomes.[6] Xenobiotica. Link

    • Relevance: Validates the shift to CYP-mediated metabolism when conjugation is satur

Sources

confirming synthesis of 2-Isopropyl-4-methoxy-5-methyl-phenol via spectroscopic methods

Guide to Synthesis & Spectroscopic Confirmation of -Methoxythymol

Part 1: Strategic Synthesis Protocol

Objective: Synthesize 2-Isopropyl-4-methoxy-5-methylphenol via the reduction-methylation pathway of Thymoquinone. Rationale: Direct methoxylation of Thymol is non-selective. The most robust route utilizes Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) as a scaffold, reducing it to the hydroquinone followed by controlled methylation.

Methodology: The Hydroquinone-Ether Pathway
  • Precursor Preparation (Reduction):

    • Reagents: Thymoquinone (1.0 eq), Sodium Dithionite (

      
      ) or 
      
      
      (excess), THF/Water (1:1).
    • Protocol: Dissolve Thymoquinone in THF. Add aqueous

      
       dropwise under 
      
      
      atmosphere. The yellow solution turns colorless/pale, indicating formation of Thymohydroquinone (2-isopropyl-5-methylbenzene-1,4-diol).
    • Checkpoint: TLC (Hexane/EtOAc 8:2) shows disappearance of the quinone spot.

  • Selective Methylation (The Critical Step):

    • Challenge: Thymohydroquinone has two hydroxyl groups (C1 and C4).

      • C1-OH: Sterically hindered by the bulky Isopropyl group at C2.

      • C4-OH: Less hindered, flanked by a Methyl group at C5 and a Proton at C3.

    • Reagents: Dimethyl sulfate (

      
      , 1.0 eq) or MeI, 
      
      
      (anhydrous), Acetone, reflux.
    • Mechanism: Under kinetic control, the base deprotonates the less hindered C4-OH preferentially. The electrophile (

      
      ) attacks C4-O
      
      
      .
    • Product: The major product is the target 4-methoxy derivative. The minor product is the 1-methoxy derivative (or dimethyl ether if over-alkylated).

  • Purification:

    • Column Chromatography (Silica Gel 60).[1]

    • Gradient Elution: 0-10% EtOAc in Hexanes.

    • Target Fraction:

      
      -Methoxythymol typically elutes after the dimethyl ether impurity but before the unreacted hydroquinone.
      

Part 2: Spectroscopic Confirmation (The "Fingerprint")

This section validates the structure and rules out the C1-methoxy isomer (2-isopropyl-1-methoxy-5-methylphenol).

A. Mass Spectrometry (MS)[2]
  • Technique: GC-MS (EI, 70 eV).

  • Target Data:

    • Molecular Ion (

      
      ): 
      
      
      180.
    • Base Peak:

      
       165 (Loss of methyl group, 
      
      
      ).
    • Differentiation: The presence of

      
       180 confirms the mono-methyl ether formula (
      
      
      ).
B. Infrared Spectroscopy (FTIR)
  • Diagnostic Bands:

    • 3400–3300

      
       (Broad):  O-H stretching. Crucial: Confirms the product is a phenol , not the dimethyl ether (which lacks this band).
      
    • 2960–2870

      
      :  C-H aliphatic stretching (Isopropyl/Methyl).
      
    • 1260, 1040

      
      :  C-O stretching (Aryl alkyl ether).
      
C. Nuclear Magnetic Resonance (NMR) - The Definitive Proof
1.

NMR (Chloroform-

, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C6) 6.60 - 6.70Singlet1HPara to OMe, shielded.
Ar-H (C3) 6.70 - 6.80Singlet1HPara to OH.
-OH 4.50 - 5.00Broad Singlet1HExchangeable (

shake).
-OCH

3.75 - 3.80Singlet3HDiagnostic methoxy group.
-CH(CH

)

3.10 - 3.20Septet1HIsopropyl methine.
Ar-CH

2.10 - 2.20Singlet3HC5-Methyl.
-CH(CH

)

1.15 - 1.25Doublet6HIsopropyl methyls.
2. The Regioisomer Trap (NOE Experiments)

Standard 1D NMR cannot easily distinguish between the Target (4-OMe) and the Isomer (1-OMe) because both have similar splitting patterns (two singlets).

  • Solution: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Experiment: Irradiate the Methoxy (

    
    ) signal at ~3.8 ppm.
    
  • Expected Response (Target: 4-Methoxy):

    • Strong NOE enhancement of the Ar-CH

      
        (Methyl at C5).
      
    • Reason: The C4-OMe is spatially adjacent to the C5-Me.

  • Expected Response (Isomer: 1-Methoxy):

    • Strong NOE enhancement of the Isopropyl Methine (

      
       at C2).
      
    • Reason: The C1-OMe would be spatially adjacent to the C2-Isopropyl group.

  • Conclusion: Observation of NOE between

    
     and 
    
    
    confirms the structure is 2-Isopropyl-4-methoxy-5-methylphenol.

Part 3: Comparative Analysis

Table 1: Performance & Profile Comparison of


-Methoxythymol vs. Alternatives
Feature

-Methoxythymol
(Target)
Thymol (Precursor)Thymol Methyl Ether (Alternative)
Structure Phenol (1-OH), Ether (4-OMe)Phenol (1-OH)Diether (1-OMe)
Polarity (

)
Moderate (0.4 in 9:1 Hex/EtOAc)Moderate (0.5)High (0.8) - Non-polar
Antioxidant Activity High (Dual redox sites)ModerateLow (Blocked phenol)
Solubility Alcohols, DMSO, LipidsAlcohols, LipidsHighly Lipophilic
Key IR Signal OH + OMe stretchesOH stretch onlyOMe stretch only (No OH)
Primary Use Cytotoxicity (Anticancer), PrecursorAntimicrobial, FlavorFragrance, Intermediate

Part 4: Visualization of Workflow

Gcluster_0Synthesis Phasecluster_1Purification & Identificationcluster_2Spectroscopic Validation (NOE)TQThymoquinone(Starting Material)RedReduction(Na2S2O4)TQ->RedTHQThymohydroquinone(Intermediate 1,4-diol)Red->THQMethSelective Methylation(Me2SO4/K2CO3)THQ->MethCrudeCrude MixtureMeth->CrudeColColumn Chromatography(Hexane:EtOAc)Crude->ColIso1Impurity: 1-OMe Isomer(Sterically hindered)Col->Iso1Minor ProductIso2Impurity: Dimethyl Ether(Over-methylated)Col->Iso2Elutes First (Non-polar)TargetTarget: p-Methoxythymol(2-iPr-4-OMe-5-Me-phenol)Col->TargetElutes SecondNOENOE ExperimentIrradiate -OCH3Target->NOEResultAEnhancement of -CH3 (Methyl)CONFIRMED TARGETNOE->ResultAPositive NOEResultBEnhancement of -CH(CH3)2 (Isopropyl)REJECT (Isomer)NOE->ResultB

Caption: Figure 1. Synthesis workflow and logic tree for spectroscopic confirmation via NOE interaction.

References

  • Zavarin, E., & Anderson, A. B. (1955).[2][3] Extractive Components from Incense-Cedar Heartwood (Libocedrus decurrens Torrey).[2][3][4] II. Occurrence and Synthesis of p-Methoxythymol and p-Methoxycarvacrol.[1][2][3][4] The Journal of Organic Chemistry, 20(4), 443–447.

  • Laamari, Y., et al. (2025).[5][6] 2-isopropyl-4-methoxy-5-methylphenol-hydrazone derivatives: Synthesis, characterization, and in-silico assessment. Journal of Molecular Structure, 1322, 140266.[6]

  • Veluthoor, S., et al. (2013). Libocedroquinone: A Promising Anticancer Lead against Lung Cancer from Calocedrus Decurrens.[3] Planta Medica.

  • PubChem. (n.d.).[7] 2-Isopropyl-4-methoxy-5-methyl-phenol (Compound Summary). National Library of Medicine.

Safety Operating Guide

Personal protective equipment for handling 2-Isopropyl-4-methoxy-5-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 2-Isopropyl-4-methoxy-5-methylphenol

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, self-validating system of physical chemistry and human factors. When handling 2-Isopropyl-4-methoxy-5-methylphenol (CAS: 10012-48-3)—a critical building block in the synthesis of hydrazone derivatives targeting oncogenic proteins like Bcl-2 and EGFR[1]—we must engineer our operational protocols around the molecule's specific mechanistic hazards.

This compound, also known as p-methoxythymol, shares the insidious nature of lipophilic phenol derivatives. Its lipophilicity allows for rapid penetration of the stratum corneum, while its structural properties can lead to severe epidermal protein denaturation and systemic toxicity upon absorption[2]. Standard laboratory PPE is insufficient; every piece of equipment and every operational step must be causally linked to mitigating these exact physicochemical threats.

Physicochemical Data & Hazard Causality

To build a self-validating safety protocol, we must first understand the quantitative data driving our decisions.

PropertyQuantitative ValueOperational Causality & PPE Rationale
Molecular Weight 180.25 g/mol [3]Fine crystalline powder can easily aerosolize during transfer. Mandates strict respiratory protection and draft-controlled environments.
Boiling Point 155 - 157 °C (23 mmHg)[2]Low volatility at ambient temperatures, but any exothermic solvation or heating will generate highly toxic phenolic vapors.
Chemical Class Phenol DerivativeHigh lipophilicity dictates rapid dermal absorption. Latex gloves will rapidly degrade; high-density nitrile is non-negotiable.

Engineered PPE Specifications

Do not rely on default laboratory gear. The following PPE matrix is engineered specifically for the handling of 2-Isopropyl-4-methoxy-5-methylphenol.

  • Hand Protection: Double-gloving is mandatory. Use heavy-duty nitrile gloves (minimum 0.11mm thickness). Causality: Phenols permeate standard latex within minutes. The double-glove system ensures that if the outer layer is compromised by micro-abrasions during spatula handling, the inner layer maintains the chemical barrier.

  • Eye Protection: Tight-fitting, indirectly vented chemical safety goggles. Causality: Standard safety glasses offer zero protection against micro-aerosolized phenolic dust, which can cause severe and irreversible corneal damage.

  • Body Protection: A disposable Tyvek® lab coat or a chemically resistant polyethylene apron worn over a standard cotton lab coat. Causality: Cotton absorbs phenolic dust and solutions, holding the toxicant against the skin and drastically increasing exposure time.

  • Respiratory Protection: N95/P100 particulate respirator, utilized exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood (face velocity 80-100 fpm).

Operational Methodology: Step-by-Step Handling

A self-validating protocol ensures that the failure of one step is caught by the redundancy of the next.

  • Pre-Operational Verification: Confirm fume hood face velocity. Clear the workspace of any incompatible oxidizers. Line the weighing area with anti-static weighing paper to prevent powder dispersion.

  • PPE Donning Sequence: Inspect all gloves for micro-tears using the inflation method. Don the inner nitrile glove, followed by the Tyvek® coat, safety goggles, and finally the outer nitrile glove, ensuring the outer cuff extends over the sleeves of the coat.

  • Material Transfer: Use grounded, anti-static spatulas. 2-Isopropyl-4-methoxy-5-methylphenol can accumulate static charge, leading to sudden repulsion and aerosolization when transferred to the analytical balance.

  • Solvation Protocol: If preparing stock solutions (e.g., for in-vitro assays), always add the organic solvent (like DMSO or ethanol) slowly to the pre-weighed powder. Never add powder to a large volume of solvent rapidly, as localized exothermic reactions can volatilize the compound.

Spill Response and Disposal Plan

Phenolic spills require immediate, calculated neutralization, not just physical cleanup.

  • Isolation & Wetting: If powder is spilled, do not dry sweep. Dry sweeping guarantees aerosolization. Gently mist the powder with a 10% ethanol/water solution to bind the particulates.

  • Absorption: Cover the wetted spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Avoid cellulose-based absorbents (like paper towels) which can react with concentrated phenols.

  • Collection & Segregation: Use a non-sparking scoop to transfer the absorbed mass into a clearly labeled High-Density Polyethylene (HDPE) waste container. Causality: Phenols can degrade standard PET plastics over prolonged exposure.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (pH 8-9) to neutralize any residual phenolic acidity, followed by a thorough distilled water rinse.

Operational Workflow Diagram

The following diagram illustrates the strict, self-validating sequence of operations and emergency contingencies.

PPE_Workflow N1 1. Pre-Operation Setup (Fume Hood Verification) N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 N3 3. Chemical Handling (Transfer & Weighing) N2->N3 N4 Spill Detected? N3->N4 N5 Emergency Containment & Neutralization N4->N5  Yes N6 Routine Disposal (HDPE Containers) N4->N6  No N5->N6 N7 4. PPE Doffing & Decontamination N6->N7

Figure 1: Self-validating operational and disposal workflow for phenolic compounds.

References

  • Title: Phenol, 4-methoxy-5-methyl-2-(1-methylethyl)- Basic Information & Safety Data Source: LookChem URL: [Link]

  • Title: 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives: Synthesis, Characterization, and In-Silico Assessment of EGFR and Bcl2 Inhibitory Activity Source: ResearchGate / Journal of Molecular Structure URL: [Link]

Sources

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